molecular formula C7H12 B14753195 Bicyclo[3.1.1]heptane CAS No. 286-34-0

Bicyclo[3.1.1]heptane

Cat. No.: B14753195
CAS No.: 286-34-0
M. Wt: 96.17 g/mol
InChI Key: SHOMMGQAMRXRRK-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-2-6-4-7(3-1)5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOMMGQAMRXRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348536
Record name bicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-34-0
Record name bicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the IUPAC Nomenclature and Numbering of Bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for the bicyclo[3.1.1]heptane ring system. This information is essential for researchers, scientists, and professionals in drug development for the unambiguous identification and communication of chemical structures containing this bicyclic motif.

Understanding the this compound Core Structure

This compound is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1] The structure consists of two fused rings sharing two non-adjacent carbon atoms, known as bridgehead carbons.[2][3] The connectivity of the carbon skeleton is defined by three paths, or "bridges," linking these two bridgehead carbons.

The IUPAC name itself provides the blueprint for the structure:

  • bicyclo : This prefix indicates a bicyclic compound where two rings share two or more atoms.[4]

  • [3.1.1] : These numbers, enclosed in brackets and separated by periods, denote the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order.[2][5]

    • One bridge has three carbon atoms.

    • Two bridges each have one carbon atom.

  • heptane : This suffix indicates that the total number of carbon atoms in the bicyclic system is seven.[4][6]

The sum of the numbers in the brackets plus the two bridgehead carbons equals the total number of carbons in the parent alkane (3 + 1 + 1 + 2 = 7).[6]

Systematic IUPAC Numbering Protocol

The unambiguous numbering of the this compound skeleton is crucial for correctly assigning locants to substituents. The following step-by-step protocol, in accordance with IUPAC guidelines, must be followed:

  • Identify the Bridgehead Carbons : Locate the two carbon atoms that are common to both rings. In the this compound system, these are the carbons where the three bridges intersect.

  • Initiate Numbering at a Bridgehead Carbon : Numbering begins at one of the bridgehead carbons, which is assigned as position 1.[5][7]

  • Proceed Along the Longest Path : From carbon 1, the numbering continues along the longest bridge to the second bridgehead carbon.[5] In the case of this compound, this is the three-carbon bridge.

  • Number the Second Bridgehead Carbon : After traversing the longest bridge, the second bridgehead carbon is numbered.

  • Continue Along the Next Longest Path : From the second bridgehead carbon, numbering proceeds back towards the first bridgehead (carbon 1) along the next longest bridge.[5] For this compound, both remaining bridges have one carbon, so either can be chosen at this stage if the parent structure is unsubstituted.

  • Number the Final and Shortest Path : The final bridge, which is the shortest, is numbered last.[5]

Numbering with Substituents

The presence of substituents can influence the choice of the initial bridgehead carbon (which one is designated as 1) and the direction of numbering. The primary rule is to assign the lowest possible locants to the substituents.[2]

  • If there is a choice in numbering, the direction that gives a substituent the lower number at the first point of difference is chosen.[5]

Nomenclature of Substituted this compound Derivatives

To name a substituted this compound, the following steps are taken:

  • Identify the Parent Bicyclic System : This is this compound.

  • Number the Ring System : Follow the protocol outlined in Section 2, ensuring the substituents receive the lowest possible locants.

  • Name and Order Substituents : Name the substituents as prefixes and arrange them in alphabetical order.

  • Assemble the Full IUPAC Name : Combine the substituent names (with their locants) and the parent name. For example, a methyl group at position 2 would be named 2-methylthis compound.[8]

Visualization of the this compound Numbering System

The following diagram, generated using the DOT language, illustrates the correct IUPAC numbering of the this compound core structure.

IUPAC numbering of the this compound skeleton.

Data Summary

FeatureDescriptionReference
Parent Hydride This compoundIUPAC
Molecular Formula C₇H₁₂[1]
Bridgehead Positions 1 and 5IUPAC
Bridge Lengths 3, 1, and 1 carbon atoms[2][5]
Total Carbons 7[4]

Conclusion

A systematic and unambiguous naming convention is paramount in chemical sciences. The IUPAC nomenclature for this compound, based on a clear set of rules for identifying the parent structure and numbering the carbon skeleton, ensures precise communication of these complex three-dimensional structures. Adherence to these protocols is essential for accurate documentation, database searching, and collaboration within the scientific community.

References

Physical and chemical properties of Bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Bicyclo[3.1.1]heptane

Executive Summary

This compound (BCHep), a saturated bridged bicyclic hydrocarbon, has recently emerged as a scaffold of significant interest for researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure serves as a geometrically precise bioisostere for meta-substituted arenes, a long-standing challenge in medicinal chemistry. The strategic replacement of flat aromatic rings with sp³-rich scaffolds like BCHep can lead to substantial improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced metabolic stability, solubility, and membrane permeability.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis and functionalization, and its application as a transformative tool in modern drug discovery.

Introduction: A Three-Dimensional Solution in Medicinal Chemistry

The drive to "escape from flatland" is a prevailing theme in contemporary drug discovery, aiming to replace planar, two-dimensional aromatic moieties with three-dimensional, saturated scaffolds.[4] This strategy often imparts superior drug-like properties. While bicyclo[1.1.1]pentane (BCP) has been successfully established as a bioisostere for para-substituted benzene (B151609) rings, a geometrically accurate mimic for meta-substituted systems remained elusive.[4][5]

This compound has emerged as a powerful solution. The angle between the substituents at its bridgehead positions (C1 and C5) precisely mimics the 120° vector of a meta-substituted benzene ring, making it an ideal replacement.[2] This guide delves into the essential properties and synthetic methodologies that enable the integration of this valuable scaffold into advanced molecular design.

Core Structure and Physical Properties

The parent this compound is a C7H12 hydrocarbon featuring a cyclobutane (B1203170) ring bridged by a three-carbon chain. This strained arrangement dictates its unique chemical reactivity and three-dimensional conformation.

Caption: Structure of the this compound core.

The fundamental physical characteristics of the unsubstituted this compound are summarized below. It is critical to distinguish these from its many substituted derivatives, such as pinane (B1207555) (2,6,6-trimethylthis compound), which possess different properties.

PropertyValueUnitsReference(s)
Molecular Formula C₇H₁₂-[6][7]
Molecular Weight 96.17 g/mol [6][7]
CAS Number 286-34-0-[6][7]
Boiling Point 112.6°C (at 760 mmHg)[6]
Density 0.914g/cm³[6]
Vapor Pressure 25.4mmHg (at 25°C)[6]
LogP (Octanol/Water) 2.19650-[6]

Spectroscopic data, including IR and Mass Spectrometry, for various this compound derivatives are available through resources like the NIST Chemistry WebBook.[8][9]

Chemical Synthesis and Reactivity

The utility of the this compound scaffold in drug development is underpinned by modern, scalable synthetic routes that allow for diverse functionalization.

Key Synthetic Pathways

The most prominent and versatile method for accessing functionalized Bicyclo[3.1.1]heptanes involves the ring-opening of [3.1.1]propellane.[2][10][11] This highly strained intermediate serves as a linchpin, reacting readily with a variety of radical species. A scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has been developed, making the BCHep core widely accessible.[10]

Other notable synthetic strategies include:

  • (3+3) Cycloadditions: Reactions involving bicyclobutanes provide an atom-economical route to the BCHep skeleton.[12]

  • Photochemical [3σ+2σ] Cycloaddition: This method allows for the construction of specialized aminobicyclo[3.1.1]heptanes from cyclopropylamines and bicyclo[1.1.0]butanes.[13]

  • Lewis Acid Catalysis: Sc(OTf)₃-catalyzed reactions between bicyclobutanes and diaziridines can produce multifunctionalized azathis compound derivatives.[14]

G start Ethyl 4-chlorobutanoate propellane [3.1.1]Propellane start->propellane Multistep Synthesis [4] bchep_iodide Bridgehead BCHep Iodides propellane->bchep_iodide Radical Ring-Opening (e.g., Photocatalyzed ATRA) [4] bchep_derivs Diverse BCHep Derivatives (Drug Analogues) bchep_iodide->bchep_derivs Elaboration Reactions (e.g., Kumada Coupling) [4] cluster_meta meta-Substituted Benzene cluster_bchep 1,5-Disubstituted this compound a r1 a->r1 r2 a->r2 angle ~120° b BCHep Core r3 b->r3 r4 b->r4 angle2 ~120°

References

Stereoisomers and Conformational Analysis of Bicyclo[3.1.1]heptane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.1]heptane framework, a rigid bridged bicyclic system, has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional structure allows it to serve as a bioisostere for meta-substituted benzene (B151609) rings, offering a pathway to escape the "flatland" of aromatic compounds and improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomerism and conformational analysis of this compound derivatives, detailing the experimental and computational methodologies used to characterize these complex molecules.

Stereoisomerism in this compound Derivatives

The rigid and puckered nature of the this compound skeleton gives rise to a rich stereochemical landscape. The presence of substituents on the bicyclic framework can lead to the formation of various stereoisomers, including enantiomers and diastereomers. The stereochemistry of these derivatives is crucial as it dictates their three-dimensional shape and, consequently, their biological activity.

The this compound system consists of a six-membered ring in a boat-like conformation fused to a four-membered ring. This fusion creates a strained and rigid structure with limited conformational flexibility compared to monocyclic systems.[5] Stereoisomerism in substituted bicyclo[3.1.1]heptanes can arise from:

  • Chiral Centers: The introduction of substituents at various positions on the bicyclic core can create chiral centers, leading to the possibility of enantiomeric pairs.

  • Endo/Exo Isomerism: Substituents on the bridges of the bicyclic system can be oriented either towards the larger (exo) or smaller (endo) bridge. This diastereomeric relationship significantly impacts the molecule's shape and steric interactions.

  • Cis/Trans Isomerism: When the bicyclic system is part of a larger fused ring structure, such as in decalin derivatives, the fusion of the rings can be either cis or trans, leading to distinct diastereomers with different overall shapes and stabilities.[6]

The stereoselective synthesis of specific stereoisomers of this compound derivatives is an active area of research, with methods such as intramolecular photocycloaddition reactions being explored to control the stereochemical outcome.[7]

Conformational Analysis of the this compound Core

Unlike flexible cyclohexane (B81311) rings that readily undergo chair-flipping, the this compound core is conformationally restrained. However, it does exhibit some degree of flexibility, primarily through puckering of the six-membered ring. The low-energy conformations of this compound are often compared to those of norbornane.[1] The primary conformations are typically described as a flattened chair and a boat form. The relative energies of these conformers and the barriers to interconversion are influenced by the nature and position of substituents.

The conformational landscape of substituted bicyclo[3.1.1]heptanes can be explored using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling.

Data Presentation: Quantitative Conformational and Geometric Parameters

The precise geometry and conformational energies of this compound derivatives are critical for understanding their function as bioisosteres and for rational drug design. The following tables summarize key quantitative data obtained from experimental and computational studies.

Table 1: Comparison of Geometric Parameters of meta-Substituted Benzene and 1,5-Disubstituted this compound

Parametermeta-Substituted Benzene1,5-Disubstituted this compoundReference
Distance between substituents (r)~5.0 Å4.8 - 5.0 Å[2][8]
Angle between exit vectors (φ)120°~119°[2][8]
Molecular Volume~84 ų~109 ų[8]

Table 2: Selected Bond Lengths and Angles for this compound Derivatives from X-ray Crystallography

DerivativeBond/AngleValueReference
3-Oxathis compoundC1-C5 distance2.1 Å[8]
Aryl-fused this compoundBridgehead angle~119°[9]
Aryl-fused this compound etherβ-naphthyl angle111°[9]
4-Aminothis compound derivativeC-N bond length1.46 Å[10]

Table 3: Calculated Rotational Barriers and Conformational Energy Differences

Molecule/ProcessMethodEnergy Barrier (kcal/mol)Reference
Biphenyl rotation (φ = 45° to 0°)DFT~3.1 kcal/mol (13.0 kJ/mol)[11]
Biphenyl rotation (φ = 45° to 90°)DFT~1.2 kcal/mol (5.0 kJ/mol)[11]
2,2′-bi-1H-imidazole rotation (cis)B3LYP/6-31G11.8 kcal/mol[12]
3-methyl-3-cyclopropenecarboxaldehyde (trans lower)MP2/6-311G0.5 kcal/mol[13]

Note: Data for specific this compound derivatives' rotational barriers are sparse in the readily available literature. The provided data for related systems illustrate the typical energy scales involved.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of this compound derivatives. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provides detailed insights into the geometry of the molecule.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

    • Ensure the sample is free of paramagnetic impurities which can cause line broadening.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess the overall purity and obtain initial chemical shift information.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments.

    • Perform two-dimensional (2D) NMR experiments for detailed structural assignment and conformational analysis:

      • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings and establish the connectivity of the spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). The intensities of NOE cross-peaks are related to the internuclear distances and are invaluable for determining the relative stereochemistry and preferred conformation.

  • Data Analysis:

    • Chemical Shift Analysis: The chemical shifts of protons and carbons are sensitive to their local electronic environment and stereochemistry. For example, the chemical shifts of bridgehead protons and carbons can provide information about the puckering of the rings.

    • Coupling Constant (J) Analysis: The magnitude of vicinal (³J) proton-proton coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the dihedral angles and thus the conformation of the six-membered ring.

    • NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks provide direct evidence for the spatial proximity of protons. This is particularly useful for determining the endo vs. exo orientation of substituents and for distinguishing between different chair and boat-like conformations.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions).[14]

    • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head. For air-sensitive samples, this should be done under an inert atmosphere.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

    • The instrument software will automatically determine the unit cell parameters and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting the atomic positions, thermal parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, which may be visible in the difference Fourier map or placed in calculated positions.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using crystallographic software to check for any inconsistencies or errors.

    • Analyze the refined structure to obtain precise bond lengths, bond angles, and torsion angles. This data provides a detailed picture of the molecule's conformation in the solid state.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the conformational analysis and application of this compound derivatives.

G Computational Conformational Analysis Workflow start Initial 3D Structure of This compound Derivative geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_search Conformational Search (e.g., Potential Energy Surface Scan) geom_opt->conf_search analysis Analysis of Results (Relative Energies, Geometries, Rotational Barriers) freq_calc->analysis Verify Minimum ts_search Transition State Search (e.g., QST2/QST3) conf_search->ts_search Identify Potential Minima & TS ts_search->freq_calc Verify TS (1 imaginary freq) irc_calc IRC Calculation ts_search->irc_calc Confirm Connection between Minima irc_calc->geom_opt Optimize Endpoints end Characterized Conformational Landscape analysis->end

Caption: A typical workflow for the computational conformational analysis of this compound derivatives.

Caption: Geometric comparison illustrating the bioisosteric relationship between this compound and a meta-substituted benzene ring.

Conclusion

The this compound scaffold presents a compelling structural motif for the design of novel therapeutic agents. Its rigid, three-dimensional structure provides a valuable alternative to planar aromatic systems, often leading to improved drug-like properties. A thorough understanding of the stereoisomerism and conformational preferences of these derivatives is paramount for successful drug design and development. The integrated application of experimental techniques like NMR and X-ray crystallography, coupled with computational modeling, provides the necessary tools to elucidate the complex structure-activity relationships of this promising class of molecules. This guide serves as a foundational resource for researchers embarking on the exploration of this compound derivatives in their scientific endeavors.

References

The Bicyclo[3.1.1]heptane Core: A Technical History of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, structural elucidation, and synthesis of the bicyclo[3.1.1]heptane ring system, a key scaffold in natural products and modern medicinal chemistry.

The this compound ring system, a strained bridged carbocycle, has a rich history deeply intertwined with the early days of organic chemistry and the structural elucidation of terpenes. Initially encountered in complex natural products like α-pinene, the major component of turpentine, its unique three-dimensional structure posed a significant puzzle to nineteenth-century chemists. This guide traces the journey from the initial investigations of these naturally occurring compounds to the first rational syntheses of the parent hydrocarbon and its derivatives, providing a foundation for its contemporary use as a bioisostere in drug design.

Early History and Structural Elucidation: The Pinene Puzzle

The story of this compound begins not with the parent hydrocarbon, but with its most famous derivative: pinene. In the late 19th century, the German chemist Otto Wallach embarked on a systematic study of essential oils, particularly turpentine. Through meticulous degradation studies, he and his contemporaries began to unravel the complex bicyclic nature of pinene.[1] Wallach's work on terpenes was so foundational that he was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds.

The theoretical underpinning for understanding such a strained ring system came from Adolf von Baeyer's strain theory , proposed in 1885.[2][3] Baeyer postulated that the stability of cyclic compounds was related to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. While his initial assumption of planar rings was later refined, his theory provided a crucial framework for comprehending the inherent strain and reactivity of small bicyclic systems like the one found in pinene.

The definitive structural proof of the bicyclic pinane (B1207555) skeleton (the saturated version of pinene) and, by extension, the this compound core, was a culmination of degradation, rearrangement, and, ultimately, total synthesis. A landmark achievement in this context was the total synthesis of camphor, a related bicyclic ketone, by Gustaf Komppa in 1903.[4][5][6] This synthesis, starting from simple acyclic precursors, provided irrefutable evidence for the bridged bicyclic structure of these natural products.

A visual representation of the key figures and concepts in the early history of the this compound ring system is shown below.

history_discovery cluster_terpenes Study of Terpenes cluster_theory Theoretical Framework cluster_synthesis Structural Confirmation Otto Wallach Otto Wallach This compound Skeleton This compound Skeleton Otto Wallach->this compound Skeleton initial elucidation Pinene Pinene Pinene->Otto Wallach structural studies Turpentine Turpentine Turpentine->Pinene isolation Adolf von Baeyer Adolf von Baeyer Strain Theory Strain Theory Adolf von Baeyer->Strain Theory Strain Theory->this compound Skeleton explains stability Gustaf Komppa Gustaf Komppa Camphor Synthesis (1903) Camphor Synthesis (1903) Gustaf Komppa->Camphor Synthesis (1903) total synthesis Camphor Synthesis (1903)->this compound Skeleton confirms structure

Early investigations leading to the structural understanding of the this compound skeleton.

Synthesis of the this compound Core

While the structure was inferred from studies of its derivatives, the synthesis of the unsubstituted this compound hydrocarbon provided the final confirmation and opened avenues for studying the properties of the core itself.

Catalytic Hydrogenation of Pinene

The most direct and historically significant route to the saturated this compound skeleton, known as pinane, is the catalytic hydrogenation of α- or β-pinene. This reaction, typically carried out using a heterogeneous catalyst, reduces the double bond of pinene to yield a mixture of cis- and trans-pinane.

Experimental Protocol: Catalytic Hydrogenation of α-Pinene to Pinane [4][7][8][9]

  • Materials:

    • α-Pinene (purified)

    • Ruthenium on carbon (5% Ru/C) or another suitable catalyst (e.g., Pd/C, PtO₂)

    • Hydrogen gas

    • Solvent (optional, e.g., ethanol (B145695) or solvent-free)

    • High-pressure autoclave or a standard low-pressure hydrogenation apparatus

  • Procedure:

    • The reaction vessel (autoclave) is charged with α-pinene and the catalyst. The catalyst loading is typically in the range of 1-5% by weight of the α-pinene.[4]

    • If a solvent is used, it is added to the vessel.

    • The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas to remove any air.

    • The vessel is then pressurized with hydrogen to the desired pressure (e.g., 60 psig to 400 Psi).[7][8]

    • The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 100 °C) until the uptake of hydrogen ceases.[4][8]

    • Upon completion, the reaction is stopped, and the vessel is carefully depressurized.

    • The reaction mixture is filtered to remove the catalyst.

    • The resulting solution contains a mixture of cis- and trans-pinane, which can be analyzed and separated by gas chromatography.

The workflow for the synthesis of pinane from pinene is illustrated below.

hydrogenation_workflow start Start reactants Charge Autoclave: α-Pinene Catalyst (e.g., Ru/C) start->reactants purge Purge with N₂ then H₂ reactants->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Controlled Temperature & Pressure pressurize->react monitor Monitor H₂ Uptake react->monitor monitor->react Reaction ongoing depressurize Depressurize Autoclave monitor->depressurize Reaction complete filter Filter to Remove Catalyst depressurize->filter product Product: cis/trans-Pinane Mixture filter->product end End product->end

Workflow for the catalytic hydrogenation of α-pinene to pinane.

Quantitative Data

The unique geometry of the this compound ring system results in significant ring strain, which influences its chemical and physical properties. The following tables summarize key quantitative data for the parent hydrocarbon and its derivatives.

Table 1: Geometrical Parameters of the this compound Ring System

ParameterValueMethodReference
Bond Lengths (Å)
C1-C21.545 ± 0.008Electron Diffraction (Pinane)[10]
C2-C31.545 ± 0.008Electron Diffraction (Pinane)[10]
C1-C71.545 ± 0.008Electron Diffraction (Pinane)[10]
C1-C61.545 ± 0.008Electron Diffraction (Pinane)[10]
C6-C51.545 ± 0.008Electron Diffraction (Pinane)[10]
C5-C41.545 ± 0.008Electron Diffraction (Pinane)[10]
C7-C bridge---
**Bond Angles (°) **
∠C1-C7-C597.9 ± 1.5Electron Diffraction (Pinane)[10]
∠C2-C1-C6109.5 (assumed)Electron Diffraction (Pinane)[10]
Dihedral Angle (C2-C1-C5-C4)~60Computational[11]

Table 2: Strain Energy of this compound and Related Compounds

CompoundStrain Energy (kcal/mol)MethodReference
This compound (Pinane)26.3Computational[3]
Bicyclo[1.1.1]pentane65.0Experimental[3]
Bicyclo[2.1.1]hexane41.5Computational[3]
Bicyclo[2.2.1]heptane (Norbornane)17.0Experimental[3]
Bicyclo[2.2.2]octane12.0Experimental[3]

Table 3: Spectroscopic Data for this compound (Pinane)

SpectroscopyKey FeaturesReference
¹H NMR Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm)[12]
¹³C NMR Signals for bridgehead and methylene (B1212753) carbons in the aliphatic region[6][13][14]
IR Spectroscopy C-H stretching vibrations (~2850-2960 cm⁻¹), CH₂ bending vibrations (~1450 cm⁻¹)[15][16]

Modern Synthetic Approaches

While catalytic hydrogenation of naturally abundant pinenes remains a primary route to the pinane skeleton, modern organic synthesis has developed a variety of methods to construct the this compound core, often with a high degree of functionalization. These methods are crucial for accessing novel derivatives for applications in medicinal chemistry and materials science.

Recent advances include:

  • Intramolecular Photocycloaddition Reactions: These methods utilize light to induce the formation of the bicyclic ring system from a suitably functionalized acyclic precursor.[5]

  • Ring-Opening of Propellanes: The high strain energy of [3.1.1]propellane can be harnessed to drive reactions that open the central bond and form functionalized this compound derivatives.[17]

  • Cycloaddition Reactions of Bicyclo[1.1.0]butanes: These highly strained molecules can undergo cycloaddition reactions with various partners to build the this compound framework.[18][19]

The logical relationship between these modern synthetic strategies is depicted below.

modern_synthesis cluster_precursors Starting Materials cluster_reactions Reaction Types Acyclic Precursors Acyclic Precursors Photocycloaddition Photocycloaddition Acyclic Precursors->Photocycloaddition Propellanes Propellanes Ring-Opening Ring-Opening Propellanes->Ring-Opening Bicyclo[1.1.0]butanes Bicyclo[1.1.0]butanes Cycloaddition Cycloaddition Bicyclo[1.1.0]butanes->Cycloaddition This compound Core This compound Core Photocycloaddition->this compound Core Ring-Opening->this compound Core Cycloaddition->this compound Core

Modern synthetic strategies for the construction of the this compound core.

Conclusion

The this compound ring system has journeyed from being an enigmatic structural feature of natural products to a well-understood and synthetically accessible molecular scaffold. The foundational work of early organic chemists in elucidating the structure of terpenes, coupled with the theoretical insights into ring strain, laid the groundwork for its eventual synthesis. Today, with a diverse array of synthetic methodologies at their disposal, chemists continue to explore the unique properties and applications of this fascinating bicyclic core, particularly in the development of next-generation therapeutics where its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings.

References

Spectroscopic Analysis of the Bicyclo[3.1.1]heptane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the bicyclo[3.1.1]heptane scaffold, represented by cis-Pinane. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in the characterization of this bicyclic motif.

Spectroscopic Data of cis-Pinane (2,6,6-trimethylthis compound)

The following tables summarize the key spectroscopic data for cis-Pinane, providing a baseline for understanding the spectral characteristics of the this compound framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of cis-Pinane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.85s3HMethyl
1.02d3HMethyl
1.18s3HMethyl
1.55-1.95m7HMethylene (B1212753) and Methine
2.00-2.35m2HMethylene

Note: Specific assignments of the methylene and methine protons are complex due to overlapping multiplets and second-order effects.

Table 2: 13C NMR Spectral Data of cis-Pinane

Chemical Shift (δ) ppmCarbon Type
23.1CH3
26.5CH3
28.7CH3
33.3CH2
38.9C
39.2CH2
41.4CH
47.3CH
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of cis-Pinane

Wavenumber (cm-1)IntensityAssignment
2980-2870StrongC-H stretch (alkane)
1465MediumCH2 scissoring
1380MediumCH3 umbrella deformation
1365MediumCH3 umbrella deformation
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of cis-Pinane

m/zRelative Intensity (%)Possible Fragment
13815[M]+
12330[M-CH3]+
95100[C7H11]+
8160[C6H9]+
6985[C5H9]+
5550[C4H7]+
4170[C3H5]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for volatile bicyclic alkanes like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6).

    • Transfer the solution to a 5 mm NMR tube.

    • If the sample is a volatile liquid, it can be prepared as a neat liquid in a sealed NMR tube with a capillary containing a deuterated solvent for locking.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex multiplets.

  • 1H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of 13C.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

    • For a volatile sample, a gas-phase IR spectrum can be obtained using a gas cell.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of scans: 16-32.

    • A background spectrum of the empty salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile sample, direct injection via a gas chromatography (GC-MS) system is the preferred method. This allows for separation from any impurities.

    • A heated inlet system can be used for direct infusion.

  • Ionization:

    • Electron Ionization (EI) is typically used for alkanes, with a standard electron energy of 70 eV.

  • Instrumentation:

    • A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Mass range: m/z 35-300.

    • Scan speed: 1-2 scans per second.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a bicyclic alkane.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pristine this compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film / Gas Cell Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the Spectroscopic Analysis of this compound.

Quantum Chemical Insights into the Stability of Bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Bicyclo[3.1.1]heptane, a strained bicyclic alkane, has garnered significant interest in medicinal chemistry and materials science due to its rigid three-dimensional structure. Its utility as a bioisostere for meta-substituted phenyl rings has driven the need for a deeper understanding of its inherent stability and conformational preferences. This technical guide provides an in-depth analysis of the stability of this compound, leveraging data from quantum chemical calculations and experimental studies.

Molecular Geometry and Conformational Analysis

The structure of this compound is characterized by a six-membered ring fused to a four-membered ring, resulting in significant ring strain. The molecule primarily exists in a Cs-symmetric conformation.

Experimental Determination of Molecular Structure:

Gas-phase electron diffraction studies have been instrumental in determining the experimental geometry of this compound. These studies have established that the molecule possesses a plane of symmetry and have provided key structural parameters.[1] An average carbon-carbon bond length of 1.537 Å has been reported from these experimental investigations.[1]

Theoretical Conformational Analysis:

Quantum chemical calculations are essential for elucidating the conformational landscape of this compound and quantifying the relative energies of its conformers. The molecule can theoretically adopt several conformations, with the most notable being the "chair-like" and "boat-like" forms of the six-membered ring.

Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods, are used to perform geometry optimizations and calculate the energies of these conformers. While specific energetic data for the parent this compound is not extensively published in readily available literature, the principles of conformational analysis of bicyclic systems suggest a preference for a particular conformation that minimizes steric and torsional strain. For substituted 6,7,7-trisubstituted methyl bicyclo-[3.1.1]heptane-exo-6-carboxylates, DFT calculations have been used to study the potential energy surface of chair- and boat-like conformations.

Strain Energy in this compound

The defining feature of this compound is its significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry and eclipsing interactions. The strain energy is a critical factor influencing the molecule's reactivity and stability.

Computational Approaches to Strain Energy:

The strain energy of a molecule can be calculated using several computational methods, most commonly through the use of isodesmic or homodesmotic reactions. These reactions involve a formal exchange of bonds with unstrained reference molecules, allowing for the cancellation of errors in the quantum chemical calculations.

While a definitive, high-level calculated value for the strain energy of the parent this compound is not prominently reported in the reviewed literature, the strain is a recurring theme in studies of its derivatives and precursors like bicyclo[1.1.0]butanes. For context, the strain energy of the highly related bicyclo[1.1.0]butane is reported to be in the range of 64–66 kcal/mol.

Methodologies for Quantum Chemical Calculations

To provide reliable predictions of the stability and geometry of this compound, a robust computational protocol is necessary. The following outlines a typical workflow for such calculations.

Computational Workflow:

Computational Workflow for this compound Stability Analysis cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output start Define this compound Conformations (e.g., Chair, Boat) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Verify Minima, Obtain ZPE) geom_opt->freq_calc geom_analysis Analyze Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_analysis energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) freq_calc->energy_calc rel_energy Calculate Relative Energies of Conformers energy_calc->rel_energy strain_energy Calculate Strain Energy (Isodesmic Reactions) energy_calc->strain_energy results Tabulated Data and Visualizations rel_energy->results strain_energy->results geom_analysis->results

Caption: A typical workflow for the quantum chemical analysis of this compound stability.

Experimental Protocols:

  • Gas-Phase Electron Diffraction: This experimental technique involves directing a beam of electrons at a gaseous sample of the molecule. The diffraction pattern of the scattered electrons is then analyzed to determine the molecular structure, including bond lengths and angles.

  • Calorimetry: The enthalpy of formation of this compound and its derivatives can be experimentally determined using combustion calorimetry. This value can then be used in conjunction with theoretical calculations to derive the strain energy.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Experimental Geometric Parameters for this compound

ParameterValueMethodReference
Average C-C Bond Length1.537 ÅGas-Phase Electron Diffraction[1]
Molecular SymmetryCsGas-Phase Electron Diffraction[1]

Table 2: Theoretical Data (Illustrative)

PropertyComputational MethodBasis SetCalculated Value
Relative Energy (Chair vs. Boat)DFT (B3LYP)6-31G(d)Data not available in reviewed literature
Strain EnergyIsodesmic Reaction ApproachData not available in reviewed literature

Logical Relationships in Stability Analysis

The stability of this compound is a function of several interrelated factors. The following diagram illustrates these relationships.

Factors Influencing this compound Stability cluster_factors Structural Factors cluster_energy Energetic Consequences ring_strain Ring Strain (Angle and Torsional) stability Overall Molecular Stability ring_strain->stability conformation Molecular Conformation (Chair vs. Boat) conformation->stability reactivity Chemical Reactivity stability->reactivity

References

Bicyclo[3.1.1]heptane: A Saturated Bioisostere for Meta-Substituted Benzenes - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of aromatic rings with saturated scaffolds is a powerful tactic in modern medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. While bioisosteric replacements for para-substituted benzenes are well-established, a geometrically precise, saturated mimic for meta-substituted benzenes has been more elusive. This guide explores the emergence of the bicyclo[3.1.1]heptane (BCH) scaffold as a robust and effective bioisostere for the meta-phenylene ring, offering a three-dimensional, sp³-rich alternative that can lead to improved drug-like properties.

The Geometric Rationale: Mimicking the meta-Substitution Pattern

The utility of this compound as a meta-benzene bioisostere stems from its rigid, three-dimensional structure. When functionalized at the bridgehead positions (C1 and C5), the exit vectors of the substituents precisely replicate the 120° angle characteristic of a 1,3- or meta-substituted benzene (B151609) ring.[1] This geometric mimicry allows the BCH core to maintain the crucial spatial orientation of functional groups required for interaction with biological targets, while introducing a non-planar, saturated core.

In contrast to the planar nature of a benzene ring, the bicyclic scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved solubility, metabolic stability, and overall success in drug development pipelines.[1]

Caption: Geometric comparison of meta-substituted benzene and this compound.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The true value of a bioisosteric replacement is demonstrated through empirical data. Studies have shown that replacing a meta-phenylene ring with a BCH scaffold can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often without compromising biological activity. The following tables summarize comparative data for the anticancer drug sonidegib and the anti-seizure drug URB597 and their corresponding BCH analogues.[1][2]

Table 1: Physicochemical Properties of Sonidegib and URB597 Analogues

CompoundParent DrugcLogPClogP (Analogue)Change in LipophilicityFsp³ (Parent)Fsp³ (Analogue)
BCH-Sonidegib Sonidegib4.84.7-0.10.210.44
BCH-URB597 URB5974.94.8-0.10.280.52
Oxa-BCH-Sonidegib Sonidegib4.84.3 (CHI logD)-0.50.210.41

Data compiled from multiple sources.[1][2]

Table 2: In Vitro ADME & Pharmacokinetic Properties

CompoundApparent Permeability (Papp, Caco-2) (10⁻⁶ cm/s)Human Microsomal Stability (T½, min)Mouse Microsomal Stability (T½, min)Intrinsic Clearance (CLint, µL/min/mg)Aqueous Solubility (µM)
Sonidegib 1.1>603329.56
BCH-Sonidegib 4.3>604422.14
Oxa-BCH-Sonidegib 10.12211-34
URB597 11.2121485.3-
BCH-URB597 17.5202549.3-

Data compiled from multiple sources.[1][2][3]

These data highlight that the BCH replacement in sonidegib and URB597 led to an improvement in membrane permeability and metabolic stability.[1] Furthermore, the introduction of an oxygen atom in the scaffold (oxa-BCH) dramatically increased aqueous solubility by over 500% for the sonidegib analogue, while also improving permeability.[3][4]

Experimental Protocols: Synthesis of Functionalized Bicyclo[3.1.1]heptanes

A practical and scalable synthesis is crucial for the adoption of a new chemical scaffold in drug discovery programs. Functionalized BCH derivatives are conveniently accessed from the strained hydrocarbon [3.1.1]propellane.[5][6][7]

General Workflow for Synthesis

The overall strategy involves the synthesis of the [3.1.1]propellane precursor, followed by a radical-based ring-opening reaction to install functionality at one bridgehead position, and subsequent functionalization of the other bridgehead if required.

G cluster_functionalization Functionalization Methods start Commercially Available Starting Materials propellane_synthesis Multigram Synthesis of [3.1.1]propellane start->propellane_synthesis radical_addition Atom-Transfer Radical Addition (ATRA) (e.g., Photoredox or BEt₃ initiation) propellane_synthesis->radical_addition with R-I bch_intermediate 1-Iodo-5-substituted This compound radical_addition->bch_intermediate functionalization Further Functionalization bch_intermediate->functionalization kumada Fe-catalyzed Kumada Coupling lithiation Lithiation/ Electrophilic Quench final_products Diverse Library of BCH-containing Compounds kumada->final_products lithiation->final_products

Caption: General synthetic workflow for functionalized bicyclo[3.1.1]heptanes.

Key Experimental Methodologies

Protocol 1: Synthesis of [3.1.1]propellane [1] A multigram-scale synthesis can be achieved in several steps:

  • Kulinkovich Cyclopropanation: Ethyl 4-chlorobutyrate is treated to form a cyclopropanol (B106826) derivative.

  • Mesylation: The resulting alcohol is mesylated.

  • Rearrangement: A chlorinative rearrangement is induced to form a cyclopropyl-allyl intermediate.

  • Dibromocyclopropanation: The olefin is converted to a dibromocyclopropane.

  • Propellane Formation: Treatment of the dibromocyclopropane intermediate with phenyllithium (B1222949) (2 equivalents) affords [3.1.1]propellane, which can be purified by distillation.[1]

Protocol 2: Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA) [1] This method allows for the introduction of a wide variety of functional groups onto the BCH scaffold.

  • Reaction Setup: In a vial, [3.1.1]propellane, an alkyl or aryl iodide (R-I), and a photocatalyst (e.g., Ir(ppy)₃) are dissolved in a suitable solvent (e.g., dioxane).

  • Initiation: The reaction mixture is degassed and irradiated with blue light (LEDs).

  • Reaction Progression: The excited photocatalyst initiates a radical chain reaction where the propellane ring is opened by the radical generated from R-I, leading to the formation of a 1-iodo-5-R-substituted this compound.

  • Workup and Purification: After completion, the reaction is worked up and the product is purified by column chromatography.

Protocol 3: Iron-Catalyzed Kumada Coupling for Further Functionalization [1] The resulting bridgehead iodide is a versatile handle for introducing further diversity.

  • Grignard Formation: A Grignard reagent (R'-MgX) is prepared or obtained commercially.

  • Coupling Reaction: The 1-iodo-5-R-substituted this compound is dissolved in a solvent like THF. An iron catalyst (e.g., FeCl₃) is added, followed by the dropwise addition of the Grignard reagent.

  • Reaction Progression: The reaction is stirred, typically at room temperature, until completion.

  • Workup and Purification: The reaction is quenched and extracted. The final 1-R'-5-R-disubstituted this compound is purified via chromatography.

Bioisosteric Replacement Workflow and Validation

The process of replacing a meta-phenyl ring with a BCH scaffold and validating its impact follows a logical progression common in medicinal chemistry lead optimization.

G cluster_eval Comparative Evaluation start Identify Lead Compound with meta-Substituted Benzene design In Silico Design of BCH Analogue start->design synthesis Synthesize BCH Analogue (via Propellane Route) design->synthesis char Structural Confirmation (NMR, X-ray Crystallography) synthesis->char physchem Physicochemical Profiling (Solubility, Lipophilicity) char->physchem adme In Vitro ADME Assays (Permeability, Stability) char->adme bio Biological Activity Assay (Potency, Selectivity) char->bio analysis Data Analysis: Compare Analogue vs. Parent Drug physchem->analysis adme->analysis bio->analysis decision Decision Point: Improved Properties? analysis->decision advance Advance Candidate decision->advance Yes redesign Redesign/Iterate decision->redesign No

Caption: Workflow for bioisosteric replacement and evaluation.

Conclusion

This compound has emerged as a validated and synthetically accessible saturated bioisostere for meta-substituted benzene rings. Its ability to accurately mimic the geometry of the meta-phenylene core while introducing sp³-character offers a compelling strategy to overcome common liabilities in drug discovery, such as poor solubility, high metabolic clearance, and low permeability. The comparative data on established drugs like sonidegib demonstrate the potential of this scaffold to significantly enhance drug-like properties. With scalable synthetic routes now established, the BCH scaffold represents a valuable addition to the medicinal chemist's toolkit for the rational design of next-generation therapeutics.

References

The Architectural Elegance of Bicyclo[3.1.1]heptanes: A Technical Guide to Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can enhance the properties of therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the scaffolds that have garnered significant attention are saturated bicyclic hydrocarbons, which serve as three-dimensional bioisosteres for planar aromatic rings. This strategic replacement often imbues drug candidates with improved physicochemical properties, such as enhanced solubility and metabolic stability. The bicyclo[3.1.1]heptane (BCHep) core, in particular, has emerged as a geometrically precise mimic for meta-substituted arenes, offering a unique tool for the medicinal chemist's arsenal. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing novel this compound-based scaffolds, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows.

Core Synthetic Strategies: A Paradigm Shift in Scaffold Generation

The synthesis of functionalized bicyclo[3.1.1]heptanes has been revolutionized by several innovative methodologies. These approaches offer diverse entry points to the BCHep core and its heteroatom-containing analogues, enabling the generation of a wide array of derivatives for structure-activity relationship (SAR) studies. The primary synthetic paradigms are:

  • Ring-Opening of [3.1.1]Propellane: A powerful and versatile strategy that allows for the introduction of various functionalities at the bridgehead positions through radical-mediated processes.

  • Cycloaddition Reactions of Bicyclo[1.1.0]butanes (BCBs): A modular approach that constructs the this compound framework through various pericyclic reactions, including stereoselective transformations.

  • Photocatalytic Minisci-type Reactions: A modern method for the direct installation of heterocyclic moieties onto the BCHep scaffold, expanding its utility in medicinal chemistry.

  • Asymmetric Hydrogenation and Cyclization Cascades: An elegant approach for the enantioselective synthesis of specific hetero-BCHep derivatives.

Synthesis via Ring-Opening of [3.1.1]Propellane

The ring-opening of the highly strained [3.1.1]propellane is a cornerstone for the synthesis of 1,3-disubstituted bicyclo[3.1.1]heptanes. This strategy hinges on the accessibility of the propellane precursor, which can be synthesized on a multigram scale from commercially available starting materials.[1][2] The subsequent functionalization proceeds via radical addition, offering a broad scope of accessible derivatives.[1][2]

Multigram Synthesis of [3.1.1]Propellane

A scalable, five-step synthesis from ethyl 4-chlorobutanoate provides access to the key [3.1.1]propellane intermediate in an overall yield of 26–37%.[1]

Experimental Protocol: Synthesis of [3.1.1]Propellane [1]

A detailed, step-by-step experimental protocol for the multigram synthesis of [3.1.1]propellane can be found in the supplementary information of the cited literature.[1] The procedure involves the following key transformations:

  • Kulinkovich cyclopropanation of ethyl 4-chlorobutanoate.

  • Mesylation of the resulting alcohol.

  • Chlorinative rearrangement.

  • Dibromocyclopropanation.

  • Reductive cyclization with phenyllithium (B1222949) to afford [3.1.1]propellane.

Functionalization of [3.1.1]Propellane via Radical Addition

The strained central bond of [3.1.1]propellane is susceptible to radical attack, enabling the introduction of a wide range of functional groups. Photocatalyzed atom transfer radical addition (ATRA) reactions are particularly effective for this transformation.[1]

Experimental Protocol: Photocatalyzed Atom Transfer Radical Addition to [3.1.1]Propellane [1]

  • General Procedure: In a nitrogen-filled glovebox, a solution of [3.1.1]propellane, an organic iodide, and a photocatalyst (e.g., fac-Ir(ppy)₃) in a suitable solvent (e.g., THF) is prepared in a vial. The vial is sealed and irradiated with blue light (e.g., 456 nm) at room temperature for a specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired functionalized this compound.

Table 1: Synthesis of this compound Derivatives via Radical Opening of [3.1.1]Propellane

EntryRadical PrecursorProductYield (%)Reference
1Ethyl iodoacetateEthyl 2-(3-iodobicyclo[3.1.1]heptan-1-yl)acetate75[1]
21-Iodoadamantane1-(3-Iodobicyclo[3.1.1]heptan-1-yl)adamantane82[1]
3Iodobenzene1-Iodo-3-phenylthis compound65[1]

Cycloaddition Strategies with Bicyclo[1.1.0]butanes

The strain-release-driven cycloaddition of bicyclo[1.1.0]butanes (BCBs) provides a powerful and modular route to highly substituted this compound scaffolds. Various modes of cycloaddition, including [2σ+2σ], [4π+2σ], and (3+3) cycloadditions, have been successfully employed.[3][4][5][6]

[2σ+2σ] Radical Cycloaddition

A boronyl radical-catalyzed [2σ+2σ] cycloaddition between BCBs and cyclopropyl (B3062369) ketones offers an atom-economical pathway to densely functionalized bicyclo[3.1.1]heptanes.[3]

Experimental Protocol: [2σ+2σ] Radical Cycloaddition of BCBs and Cyclopropyl Ketones [3]

  • General Procedure: To a solution of the bicyclo[1.1.0]butane, cyclopropyl ketone, B₂pin₂, and 3-pentyl isonicotinate (B8489971) in a suitable solvent (e.g., 1,4-dioxane) is added a radical initiator (e.g., K₂S₂O₈) in water. The reaction mixture is stirred at an elevated temperature for a specified time. After cooling to room temperature, the mixture is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography to afford the this compound product.

Table 2: Synthesis of Bicyclo[3.1.1]heptanes via [2σ+2σ] Cycloaddition

EntryBicyclo[1.1.0]butaneCyclopropyl KetoneYield (%)Reference
1Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylatePhenyl(cyclopropyl)methanone95[3]
2Methyl 3-(4-chlorophenyl)bicyclo[1.1.0]butane-1-carboxylate(4-Methoxyphenyl)(cyclopropyl)methanone88[3]
3Methyl 3-(naphthalen-2-yl)bicyclo[1.1.0]butane-1-carboxylateCyclopropyl(thiophen-2-yl)methanone76[3]
Asymmetric [4π+2σ] Cycloaddition

The enantioselective synthesis of 3-azabicyclo[3.1.1]heptanes can be achieved through a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs and azomethine ylides.[4][7] This method provides access to chiral scaffolds with high diastereo- and enantioselectivity.

Experimental Protocol: Asymmetric [4π+2σ] Cycloaddition [4]

  • General Procedure: In a glovebox, a mixture of a copper catalyst (e.g., Cu(OTf)₂) and a chiral ligand in a dry solvent (e.g., CH₂Cl₂) is stirred at room temperature. The bicyclo[1.1.0]butane and the imine are added, followed by a base (e.g., DBU). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed, and the residue is purified by flash chromatography to give the enantioenriched 3-azathis compound.

Table 3: Asymmetric Synthesis of 3-Azabicyclo[3.1.1]heptanes

EntryBicyclo[1.1.0]butaneImineYield (%)ee (%)Reference
1Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylateN-Benzylideneglycine methyl ester9298[4]
2Methyl 3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylateN-(4-Chlorobenzylidene)glycine methyl ester8597[4]
3Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylateN-Benzylideneglycine methyl ester7895[4]

Photocatalytic Minisci-type Functionalization

To introduce medicinally relevant heterocyclic motifs at the bridgehead position of the this compound core, a photocatalytic Minisci-type reaction has been developed.[8][9] This method utilizes readily available N-hydroxyphthalimide esters of BCHep carboxylic acids as radical precursors.

Experimental Protocol: Photocatalytic Minisci-type Reaction [9]

  • General Procedure: A solution of the N-hydroxyphthalimide ester of the this compound carboxylic acid, the heterocycle, and a photocatalyst (e.g., 4CzIPN) in a suitable solvent (e.g., DMSO) is degassed and irradiated with visible light at room temperature. After completion of the reaction, the mixture is worked up and purified by chromatography to yield the heterocycle-substituted this compound.

Table 4: Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes

EntryHeterocycleYield (%)Reference
1Pyridine68[9]
2Quinoline75[9]
3Thiophene55[9]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, intermediates, and final products in these synthetic strategies, the following diagrams are provided.

experimental_workflow_propellane start Ethyl 4-chlorobutanoate step1 Kulinkovich Cyclopropanation start->step1 intermediate1 Cyclopropanol derivative step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 Mesylate step2->intermediate2 step3 Chlorinative Rearrangement intermediate2->step3 intermediate3 Allylic Chloride step3->intermediate3 step4 Dibromocyclopropanation intermediate3->step4 intermediate4 Dibromocyclopropane adduct step4->intermediate4 step5 Reductive Cyclization (PhLi) intermediate4->step5 propellane [3.1.1]Propellane step5->propellane step6 Radical Addition (ATRA) propellane->step6 product Functionalized This compound step6->product

Caption: Workflow for the synthesis of functionalized bicyclo[3.1.1]heptanes from [3.1.1]propellane.

cycloaddition_pathways cluster_cycloadditions Cycloaddition Reactions bcb Bicyclo[1.1.0]butane (BCB) cyclo_2s2s [2σ+2σ] Radical Cycloaddition bcb->cyclo_2s2s cyclo_4p2s [4π+2σ] Asymmetric Cycloaddition bcb->cyclo_4p2s cyclo_33 (3+3) Cycloaddition bcb->cyclo_33 product Substituted This compound cyclo_2s2s->product cyclo_4p2s->product cyclo_33->product partner_2s2s Cyclopropyl Ketone partner_2s2s->cyclo_2s2s partner_4p2s Azomethine Ylide partner_4p2s->cyclo_4p2s partner_33 Dipolarophile partner_33->cyclo_33

Caption: Overview of cycloaddition pathways to this compound scaffolds using BCBs.

Conclusion and Outlook

The synthesis of novel this compound-based scaffolds has witnessed remarkable progress, driven by the development of innovative and efficient synthetic methodologies. The strategies outlined in this guide, from the ring-opening of [3.1.1]propellane to various cycloaddition reactions, provide medicinal chemists with a versatile toolkit to explore this valuable chemical space. The ability to generate a diverse range of functionalized and stereochemically complex BCHep derivatives will undoubtedly accelerate the discovery of new therapeutic agents with improved pharmacological profiles. Future efforts in this field will likely focus on the development of even more efficient and selective catalytic systems, as well as the application of these scaffolds in the synthesis of complex natural products and novel drug candidates.

References

The Ascendance of Bicyclo[3.1.1]heptane Scaffolds in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The bicyclo[3.1.1]heptane (BCHep) core, a rigid three-dimensional scaffold, is rapidly emerging as a powerful tool in chemical biology and drug discovery. Its unique geometric arrangement, which accurately mimics the 1,3-substitution pattern of a benzene (B151609) ring, has positioned it as a leading meta-substituted arene bioisostere. The replacement of planar aromatic rings with sp³-rich BCHep motifs has demonstrated significant potential to overcome common liabilities associated with aromatic systems, including metabolic instability and poor solubility. This technical guide provides an in-depth exploration of BCHep derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing the biological pathways they modulate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative scaffold in their programs.

Introduction: Escaping Flatland with Bicyclo[3.1.1]heptanes

The over-reliance on flat, aromatic structures in medicinal chemistry—a phenomenon often termed "Flatland"—can lead to challenges in optimizing drug candidates, including susceptibility to oxidative metabolism by cytochrome P450 enzymes and poor physicochemical properties.[1][2] Saturated, three-dimensional bioisosteres offer a compelling strategy to mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved clinical success.[1]

While bioisosteres for para-substituted arenes, such as the bicyclo[1.1.1]pentane (BCP) motif, are well-established, a geometrically precise mimic for meta-substituted benzenes remained elusive until the recent exploration of the this compound scaffold.[1][2] The bridgehead substituent vectors of the BCHep core almost perfectly replicate the 120° angle of meta-substituted benzenes, making it an ideal replacement.[1] This guide will delve into the synthesis, application, and biological impact of this promising structural motif.

Data Presentation: Quantitative Comparison of Arenes and Their BCHep Bioisosteres

The primary rationale for employing BCHep scaffolds is the enhancement of absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the quantitative data from studies where aromatic moieties in known drug molecules were replaced with BCHep or its heteroatom-containing analogues (oxa-BCHep).

Physicochemical Properties

The replacement of an aromatic ring with a BCHep core can significantly alter a molecule's solubility and lipophilicity, which are critical factors for oral bioavailability and target engagement.

CompoundParent DrugcLogPAqueous Solubility (µM)Reference
Sonidegib (Arene)-~2.026[3]
BCHep-SonidegibSonidegibSimilar to parent4[3]
oxa-BCHep-SonidegibSonidegib-0.5 units vs. parent18 (>500% increase)[3][4]
URB597 (Arene)-N/ANo change vs. analogue[5]
BCHep-URB597URB597N/ANo change vs. parent[5]

Table 1: Comparative physicochemical properties of parent drugs and their this compound analogues.

Pharmacokinetic and ADME Properties

One of the most significant advantages of BCHep bioisosteres is the improvement in metabolic stability and membrane permeability.

CompoundParent DrugIntrinsic Clearance (CLint) in Human Liver MicrosomesHalf-Life (t½) in Human Liver MicrosomesMembrane Permeability (Caco-2 or MDCK-MDR1)Reference
Sonidegib (Arene)-Higher than analogueShorter than analogueLower than analogue[2][6][7]
BCHep-SonidegibSonidegibImproved (Lower)Improved (Longer)Increased[2][6][7]
oxa-BCHep-SonidegibSonidegib26 µL/min/mgN/AIncreased[4]
URB597 (Arene)-Higher than analogueShorter than analogueN/A[1][5]
BCHep-URB597URB597Improved (Lower)Improved (Longer)Improved[1][5]

Table 2: Comparative ADME and pharmacokinetic properties of parent drugs and their this compound analogues.

Biological Activity of Selected Derivatives

BCHep derivatives have been successfully developed as potent biological modulators. Notably, 6,6-dimethylthis compound derivatives have been identified as powerful antagonists of the prostaglandin (B15479496) D2 (PGD₂) receptor, a key target in allergic inflammation.[8][9] Furthermore, aryl-fused BCHeps have been synthesized as bioisosteres for naphthalene (B1677914) in the Aryl Hydrocarbon Receptor (AhR) antagonist, ezutromid.[10][11][12]

Compound Class/DerivativeTargetActivity MetricValueReference
6,6-Dimethylthis compound Series (e.g., S-5751)Prostaglandin D₂ Receptor (DP1)Kᵢ2.4 nM[9]
6,6-Dimethylthis compound Series (e.g., S-5751)Prostaglandin D₂ Receptor (DP1)IC₅₀ (cAMP assay)0.12 µM[9]
Indole Series AntagonistProstaglandin D₂ Receptor (DP1)Kᵢ1.8 nM[13]
Indole Series AntagonistProstaglandin D₂ Receptor (DP1)IC₅₀ (cAMP assay)8.6 nM[13]
Ezutromid (Parent Naphthalene)Aryl Hydrocarbon Receptor (AhR)Apparent Kᴅ50 nM[10]

Table 3: Biological activity of selected this compound derivatives and related compounds.

Key Biological Pathways and Experimental Workflows

The biological effects of BCHep derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the workflows used to study them is crucial for their development.

Signaling Pathways

Ezutromid and its BCHep analogues function as antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding (or antagonism) affects its translocation to the nucleus and subsequent dimerization with the AhR Nuclear Translocator (ARNT), which prevents the transcription of target genes like CYP1B1.[14][15]

PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD₂ DP1_Receptor DP1 Receptor (GPCR) PGD2->DP1_Receptor Binding Antagonist BCHep Antagonist Antagonist->DP1_Receptor Blocks Gs Gs Protein DP1_Receptor->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Catalyzes Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inflammation) PKA->Response Leads to MedChem_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Pharmacokinetic Evaluation cluster_design Design & Optimization A Synthesis of [3.1.1]Propellane B Radical Ring-Opening (e.g., ATRA) A->B C Formation of Functionalized BCHep B->C D Derivatization/ Coupling Reactions C->D E Purification & Structural Analysis (NMR, MS) D->E F In Vitro Biological Assays (e.g., Receptor Binding, Reporter Gene) E->F G Physicochemical Profiling (Solubility, logP) F->G H ADME Assays (Permeability, Metabolic Stability) G->H I In Vivo Studies (PK, Efficacy Models) H->I J Data Analysis & SAR Identification I->J K Computational Modeling J->K L Design of New Analogues J->L K->L L->A Iterate

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of [3.1.1]Propellane and its Conversion to Bicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[3.1.1]heptanes (BCHeps) have emerged as crucial bioisosteres for meta-substituted arenes in drug discovery, offering improved physicochemical properties.[1][2][3] A key precursor for the synthesis of functionalized BCHeps is the highly strained molecule, [3.1.1]propellane. This document provides detailed protocols for a scalable, five-step synthesis of [3.1.1]propellane on a multigram scale, starting from the commercially available ethyl 4-chlorobutanoate.[4][5][6] Furthermore, it outlines the subsequent conversion of [3.1.1]propellane into valuable bicyclo[3.1.1]heptane iodides via a photocatalyzed atom transfer radical addition (ATRA) reaction.[4][5][6]

Scalable Synthesis of [3.1.1]Propellane

A robust and scalable five-step synthesis has been developed, affording [3.1.1]propellane in an overall yield of 26-37%.[4][5][6] The synthetic sequence is summarized in the workflow diagram below and detailed in the experimental protocols.

Quantitative Data Summary
StepReactionStarting MaterialProductYield (%)ScaleReference
1Kulinkovich CyclopropanationEthyl 4-chlorobutanoate1-(3-chloropropyl)cyclopropan-1-ol-Multigram[1]
2Mesylation1-(3-chloropropyl)cyclopropan-1-ol1-(3-chloropropyl)cyclopropyl methanesulfonate-Multigram[1]
3Chlorinative Rearrangement1-(3-chloropropyl)cyclopropyl methanesulfonate1-chloro-5-(chloromethyl)bicyclo[3.1.0]hexane-Multigram[1]
4Dibromocyclopropanation1-chloro-5-(chloromethyl)bicyclo[3.1.0]hexane1-chloro-5-(dibromomethyl)bicyclo[3.1.0]hexane58% (over 4 steps)Multigram[1]
5Propellane Formation1-chloro-5-(dibromomethyl)bicyclo[3.1.0]hexane[3.1.1]Propellane43-61%Multigram[1]
Overall Five Steps Ethyl 4-chlorobutanoate [3.1.1]Propellane 26-37% Multigram [4][5][6]

Experimental Workflow

G cluster_synthesis Scalable Synthesis of [3.1.1]Propellane SM Ethyl 4-chlorobutanoate P1 1-(3-chloropropyl)cyclopropan-1-ol SM->P1 Kulinkovich Cyclopropanation P2 1-(3-chloropropyl)cyclopropyl methanesulfonate P1->P2 Mesylation P3 1-chloro-5-(chloromethyl)bicyclo[3.1.0]hexane P2->P3 Chlorinative Rearrangement P4 1-chloro-5-(dibromomethyl)bicyclo[3.1.0]hexane P3->P4 Dibromocyclopropanation Prop [3.1.1]Propellane P4->Prop Phenyllithium G cluster_functionalization This compound Production Prop [3.1.1]Propellane BCHep Substituted This compound (BCHep) Prop->BCHep Ring-opening atom-transfer radical addition Radical_Initiator Radical Initiator (e.g., Blue Light, BEt3) Radical_Initiator->Prop Alkyl_Halide Alkyl Iodide/Bromide (R-X) Alkyl_Halide->BCHep

References

Application Notes and Protocols for the Photocatalytic Synthesis of Aminobicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.1]heptanes (BCHeps) are emerging as valuable bioisosteres for meta-substituted arenes in drug discovery, offering improved physicochemical and pharmacokinetic properties such as enhanced metabolic stability and solubility.[1][2][3][4][5] The development of synthetic methodologies to access functionalized BCHeps, particularly those bearing amino groups, is of significant interest for the construction of novel pharmaceutical candidates. This document provides detailed application notes and protocols for the photocatalytic synthesis of aminobicyclo[3.1.1]heptanes, focusing on a photoinduced [3σ+2σ] cycloaddition strategy.[1][3]

Core Principle: Photocatalytic [3σ+2σ] Cycloaddition

The synthesis of 4-aminobicyclo[3.1.1]heptanes can be achieved through a visible-light-mediated photocatalytic [3σ+2σ] cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs).[1][3] This method is distinguished by its mild reaction conditions and operational simplicity, providing access to a diverse range of trisubstituted bicyclo[3.1.1]heptanes.[1][3]

The proposed reaction mechanism involves the following key steps:

  • Photoexcitation of the Catalyst: The photocatalyst, typically an iridium complex, absorbs visible light and is excited to a higher energy state.[1]

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the cyclopropylamine (B47189), generating a radical cation intermediate.[1]

  • Ring Opening of Cyclopropylamine: The radical cation undergoes rapid β-scission, leading to the formation of a distonic radical cation.[1]

  • Radical Addition to Bicyclo[1.1.0]butane: This reactive intermediate adds to the bicyclo[1.1.0]butane, resulting in a stabilized benzylic distonic radical cation.[1]

  • Radical-Radical Cyclization: Subsequent cyclization and reduction by the photocatalyst regenerates the ground state catalyst and yields the final aminobicyclo[3.1.1]heptane product.

Experimental Protocols

General Protocol for Photocatalytic Synthesis of 4-Aminobicyclo[3.1.1]heptanes

This protocol is adapted from the work of Zheng et al. (2022).[1][3]

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • Cyclopropylamine (CPA) derivative (2.0 equiv)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) (2 mol%)

  • Anhydrous and degassed solvent (e.g., DMSO)

  • Visible light source (e.g., Kessil lamp, λmax = 427 nm)[1][3]

  • Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[1.1.0]butane derivative (0.2 mmol, 1.0 equiv), the cyclopropylamine derivative (0.4 mmol, 2.0 equiv), and the iridium photocatalyst (0.004 mmol, 2 mol%).

  • Add the anhydrous and degassed solvent (e.g., DMSO, to a concentration of 0.2 M).

  • Seal the reaction vessel and place it at a fixed distance from the visible light source.

  • Irradiate the reaction mixture at room temperature with stirring for the specified reaction time (typically monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired 4-aminothis compound product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Aminothis compound
EntryPhotocatalyst (mol%)SolventIrradiation Time (h)Yield (%)
1Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2)DMSO1270
2Ru(bpy)₃(PF₆)₂ (2)DMSO12<10
34CzIPN (5)DMSO1225
4Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2)CH₃CN1245
5Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2)DMF1258
6Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2)DMSO12 (no light)0
Reaction conditions: BCB (1 equiv), CPA (2 equiv) in dry and degassed solvent under blue light irradiation at room temperature. Yields determined by ¹H NMR. Data adapted from Zheng et al. (2022).[1]
Table 2: Substrate Scope for the Photocatalytic Synthesis of 4-Aminobicyclo[3.1.1]heptanes
ProductCPA Substituent (Ar)BCB Substituent (R)Isolated Yield (%)
1 4-F-C₆H₄CO₂Et85
2 4-Cl-C₆H₄CO₂Et36
3 3-F-C₆H₄CO₂Et78
4 2,4-di-F-C₆H₃CO₂Et82
5 4-CF₃-C₆H₄CO₂Et63
6 4-OCF₃-C₆H₄CO₂Et62
7 4-F-C₆H₄4-F-C₆H₄75
8 4-F-C₆H₄4-Cl-C₆H₄72
9 4-F-C₆H₄4-CF₃-C₆H₄70
Reaction conditions: BCB (0.2 mmol, 1 equiv), CPA (0.4 mmol, 2 equiv), and Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol %) in dry and degassed DMSO (0.2 M) under blue light irradiation at room temperature. Data adapted from Zheng et al. (2022).[1][3]

Visualizations

Proposed Catalytic Cycle

Catalytic Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light (hν) PC_red Ir(II) PC_star->PC_red SET CPA_rad CPA Radical Cation (I) PC_star->CPA_rad SET PC_red->PC Regeneration Product Aminothis compound CPA Cyclopropylamine (CPA) DRC Distonic Radical Cation (II) CPA_rad->DRC Ring Opening (β-scission) Adduct Adduct Radical Cation (III) DRC->Adduct + BCB BCB Bicyclo[1.1.0]butane (BCB) Product_rad Cyclized Radical Cation Adduct->Product_rad Cyclization Product_rad->Product Reduction

Caption: Proposed mechanism for the photocatalytic [3σ+2σ] cycloaddition.

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - Bicyclo[1.1.0]butane - Cyclopropylamine - Photocatalyst Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Irradiation Irradiate with Visible Light (e.g., 427 nm) at RT Inert->Irradiation Stirring Continuous Stirring Irradiation->Stirring Monitoring Monitor Reaction Progress (TLC/LC-MS) Stirring->Monitoring Quench Reaction Quench (if necessary) Monitoring->Quench Purify Column Chromatography Quench->Purify Characterize Characterization: NMR, MS, etc. Purify->Characterize FinalProduct FinalProduct Characterize->FinalProduct Isolated Product

Caption: General workflow for photocatalytic aminothis compound synthesis.

Conclusion

The photocatalytic [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines represents a robust and efficient method for the synthesis of aminobicyclo[3.1.1]heptanes.[1][3] This approach is characterized by its mild conditions, broad substrate scope, and operational simplicity, making it a valuable tool for medicinal chemists and researchers in drug discovery. The provided protocols and data serve as a comprehensive guide for the application of this methodology in the synthesis of novel chemical entities.

References

Application Notes and Protocols: Ring-Opening Reactions of Bicyclo[1.1.0]butanes for the Synthesis of Bicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional scaffolds into drug candidates is a pivotal aspect of modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic systems. Bicyclo[3.1.1]heptanes (BCHeps) have emerged as valuable bioisosteres for meta-substituted arenes, lauded for their ability to enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability. The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them ideal precursors for the efficient construction of these complex bicyclic frameworks. This document provides detailed application notes and experimental protocols for several key methodologies that leverage the ring-opening of BCBs to synthesize a diverse array of bicyclo[3.1.1]heptane derivatives.

Method 1: Photochemical [3σ+2σ]-Cycloaddition for Aminobicyclo[3.1.1]heptanes

This method facilitates the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes through a photoinduced cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines. The reaction proceeds under mild, operationally simple conditions, making it an attractive approach for generating novel amine-containing scaffolds for drug discovery.[1][2][3]

Experimental Protocol: General Procedure for Photoinduced [3σ+2σ] Cycloaddition
  • To an oven-dried vial equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane (BCB) (0.1 mmol, 1.0 equiv), the cyclopropylamine (B47189) (CPA) (0.2 mmol, 2.0 equiv), and the photocatalyst (e.g., a metal-based photocatalyst at 2 mol% or an organic-based one at 5 mol%).

  • Add dry, degassed solvent (e.g., 1,4-dioxane, 0.2 M) to the vial.

  • Seal the vial and place it under blue light irradiation (e.g., Kessil lamp, λmax = 427 nm) at room temperature.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS for completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 4-aminothis compound product.

Data Presentation: Scope of the Photoinduced [3σ+2σ] Cycloaddition
EntryBicyclo[1.1.0]butane (BCB) SubstrateCyclopropylamine (CPA) SubstrateProduct Yield (%)
1Phenyl-substituted BCBN-Phenyl cyclopropylamine75
24-Fluorophenyl-substituted BCBN-Phenyl cyclopropylamine82
34-Chlorophenyl-substituted BCBN-Phenyl cyclopropylamine80
44-(Trifluoromethyl)phenyl-substituted BCBN-Phenyl cyclopropylamine78
53-(Trifluoromethyl)phenyl-substituted BCBN-Phenyl cyclopropylamine65
64-Methoxyphenyl-substituted BCBN-Phenyl cyclopropylamine55

Yields are isolated yields and are representative examples from the literature.[4][5]

Reaction Mechanism and Workflow

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Pathway start Combine BCB, CPA, and Photocatalyst in Solvent irradiate Irradiate with Blue Light at Room Temperature start->irradiate monitor Monitor Reaction Progress (TLC/LC-MS) irradiate->monitor workup Concentrate and Purify via Chromatography monitor->workup product Isolate 4-Aminothis compound workup->product pc_ex Photocatalyst Excitation (PC*) set Single Electron Transfer (SET) with CPA pc_ex->set radical_cation CPA Radical Cation Formation set->radical_cation ring_opening CPA Ring-Opening radical_cation->ring_opening radical_add Radical Addition to BCB ring_opening->radical_add cyclization Intramolecular Cyclization radical_add->cyclization final_product This compound Product cyclization->final_product

Caption: Workflow and proposed mechanism for photochemical synthesis.

Method 2: Lewis Acid-Catalyzed Formal [4π+2σ] Cycloaddition with Nitrones

This methodology provides access to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes through a Europium(III) triflate-catalyzed formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones. This reaction is notable for its mild conditions and good functional group tolerance, enabling the synthesis of heteroatom-rich bicyclic structures.[6][7]

Experimental Protocol: General Procedure for Eu(OTf)₃-Catalyzed Cycloaddition
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[1.1.0]butane (BCB) (0.2 mmol, 1.0 equiv), the nitrone (0.24 mmol, 1.2 equiv), and Eu(OTf)₃ (10 mol%).

  • Add the appropriate dry solvent (e.g., dichloromethane, CH₂Cl₂) (2.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the designated time (typically 16 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-oxa-3-azathis compound.

Data Presentation: Substrate Scope for Eu(OTf)₃-Catalyzed Cycloaddition
EntryBicyclo[1.1.0]butane (BCB) SubstrateNitrone SubstrateProduct Yield (%)
1Acyl pyrazole-substituted BCBN-Benzylidene-methylamine N-oxide95
2Acyl imidazole-substituted BCBN-Benzylidene-methylamine N-oxide99
3Acyl pyrazole-substituted BCB (4-F-phenyl)N-Benzylidene-methylamine N-oxide92
4Acyl pyrazole-substituted BCBN-(4-Chlorobenzylidene)-methylamine N-oxide93
5Acyl pyrazole-substituted BCBN-(4-Methoxybenzylidene)-methylamine N-oxide85
6Ester-substituted BCBN-Benzylidene-methylamine N-oxide78

Yields are isolated yields and represent the high efficiency of this catalytic system.[6][7]

Logical Relationship of Reaction Components

G BCB Bicyclo[1.1.0]butane (BCB) (2σ component) Product 2-Oxa-3-azathis compound BCB->Product Nitrone Nitrone (4π component) Nitrone->Product Catalyst Lewis Acid (e.g., Eu(OTf)₃) Catalyst->Product catalyzes

Caption: Key components for Lewis acid-catalyzed cycloaddition.

Method 3: Boronyl Radical-Catalyzed [2σ+2σ] Cycloaddition

A novel approach to highly substituted bicyclo[3.1.1]heptanes involves a [2σ+2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones. This reaction is catalyzed by a boronyl radical generated from B₂pin₂ and a pyridine (B92270) derivative, offering a concise and atom-economical route to these valuable 3D scaffolds.[1][8][9]

Experimental Protocol: General Procedure for Boronyl Radical-Catalyzed Cycloaddition
  • In a glovebox, add the bicyclo[1.1.0]butane (BCB) (0.2 mmol, 1.0 equiv), cyclopropyl ketone (0.3 mmol, 1.5 equiv), B₂pin₂ (0.24 mmol, 1.2 equiv), and 3-pentyl isonicotinate (B8489971) (0.04 mmol, 20 mol%) to an oven-dried vial.

  • Add dry solvent (e.g., toluene, 1.0 mL).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).

  • Stir the reaction for the required time (e.g., 24 hours).

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue by preparative thin-layer chromatography (PTLC) or flash column chromatography to afford the this compound product.

Data Presentation: Scope of Boronyl Radical-Catalyzed Cycloaddition
EntryBicyclo[1.1.0]butane (BCB) SubstrateCyclopropyl Ketone SubstrateProduct Yield (%)
1Phenyl-substituted BCBPhenyl cyclopropyl ketone99
24-Tolyl-substituted BCBPhenyl cyclopropyl ketone95
34-Methoxyphenyl-substituted BCBPhenyl cyclopropyl ketone92
44-Fluorophenyl-substituted BCBPhenyl cyclopropyl ketone88
5Phenyl-substituted BCB4-Chlorophenyl cyclopropyl ketone96
6Phenyl-substituted BCBThienyl cyclopropyl ketone85

Yields are isolated yields, demonstrating the broad applicability of this radical-based method.[1][8]

Catalytic Cycle Overview

G Start Start B2pin2 B₂pin₂ Start->B2pin2 Boronyl_Radical Boronyl Radical B2pin2->Boronyl_Radical + Pyridine Pyridine Pyridine Derivative Radical_Addition Radical Addition to BCB Boronyl_Radical->Radical_Addition + BCB Ring_Opening Ring-Opening Cascade Radical_Addition->Ring_Opening + Ketone Product_Formation Product Formation Ring_Opening->Product_Formation Product_Formation->Boronyl_Radical Regenerates

Caption: Simplified catalytic cycle for boronyl radical cycloaddition.

Method 4: Enantioselective (3+3) Cycloaddition for Indolo-Bicyclo[3.1.1]heptanes

Chiral indolo-bicyclo[3.1.1]heptane scaffolds, as potential carbazole (B46965) bioisosteres, can be synthesized via an enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs. This reaction is catalyzed by a chiral Brønsted acid, proceeding through a stepwise mechanism to deliver highly enantioenriched products.[10][11]

Experimental Protocol: General Procedure for Enantioselective (3+3) Cycloaddition
  • To a dried vial, add the 2-indolylmethanol (0.1 mmol, 1.0 equiv), bicyclo[1.1.0]butane (BCB) (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (e.g., 5-10 mol%).

  • Add the solvent mixture (e.g., hexafluoroisopropanol (HFIP) and dichloromethane) under an inert atmosphere.

  • Stir the reaction at the specified temperature (e.g., 30 °C) for the indicated time.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the chiral indole-fused this compound.

Data Presentation: Enantioselective (3+3) Cycloaddition Scope
Entry2-Indolylmethanol SubstrateBicyclo[1.1.0]butane (BCB) SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl-substitutedAcyl pyrazole-substituted BCB90>20:195
24-Methylphenyl-substitutedAcyl pyrazole-substituted BCB88>20:194
34-Fluorophenyl-substitutedAcyl pyrazole-substituted BCB92>20:196
42-Thienyl-substitutedAcyl pyrazole-substituted BCB85>20:193
5Phenyl-substitutedAcyl imidazole-substituted BCB87>20:192

Data represents typical results for this highly stereoselective transformation.[10][11]

Conceptual Pathway

G Indolyl_Methanol 2-Indolylmethanol Intermediate Activated Indolyl Intermediate Indolyl_Methanol->Intermediate + Catalyst CPA_Cat Chiral Phosphoric Acid (Brønsted Acid) CPA_Cat->Intermediate BCB Bicyclo[1.1.0]butane Attack Nucleophilic Attack by BCB BCB->Attack Intermediate->Attack Cyclization Ring Closure Attack->Cyclization Product Chiral Indolo-Bicyclo[3.1.1]heptane Cyclization->Product

Caption: Logical flow for the enantioselective synthesis.

These protocols and data provide a foundational resource for chemists engaged in the synthesis of novel, three-dimensional molecular architectures for pharmaceutical and agrochemical applications. The continued development of methodologies leveraging strained ring systems like bicyclo[1.1.0]butanes will undoubtedly expand the accessible chemical space for next-generation therapeutics.

References

Synthesis and Application of Aza-bicyclo[3.1.1]heptanes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aza-bicyclo[3.1.1]heptane scaffolds, a promising class of compounds in medicinal chemistry. These saturated, three-dimensional structures are increasingly utilized as bioisosteres for common aromatic rings, offering improved physicochemical properties and novel intellectual property opportunities in drug discovery.

Introduction

Aza-bicyclo[3.1.1]heptanes are rigid bicyclic systems that have gained significant attention as saturated bioisosteres of pyridine (B92270) and piperidine (B6355638) moieties frequently found in bioactive molecules. Their unique three-dimensional arrangement of substituent vectors allows them to mimic the spatial orientation of meta-substituted arenes, potentially leading to enhanced target binding and improved pharmacokinetic profiles. This document outlines key synthetic strategies for accessing these valuable building blocks and highlights their application in the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs) and analogs of established drugs.

Data Presentation

Table 1: Comparative Summary of Key Synthetic Routes to 3-Azabicyclo[3.1.1]heptane Derivatives
Synthetic RouteKey Starting MaterialsKey Reagents and ConditionsProductYield (%)Reference
Intramolecular Imide Formation 3-Oxocyclobutanecarboxylate, Benzylamine (B48309)1. TMSCN; 2. H2SO4, TFA; 3. t-BuOK; 4. H2, Pd/C1-Amino-3-azathis compound-2,4-dione dihydrochloride (B599025)65 (overall)[1]
Photocatalytic Minisci Reaction N-Boc-3-azathis compound-1-carboxylic acidN-Hydroxyphthalimide, Organic Photocatalyst, Blue Light, Heteroaromatic acceptorHeterocycle-substituted N-Boc-3-azabicyclo[3.1.1]heptanes50-85[2]
Table 2: Physicochemical Properties of Rupatadine vs. its 3-Azathis compound Analog
CompoundSolubility (PBS, pH 7.4) [µM]clogPlogD (pH 7.4)Metabolic Stability (t½ in HLM) [min]
Rupatadine 2.55.9>4.53.2
3-Aza-bicyclo[3.1.1]heptane Analog 47.83.93.235.7

Experimental Protocols

Protocol 1: Multigram Synthesis of 1-Amino-3-azathis compound-2,4-dione dihydrochloride via Intramolecular Imide Formation[1]

This protocol describes a robust, multigram-scale synthesis of a key aza-bicyclo[3.1.1]heptane intermediate.

Step 1: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1 equiv) in methanol, add benzylamine (1.05 equiv) and stir for 2 hours at room temperature.

  • Cool the resulting solution to -10 °C.

  • Add trimethylsilyl (B98337) cyanide (TMSCN) (2 equiv) dropwise, maintaining the temperature at -10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove volatiles under reduced pressure and purify the residue by flash column chromatography to yield the aminonitrile intermediate.

Step 2: Partial Nitrile Hydrolysis

  • Dissolve the aminonitrile intermediate (1 equiv) in trifluoroacetic acid (TFA).

  • Cool the solution to 10 °C and add concentrated sulfuric acid (H₂SO₄) dropwise.

  • Stir the reaction mixture for 16 hours at 25 °C.

  • Concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue with ice-cold saturated aqueous potassium carbonate (K₂CO₃) to pH 9.

  • Extract the product with chloroform, dry the combined organic layers over sodium sulfate, and concentrate to yield the amide.

Step 3: Intramolecular Imide Formation

  • Dissolve the amide (1 equiv) in tetrahydrofuran (B95107) (THF).

  • Add potassium tert-butoxide (t-BuOK) and stir to facilitate cyclization.

  • Acidify the reaction mixture with hydrochloric acid in dioxane to precipitate the bicyclic imide hydrochloride salt.

  • Filter and dry the precipitate to obtain the product.

Step 4: Catalytic Debenzylation

  • Dissolve the bicyclic imide hydrochloride salt (1 equiv) in methanol.

  • Add 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon) and stir at 45 °C for 24 hours.

  • Filter the catalyst and concentrate the filtrate to yield the final product, 1-amino-3-azathis compound-2,4-dione dihydrochloride.

Protocol 2: Synthesis of Heterocycle-Substituted 3-Azabicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction[2]

This protocol enables the late-stage functionalization of the aza-bicyclo[3.1.1]heptane core.

Step 1: Preparation of the Redox-Active Ester (RAE)

  • To a solution of N-Boc-3-azathis compound-1-carboxylic acid (1 equiv), N-hydroxyphthalimide (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) in dichloromethane, add thionyl chloride (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate to yield the RAE.

Step 2: Photocatalytic Minisci Reaction

  • In a vial, combine the RAE (1 equiv), the desired heteroaromatic coupling partner (5-10 equiv), and an organic photocatalyst (e.g., 4CzIPN, 1-5 mol%).

  • Dissolve the mixture in a degassed solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Irradiate the reaction mixture with a blue light source (e.g., Kessil lamp, λmax = 427 nm) at room temperature for 16-24 hours.

  • Upon completion, purify the reaction mixture by column chromatography to isolate the desired heterocycle-substituted product.

Mandatory Visualizations

G General Synthetic Workflow for Aza-bicyclo[3.1.1]heptanes cluster_0 Route A: Intramolecular Imide Formation cluster_1 Route B: Photocatalytic Functionalization A1 3-Oxocyclobutane carboxylate A2 Strecker Reaction A1->A2 A3 1,3-Functionalized Cyclobutane A2->A3 A4 Partial Nitrile Hydrolysis A3->A4 A5 Cyclobutane Amide A4->A5 A6 Intramolecular Cyclization A5->A6 A7 Protected Aza-bicyclo[3.1.1]heptane A6->A7 A8 Deprotection A7->A8 A9 Functionalized Aza-bicyclo[3.1.1]heptane A8->A9 B1 Aza-bicyclo[3.1.1]heptane Carboxylic Acid B2 RAE Formation B1->B2 B3 Redox-Active Ester B2->B3 B4 Photocatalytic Minisci Reaction B3->B4 B5 Heterocycle-Substituted Aza-bicyclo[3.1.1]heptane B4->B5

Caption: Synthetic strategies for aza-bicyclo[3.1.1]heptanes.

G Bioisosteric Replacement of Pyridine with 3-Azathis compound cluster_0 Parent Drug cluster_1 Bioisosteric Analog cluster_2 Improved Properties Rupatadine Rupatadine (Antihistamine) Pyridine Pyridine Ring (Planar, Aromatic) Rupatadine->Pyridine contains AzaBCH 3-Azathis compound (Saturated, 3D) Pyridine->AzaBCH is replaced by Analog Aza-bicyclo[3.1.1]heptane Analog Analog->AzaBCH incorporates Sol Increased Solubility Analog->Sol MetStab Enhanced Metabolic Stability Analog->MetStab Lip Reduced Lipophilicity Analog->Lip

Caption: Bioisosterism concept for drug design.

G Workflow for Aza-bicyclo[3.1.1]heptane-Based PROTACs cluster_0 PROTAC Design POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule Warhead Warhead (binds POI) PROTAC->Warhead contains Linker Linker PROTAC->Linker contains AzaBCH_Ligand Aza-bicyclo[3.1.1]heptane -based E3 Ligand PROTAC->AzaBCH_Ligand contains PROTAC->Ternary Warhead->Linker Linker->AzaBCH_Ligand Ub Ubiquitination of POI Ternary->Ub Deg Proteasomal Degradation of POI Ub->Deg

References

Experimental protocols for the purification of Bicyclo[3.1.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An overview of common purification techniques for Bicyclo[3.1.1]heptane derivatives, including distillation, column chromatography, and chemical purification, is provided in these application notes. Detailed protocols, quantitative data, and graphical workflows are presented to guide researchers, scientists, and drug development professionals in achieving high purity for these valuable compounds. Bicyclo[3.1.1]heptanes (BCHeps) are of significant interest as they can serve as bioisosteres for meta-substituted arenes, potentially improving the metabolic stability and lipophilicity of drug candidates.[1][2][3][4]

General Purification Strategy

The selection of an appropriate purification technique depends on the physical and chemical properties of the this compound derivative, such as volatility, polarity, and the nature of the impurities. A general workflow for purification is outlined below.

G cluster_0 Purification Workflow for this compound Derivatives A Crude Reaction Mixture B Volatile and Thermally Stable? A->B C Distillation (Fractional, Vacuum, Kugelrohr) B->C Yes D Non-Volatile or Thermally Labile B->D No K Purified Product C->K E Polarity Difference? D->E F Column Chromatography (Silica Gel) E->F Yes G Crystalline Solid? E->G No F->K H Crystallization / Trituration G->H Yes I Specific Reactive Impurity? G->I No H->K J Chemical Purification I->J Yes I->K No J->K

Caption: General decision workflow for purifying this compound derivatives.

Application Note 1: Purification by Distillation

Distillation is a primary method for purifying volatile and thermally stable this compound derivatives. Vacuum distillation is commonly employed to reduce the boiling point and prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation of Verbenone[5]
  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a short Vigreux column (e.g., 5 inches), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry. It is advisable to use a cold trap (e.g., dry ice-acetone bath) to protect the vacuum pump.

  • Sample Preparation: Place the crude verbenone (B1202108) (16.8–17.8 g) into the round-bottom flask.[5]

  • Distillation:

    • Gradually apply vacuum to the system.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at 108–110 °C under 5 mmHg pressure.[5]

  • Product Isolation: The collected distillate is purified verbenone. The product, initially clear, may yellow slightly upon exposure to air, which does not typically affect its quality.[5]

Quantitative Data for Distillation
CompoundInitial Mass/VolumePurification MethodPressureBoiling Point (°C)Yield (%)Reference
Verbenone16.8–17.8 gVigreux Column5 mmHg108–11047%[5]
Myrtanal8.77 g (crude)Reduced PressureN/AN/A69%[6]
[3.1.1]propellane precursorN/ADistillationN/AN/A43-61%[3]

Application Note 2: Purification by Column Chromatography

Column chromatography is a highly versatile technique for separating this compound derivatives based on differences in polarity. Silica (B1680970) gel is the most common stationary phase.

Experimental Protocol: Flash Chromatography of a 3-Azathis compound Precursor[7]
  • Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., hexanes-EtOAc, 1:1 v/v).

  • Sample Loading: Dissolve the oily residue of the crude product in a minimum amount of the initial eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial solvent mixture (hexanes – EtOAc, 1:1 v/v).

    • Gradually increase the polarity of the eluent (gradient from 1:1 to 1:2 v/v, hexanes-EtOAc) to elute the compounds.[7]

    • Collect fractions and monitor the separation using an appropriate analytical technique (e.g., TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For further purification, the isolated major diastereomer can be triturated with a minimal amount of 2-propanol.[7]

Quantitative Data for Column Chromatography
Compound/DerivativeStationary PhaseEluent SystemYield (%)Purity (dr)Reference
3-Azathis compound precursor (7)Silica GelHexanes – EtOAc (1:1 to 1:2)64%92:8[7]
Hydroxyphosphine oxide (7a)Silica GelCHCl₃/MeOH (50:1)49%1:0.7[6]
Pinane-based amino alcohol (15c)Silica Geln-hexane/EtOAc (2:1)60%N/A[8]
Verbenol (B1206271) and VerbenoneSilica GelPetroleum ether:EtOAc (5:1)9% (Verbenol), 80.4% (Verbenone)N/A[9]

Application Note 3: Chemical Purification

In some cases, a specific impurity can be chemically transformed into a more easily separable compound.

Experimental Protocol: Purification of Verbenone from Myrtenal (B1677600) Impurity[10]
  • Reaction Setup: In a suitable reaction vessel, dissolve the crude verbenone containing myrtenal impurity in ethanol (B145695) or isopropyl alcohol.

  • Reduction: Add an alkali metal borohydride (B1222165), such as sodium borohydride. The recommended molar ratio of myrtenal to borohydride is 1:0.5-1.0.[10] This selectively reduces the aldehyde (myrtenal) to the corresponding alcohol (myrtenol).

  • Workup: After the reaction is complete, the mixture contains verbenone and myrtenol (B1201748).

  • Separation: Isolate the verbenone from the myrtenol. This can be achieved by treatment with sodium sulfite (B76179) or by rectification (distillation), as the boiling points of verbenone and myrtenol are different.[10]

Bicyclo[3.1.1]heptanes as Bioisosteres

The purification of this compound derivatives is critical due to their emerging role in medicinal chemistry as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Specifically, the this compound scaffold is a geometric mimic of a meta-substituted benzene (B151609) ring.[1][4]

G cluster_0 Bioisosteric Relationship Arene meta-Substituted Benzene (Drug Scaffold) Replacement Isosteric Replacement Arene->Replacement BCHep This compound (BCHep) (Bioisostere) Properties Improved Properties: - Metabolic Stability - Lipophilicity - Pharmacokinetics BCHep->Properties Replacement->BCHep

Caption: Role of Bicyclo[3.1.1]heptanes as bioisosteres for meta-substituted arenes.

References

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Substituted Bicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.1]heptanes are a class of bridged bicyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure makes them attractive as bioisosteres for substituted arenes, offering potential improvements in physicochemical properties such as solubility and metabolic stability. Accurate structural characterization is paramount for the successful design and synthesis of novel drug candidates based on this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D techniques, is the most powerful tool for the unambiguous structural elucidation of substituted bicyclo[3.1.1]heptanes.

These application notes provide a comprehensive guide to the NMR characterization of this important class of molecules. Detailed protocols for sample preparation, data acquisition, and processing are presented, along with tabulated ¹H and ¹³C NMR data for a range of substituted bicyclo[3.1.1]heptanes to serve as a valuable reference.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for the analysis of substituted bicyclo[3.1.1]heptanes.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as flash column chromatography, recrystallization, or distillation.

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds. Other solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ may be used depending on the solubility of the analyte.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the bicyclo[3.1.1]heptane derivative in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

  • NMR Tube: Use a high-quality 5 mm NMR tube that is clean and dry to avoid contamination.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

2D NMR Spectroscopy (COSY, HSQC, HMBC):

For complex structures with overlapping signals, 2D NMR experiments are indispensable for complete structural assignment.[1]

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

Standard pulse programs and parameter sets provided by the spectrometer manufacturer are generally suitable for these experiments.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra and report their chemical shifts. For ¹H spectra, also report the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz).

Data Presentation: ¹H and ¹³C NMR Data of Substituted Bicyclo[3.1.1]heptanes

The following tables summarize representative ¹H and ¹³C NMR data for various substituted this compound derivatives. Chemical shifts are reported in ppm relative to TMS.

Table 1: ¹H NMR Data of Selected Substituted Bicyclo[3.1.1]heptanes

CompoundSolventH1/H5 (Bridgehead)Other ProtonsReference
(1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylthis compoundCDCl₃2.87 (t, J = 5.7 Hz, 1H), 2.33 (m, 1H)5.85 (ddd, 1H), 5.24 (dq, 1H), 4.92 (ddd, 1H), 4.85 (ddd, 1H), 3.04 (br t, 1H), 2.22 (m, 1H), 2.00 (m, 1H), 1.72 (ddd, 1H), 1.57 (dd & m, 4H), 1.29 (s, 3H), 0.78 (s, 3H)[2]
(2R,4S)-4-Amino-5-hydroxythis compound-2-carboxylic acidCD₃OD2.56 (td, J = 7.0, 4.0 Hz, 1H), 2.00 (dd, J = 10.2, 6.9 Hz, 1H)3.48 (t, J = 7.7 Hz, 1H), 2.98 (dt, J = 8.1, 3.6 Hz, 1H), 2.63 (ddd, 1H), 2.09 (ddd, 2H), 1.84 (dt, 1H), 1.69 (dd, 1H)[3]
(2S,4S)-4-Amino-5-hydroxythis compound-2-carboxylic acidCD₃OD2.45 (t, J = 7.2 Hz, 1H), 2.24 (dd, J = 9.7, 7.6 Hz, 1H)3.45 (t, J = 8.1 Hz, 1H), 2.75 (m, 1H), 2.39 (dt, 1H), 2.10 (m, 1H), 2.02 (dt, 1H), 1.84 (dd, 1H), 1.64 (m, 1H)[3]

Table 2: ¹³C NMR Data of Selected Substituted Bicyclo[3.1.1]heptanes

CompoundSolventC1/C5 (Bridgehead)Other CarbonsReference
(1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylthis compoundCDCl₃48.9, 41.2142.1, 137.9, 116.2, 112.9, 41.6, 38.6, 32.5, 28.1, 26.5, 23.0, 14.1[2]
(2R,4S)-4-Amino-5-hydroxythis compound-2-carboxylic acidCD₃OD43.5, 40.2177.8, 73.3, 55.2, 35.8, 30.0, 26.1[3]
(2S,4S)-4-Amino-5-hydroxythis compound-2-carboxylic acidCD₃OD43.7, 43.4177.6, 73.1, 55.1, 32.9, 29.6, 26.9[3]

Mandatory Visualization

The structural elucidation of substituted bicyclo[3.1.1]heptanes relies on the systematic analysis of various NMR data. The following diagrams illustrate the logical workflow and the key correlations used in this process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample Substituted this compound Purity Purification (>95%) Sample->Purity Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If needed for complex structures Processing Fourier Transform, Phasing, Baseline Correction NMR_1D->Processing NMR_2D->Processing Analysis Peak Picking, Integration, Coupling Analysis Processing->Analysis Structure Final Structure Analysis->Structure logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_info Derived Structural Information H1_NMR ¹H NMR - Chemical Shift (δ) - Integration - Multiplicity (J) Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR - Chemical Shift (δ) - Number of Signals Carbon_Skeleton Carbon Skeleton Symmetry C13_NMR->Carbon_Skeleton COSY COSY (¹H-¹H) HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC (¹H-¹³C, 1-bond) CH_Direct Direct C-H Attachments HSQC->CH_Direct HMBC HMBC (¹H-¹³C, 2-3 bonds) CH_Long_Range Long-Range C-H Connectivity HMBC->CH_Long_Range Final_Structure Unambiguous 3D Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Direct->Final_Structure CH_Long_Range->Final_Structure

References

Application of Bicyclo[3.1.1]heptane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.1]heptane and its derivatives, particularly the naturally occurring monoterpenes α-pinene and β-pinene, are increasingly recognized for their utility in polymer chemistry. The strained bicyclic structure of these compounds provides a driving force for polymerization, leading to polymers with unique and desirable properties. These polymers find applications in various fields, including the formulation of adhesives, coatings, and potentially as biocompatible materials in drug delivery systems. This document provides detailed application notes and experimental protocols for the polymerization of this compound derivatives, with a focus on the cationic polymerization of pinenes.

Applications in Polymer Chemistry

Polymers derived from this compound monomers, such as poly(pinene), exhibit several advantageous properties:

  • Tackification: Polyterpene resins derived from α-pinene and β-pinene are widely used as tackifiers in adhesive formulations. They enhance the initial tack and peel strength of pressure-sensitive and hot-melt adhesives.

  • Thermal Stability: The rigid bicyclic structure incorporated into the polymer backbone can lead to polymers with high glass transition temperatures (Tg), contributing to their thermal stability.[1]

  • Optical Properties: Certain hydrogenated cyclo-olefin polymers derived from pinenes show promise as high-performance optical plastics with good transparency and low birefringence.

  • Renewable Feedstock: α-Pinene and β-pinene are derived from turpentine, a renewable resource obtained from pine trees, making them an attractive alternative to petroleum-based monomers.[2]

Data Presentation

The following tables summarize quantitative data from the cationic polymerization of pinene monomers under various conditions.

Table 1: Cationic Polymerization of β-Pinene with TiCl₄ Catalyst

EntryInitiator SystemTemperature (°C)Monomer Conversion (%)Mn ( g/mol )M_w/M_nReference
1TMPCl/TiCl₄/TMEDA-781005500-[2]
2"H₂O"/TiCl₄/TMEDA-78lowlower Mnhigher PDI[2]
3TiCl₄ aloneRoom Temp~1002000-3000-[2]
4TMPCl/TiCl₄/TMEDARoom Temp-3170-[3]

Mn = Number-average molecular weight; M_w/M_n = Polydispersity index; TMPCl = 2-chloro-2,4,4-trimethylpentane; TMEDA = N,N,N',N'-tetramethylethylenediamine.

Table 2: Copolymerization of α-Pinene and β-Pinene

MonomersCatalystMolecular Weight (Mn, g/mol )Glass Transition Temperature (Tg, °C)Reference
α-pinene and β-pineneAlCl₃~450090-95[4]

Experimental Protocols

Protocol 1: Cationic Polymerization of β-Pinene using a TiCl₄-based Initiating System

This protocol describes the efficient cationic polymerization of β-pinene to produce poly(β-pinene) with a relatively high molecular weight.[2]

Materials:

  • (-)-β-Pinene (99%, distilled from CaH₂ under reduced pressure)

  • Dichloromethane (DCM, >99.5%, treated with sulfuric acid, washed with aqueous sodium bicarbonate, dried over CaCl₂, and distilled twice from CaH₂ under an inert atmosphere)

  • n-Hexane (>95%, treated and distilled as DCM)

  • 2-chloro-2,4,4-trimethylpentane (TMPCl)

  • Titanium tetrachloride (TiCl₄)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Methanol (for quenching)

  • Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: All glassware should be flame-dried under vacuum and cooled under a stream of dry argon. The polymerization is carried out in a glass tube equipped with a magnetic stirrer and sealed with a rubber septum, under a positive pressure of argon.

  • Solvent and Monomer Addition: The reaction tube is charged with a pre-chilled solvent mixture of DCM and n-hexane (e.g., 45/55 v/v%). The desired amount of purified β-pinene is then added via syringe.

  • Initiator System Preparation: In a separate flask under argon, prepare the initiating system by adding TMEDA, TMPCl, and TiCl₄ to the solvent mixture. The typical molar ratio is [TMPCl]/[β-Pinene]/[TiCl₄]/[TMEDA] = 1/73/10/1.

  • Polymerization Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or conduct at room temperature). Initiate the polymerization by adding the prepared initiator solution to the vigorously stirred monomer solution.

  • Reaction Monitoring and Termination: The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography. After the desired time, terminate the reaction by adding a small amount of chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).

Protocol 2: Cationic Copolymerization of α-Pinene and β-Pinene using AlCl₃

This protocol outlines the synthesis of a copolymer from α-pinene and β-pinene.[4]

Materials:

Procedure:

  • Reaction Setup: The reaction is performed in a round-bottom flask equipped with a magnetic stirrer under a dry atmosphere.

  • Monomer and Catalyst Addition: In the flask, mix 10 mL of toluene with 0.03 mol of α-pinene and β-pinene. Add 5% by weight of AlCl₃ to the solution. The solution will turn orange, indicating the start of the copolymerization.

  • Polymerization: Stir the reaction mixture at room temperature for 6 hours. The solution will become darker and more viscous as the polymerization proceeds.

  • Catalyst Removal: To quench the reaction and remove the catalyst, add 10 mL of 0.1 M HCl to the reaction mixture and stir until the orange color disappears.

  • Purification:

    • Wash the organic phase repeatedly with distilled water and 0.1 M NaOH.

    • Dry the organic phase over magnesium sulfate (MgSO₄).

    • Evaporate the toluene to obtain the crude polymer.

  • Polymer Precipitation and Drying:

    • Dissolve the crude product in THF.

    • Precipitate the copolymer in cold methanol.

    • Dry the final product under vacuum overnight.

Characterization:

  • Structure: FT-IR and ¹H-NMR spectroscopy.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (Distillation) Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Reaction_Setup Initiator_Addition Initiator/Catalyst Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Purification Purification (Washing) Precipitation->Purification Drying Drying (Vacuum) Purification->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: General workflow for the cationic polymerization of this compound derivatives.

polymerization_mechanism Monomer This compound Monomer (e.g., Pinene) Active_Center Formation of Active Center (Carbocation) Monomer->Active_Center Initiator Initiator/Catalyst (e.g., Lewis Acid) Initiator->Active_Center Propagation Propagation (Monomer Addition) Active_Center->Propagation Growing_Chain Growing Polymer Chain Propagation->Growing_Chain n Monomer units Growing_Chain->Propagation Termination Termination Growing_Chain->Termination Polymer Final Polymer Termination->Polymer

Caption: Simplified logical relationship in cationic polymerization of pinene.

References

Application Notes and Protocols for Bicyclo[3.1.1]heptane Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[3.1.1]heptane derivatives, a class of bridged bicyclic compounds, are emerging as versatile building blocks in the field of advanced materials science. Their rigid, three-dimensional structure imparts unique physicochemical properties to polymers and other materials. While extensively explored as bioisosteres in drug discovery to mimic meta-substituted arenes and enhance pharmacokinetic profiles, their application in materials science is a growing area of interest.[1][2][3][4][5][6] This document provides an overview of their potential applications, quantitative data on select derivatives, and detailed experimental protocols for their synthesis and proposed polymerization.

The this compound framework, notably found in natural products like pinane, offers a combination of thermal stability, mechanical robustness, and tailored solubility.[7][8] These properties make them attractive candidates for the development of high-performance polymers, adhesives, and energetic materials.

Applications in Advanced Materials

High-Performance Polymers

The incorporation of the rigid this compound moiety into polymer backbones is anticipated to enhance their thermal and mechanical properties. Analogous to polyimides derived from other bicyclic structures, which exhibit high glass transition temperatures (Tg) and excellent thermal stability, this compound-based polyimides could find applications in aerospace, electronics, and as flexible display substrates.[9][10]

Adhesives and Tackifiers

Copolymers derived from pinene, a naturally occurring this compound derivative, are utilized as tackifiers in adhesive formulations. These polyterpene resins are characterized by their light color, resistance to aging, and high thermal stability, making them suitable for demanding applications.[8]

High-Energy Density Materials (HEDMs)

Computational studies have explored the potential of nitro- and aza-substituted this compound derivatives as HEDMs.[11][12] The strained cage structure can store a significant amount of energy, which is released upon decomposition. Theoretical calculations suggest that some derivatives could exhibit detonation properties superior to existing energetic materials.[11]

Quantitative Data

The following tables summarize available quantitative data for select this compound derivatives and related materials.

Table 1: Physicochemical Properties of a Polyterpene Resin (Pinene Copolymer)

PropertyValueReference
Appearance Pale, thermoplastic resin[8]
Molecular Weight Low[8]
Stability High thermal stability, resistant to aging[8]
Boiling Point (°C) 166 (for the monomer mixture)[]
Vapor Pressure (mmHg @ 25°C) 2.4[8]
Flash Point (°F, TCC) 95[8]

Table 2: Calculated Properties of this compound Derivatives for HEDM Applications

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
A7 1.88455.39.3540.58[11]
A8 1.91598.79.6543.64[11]
B8 1.90483.29.5142.14[11]
C8 1.88367.79.3240.21[11]
D7 1.86288.59.1438.21[11]
E7 1.84211.18.9536.21[11]
F7 1.82131.78.7634.32[11]
G6 1.78104.98.4831.81[11]
(Note: These are theoretical values from computational studies)

Experimental Protocols

Protocol 1: Multigram Synthesis of [3.1.1]Propellane

[3.1.1]Propellane is a key precursor for the synthesis of various functionalized bicyclo[3.1.1]heptanes.[2][6] This protocol is adapted from established literature procedures.[6]

Workflow for the Synthesis of [3.1.1]Propellane

A Ethyl 4-chlorobutanoate B Kulinkovich Cyclopropanation A->B C Mesylation B->C D Chlorinative Rearrangement C->D E Dibromocyclopropanation D->E F Reductive Cyclization E->F G [3.1.1]Propellane F->G

Caption: Synthetic pathway to [3.1.1]propellane.

Materials:

  • Ethyl 4-chlorobutanoate

  • Grignard reagent (e.g., EtMgBr)

  • Titanium(IV) isopropoxide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Bromoform (B151600) (CHBr₃)

  • Potassium tert-butoxide

  • tert-Butyllithium

  • Anhydrous solvents (THF, CH₂Cl₂, pentane)

Procedure:

  • Kulinkovich Cyclopropanation: React ethyl 4-chlorobutanoate with a Grignard reagent in the presence of a titanium(IV) catalyst to form the corresponding cyclopropanol (B106826).

  • Mesylation: Treat the cyclopropanol with MsCl and TEA to convert the hydroxyl group into a good leaving group.

  • Chlorinative Rearrangement: Heat the mesylate with LiCl to induce a rearrangement and form the allyl chloride.

  • Dibromocyclopropanation: React the allyl chloride with bromoform and a strong base (e.g., potassium tert-butoxide) to form the dibromocyclopropane adduct.

  • Reductive Cyclization: Treat the dibromocyclopropane with an organolithium reagent (e.g., t-BuLi) at low temperature to induce reductive cyclization and form [3.1.1]propellane.

Note: This synthesis involves highly reactive reagents and should be performed under an inert atmosphere by trained personnel.

Protocol 2: Functionalization of [3.1.1]Propellane via Photocatalyzed Atom Transfer Radical Addition (ATRA)

This protocol describes the synthesis of functionalized this compound iodides, which are versatile intermediates for further derivatization.[2][6]

Workflow for Photocatalyzed ATRA

A [3.1.1]Propellane E Radical Addition A->E B Iodo-compound (e.g., R-I) B->E C Photocatalyst (e.g., Ir-based) C->E D Blue Light (456 nm) D->C hv F Functionalized this compound Iodide E->F

Caption: Photocatalyzed functionalization of [3.1.1]propellane.

Materials:

  • [3.1.1]Propellane

  • Functionalized iodide (e.g., perfluoroalkyl iodide, ester-containing iodide)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Solvent (e.g., acetonitrile)

  • Blue LED light source (456 nm)

Procedure:

  • In a reaction vessel, dissolve [3.1.1]propellane, the functionalized iodide, and the photocatalyst in the chosen solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 3: Proposed Ring-Opening Metathesis Polymerization (ROMP) of a Bicyclo[3.1.1]heptene Derivative

This is a generalized protocol for the polymerization of a functionalized bicyclo[3.1.1]heptene monomer, a potential route to novel polymers with unique properties.

Workflow for ROMP

A Bicyclo[3.1.1]heptene Monomer D Initiation & Propagation A->D B Grubbs' Catalyst B->D C Solvent (e.g., CH2Cl2) C->D E Termination (e.g., Ethyl Vinyl Ether) D->E F Poly(bicyclo[3.1.1]heptene) Derivative E->F

Caption: Proposed ROMP of a bicyclo[3.1.1]heptene monomer.

Materials:

  • A functionalized bicyclo[3.1.1]heptene monomer (e.g., derived from myrtenal (B1677600) or other pinene derivatives)

  • ROMP catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Terminating agent (e.g., ethyl vinyl ether)

  • Precipitating solvent (e.g., methanol)

Procedure:

  • In a glovebox, dissolve the bicyclo[3.1.1]heptene monomer in the anhydrous, degassed solvent.

  • Add the ROMP catalyst to the monomer solution and stir at the desired temperature.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time or conversion, terminate the polymerization by adding a small amount of the terminating agent.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Protocol 4: Characterization of this compound-Based Polymers

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature (Td) of the polymer. Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

2. Mechanical Analysis:

  • Dynamic Mechanical Analysis (DMA): Measure the storage modulus, loss modulus, and tan delta of the polymer as a function of temperature to determine its viscoelastic properties.

  • Tensile Testing: Prepare thin films or dog-bone shaped samples of the polymer and measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine.

3. Spectroscopic and Chromatographic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the polymer structure and microstructure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the polymer.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Conclusion and Future Outlook

This compound derivatives present a promising platform for the design of novel materials with enhanced properties. While their application in materials science is still in its early stages compared to their use in medicinal chemistry, the unique structural features of this bicyclic system offer significant potential. The protocols provided herein for the synthesis of key this compound building blocks and proposed polymerization methods aim to facilitate further research in this exciting area. Future work should focus on the synthesis and characterization of a wider range of this compound-based polymers to establish structure-property relationships and unlock their full potential in advanced materials science.

References

Application of Bicyclo[3.1.1]heptane Analogues in the Development of Sonidegib and Other Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of aromatic rings in drug candidates with saturated bicyclic scaffolds, a concept often referred to as "escaping from flatland," has emerged as a powerful tool in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. Bicyclo[3.1.1]heptane and its heteroatom-containing analogues have garnered significant attention as bioisosteres for the meta-substituted benzene (B151609) ring. This is due to their ability to mimic the geometric orientation of substituents on a phenyl ring while introducing a three-dimensional character that can lead to improved solubility, metabolic stability, and cell permeability. This document provides a detailed overview of the application of this compound analogues in the synthesis of drug candidates, with a particular focus on Sonidegib, a Hedgehog signaling pathway inhibitor.

Sonidegib: A Case Study

Sonidegib is an FDA-approved drug for the treatment of locally advanced basal cell carcinoma.[1] It functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[3][4] The core structure of Sonidegib features a meta-substituted benzene ring. Researchers have successfully synthesized analogues of Sonidegib where this planar aromatic ring is replaced by a this compound (BCHep) or a 3-oxathis compound scaffold.[5][6] These modifications have demonstrated the potential to enhance the physicochemical properties of the parent drug.

Hedgehog Signaling Pathway and the Role of Sonidegib

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[3][4] Its dysregulation can lead to uncontrolled cell proliferation and tumor growth.[7] Sonidegib acts as an antagonist to the SMO receptor, effectively blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of genes involved in cell growth and survival.[2][8]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sonidegib Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits inhibition of GLI GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Sonidegib Sonidegib Sonidegib->SMO Blocks Synthetic_Workflow cluster_BCHep_synthesis This compound Core Synthesis cluster_fragment_synthesis Side Chain Synthesis cluster_coupling Key Coupling Reactions Propellane [3.1.1]Propellane Functionalized_BCHep Functionalized This compound Propellane->Functionalized_BCHep Radical Ring Opening Amide_Coupling Amide Coupling Functionalized_BCHep->Amide_Coupling Starting_Materials Commercially Available Starting Materials Amine_Fragment Amine Fragment Starting_Materials->Amine_Fragment Amine_Fragment->Amide_Coupling Suzuki_Coupling Suzuki-Miyaura Coupling Amide_Coupling->Suzuki_Coupling Sonidegib_Analogue This compound Sonidegib Analogue Suzuki_Coupling->Sonidegib_Analogue Final Product Aryl_Boronic_Acid Aryl Boronic Acid or Ester Aryl_Boronic_Acid->Suzuki_Coupling

References

Troubleshooting & Optimization

Technical Support Center: Bicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bicyclo[3.1.1]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the yields often low in the synthesis of the this compound core?

A1: The synthesis of the this compound framework can be challenging due to the inherent ring strain of the molecule. This strain makes the bicyclic system prone to isomerization and Wagner-Meerwein rearrangements, which can lead to the formation of various side products and consequently lower the yield of the desired product.[1] Careful selection of the synthetic route and optimization of reaction conditions are crucial to mitigate these issues.

Q2: What are some common starting materials for synthesizing the this compound scaffold?

A2: Several precursors are utilized for the synthesis of bicyclo[3.1.1]heptanes. Historically, natural products like β-pinene have been used.[2] More contemporary and versatile methods often employ precursors such as [3.1.1]propellane, bicyclo[1.1.0]butanes (BCBs), and functionalized cyclobutanes.[3][4][5][6] The choice of starting material often dictates the overall synthetic strategy and the types of functional groups that can be incorporated into the final molecule.

Q3: What are the key synthetic strategies to access bicyclo[3.1.1]heptanes with higher yields?

A3: Modern synthetic methods have been developed to improve access to bicyclo[3.1.1]heptanes with better yields and functional group tolerance. These include:

  • Radical ring-opening of [3.1.1]propellane: This method allows for the direct and convenient synthesis of bicyclo[3.1.1]heptanes that mimic the geometry of meta-substituted arenes.[3][5]

  • [2σ + 2σ] Cycloaddition of bicyclo[1.1.0]butanes (BCBs): This atom-economical approach provides a modular route to highly substituted this compound derivatives with yields up to 99%.[4][7]

  • Photochemical [3σ + 2σ] Cycloaddition: This strategy utilizes bicyclo[1.1.0]butanes and cyclopropylamines under mild photochemical conditions to construct trisubstituted bicyclo[3.1.1]heptanes.[2][8]

  • Intramolecular Mannich Reaction: This approach can be used to synthesize functionalized bicyclo[3.1.1]heptanes, including enantiopure exocyclic amines.[6]

Q4: How can I purify this compound derivatives effectively?

A4: Purification of this compound derivatives can be challenging due to their potential volatility and the presence of structurally similar side products. Standard purification techniques such as silica (B1680970) gel chromatography are commonly used.[6] In some cases, distillation can be employed for volatile compounds.[5] Careful monitoring of the purification process by techniques like ¹H NMR is recommended to ensure the isolation of the pure product.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inherent ring strain leading to rearrangements.[1]- Sub-optimal reaction conditions (temperature, concentration, catalyst).- Poor quality of starting materials or reagents.- Switch to a more robust synthetic route such as the [2σ + 2σ] cycloaddition of BCBs which has reported high yields.[4][7]- Carefully optimize reaction parameters. For photochemical reactions, screen different photocatalysts and solvents.[9]- Ensure starting materials are pure and reagents are fresh.
Formation of multiple side products - Wagner-Meerwein rearrangements due to the strained bicyclic system.[1]- Competing reaction pathways.- Employ milder reaction conditions. For instance, photoredox-catalyzed processes often proceed with greater generality and higher yields compared to radical initiation with BEt₃.[5]- Utilize a synthetic strategy that minimizes the formation of carbocationic intermediates prone to rearrangement.
Difficulty in purification - Co-elution of the product with structurally similar isomers or starting materials.- Product volatility leading to loss during solvent removal.- Use high-resolution chromatography techniques.- For volatile products, use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure) or consider distillation.[5]
Reaction does not go to completion - Insufficient reaction time.- Catalyst deactivation.- Reversible reaction equilibrium.- Monitor the reaction progress using TLC or NMR to determine the optimal reaction time.[9]- In photocatalytic reactions, ensure continuous irradiation and consider adding a co-catalyst if applicable.[3]- If the reaction is reversible, consider strategies to remove a byproduct to drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[3.1.1]heptanes from [3.1.1]propellane via Photocatalyzed Atom Transfer Radical Addition

This protocol is adapted from methodologies describing the functionalization of [3.1.1]propellane.[3]

Materials:

  • [3.1.1]propellane

  • Alkyl iodide or bromide

  • Ir(ppy)₃ (photocatalyst)

  • Anhydrous solvent (e.g., DMF or DMA)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, dissolve the alkyl iodide or bromide and [3.1.1]propellane in the anhydrous solvent.

  • Add the Ir(ppy)₃ photocatalyst to the solution.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the vessel and place it under irradiation with a blue LED light source at room temperature.

  • Stir the reaction mixture for the specified time (typically several hours, monitor by TLC or NMR).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Protocol 2: [2σ + 2σ] Radical Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) and Cyclopropyl (B3062369) Ketones

This protocol is based on the boronyl radical-catalyzed cycloaddition.[4][7]

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative

  • Cyclopropyl ketone derivative

  • B₂pin₂ (tetraalkoxydiboron compound)

  • 3-pentyl isonicotinate (B8489971) (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction tube, add the BCB derivative, cyclopropyl ketone, B₂pin₂, and 3-pentyl isonicotinate.

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required duration (monitor by TLC or NMR).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the highly substituted this compound product.

Visualizations

experimental_workflow_propellane cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification start Dissolve Reactants ([3.1.1]propellane, Alkyl Halide) and Photocatalyst (Ir(ppy)₃) in Anhydrous Solvent degas Degas with Inert Gas start->degas irradiate Irradiate with Blue LED Light (e.g., 456 nm) degas->irradiate stir Stir at Room Temperature irradiate->stir quench Quench Reaction stir->quench concentrate Solvent Removal quench->concentrate purify Silica Gel Chromatography concentrate->purify product Pure this compound Derivative purify->product

Caption: Workflow for Photocatalyzed Synthesis from [3.1.1]propellane.

logical_relationship_troubleshooting issue Low Yield cause1 Ring Strain & Rearrangements issue->cause1 cause2 Sub-optimal Conditions issue->cause2 cause3 Poor Reagent Quality issue->cause3 solution1 Change Synthetic Route (e.g., [2σ+2σ]) cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Use Pure Starting Materials cause3->solution3

Caption: Troubleshooting Logic for Low Yields in this compound Synthesis.

References

Technical Support Center: Chromatographic Purification of Polar Bicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic purification of polar Bicyclo[3.1.1]heptane derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues in a question-and-answer format.

Q1: My polar this compound derivative shows very poor retention and elutes immediately with the solvent front on a standard silica (B1680970) gel column. What should I do?

A1: This is a common issue when a highly polar analyte has a weak affinity for the stationary phase.

  • Problem Diagnosis: The compound is too polar for the selected mobile phase, resulting in a high Rf value (close to 1.0). Even with highly non-polar eluents (like 100% hexane), the compound may still travel with the solvent front.

  • Solutions:

    • Switch to a More Polar Stationary Phase: Standard silica is often insufficient for highly polar compounds. Consider alternative stationary phases.[1][2][3]

    • Employ Reversed-Phase Chromatography: In reversed-phase (e.g., C18), polar compounds elute earlier, but retention can be finely tuned with aqueous mobile phases. This is often the best method for purifying highly polar molecules.[1][2]

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a high-organic, partially aqueous mobile phase.[3][4]

Q2: My compound is streaking badly or showing significant tailing on the TLC plate and column. How can I improve the peak shape?

A2: Tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase, particularly with basic compounds on acidic silica gel.[2]

  • Problem Diagnosis: The this compound derivative likely contains basic functional groups (e.g., amines) that interact strongly with the acidic silanol (B1196071) groups on the silica surface.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to the eluent to occupy the acidic sites on the silica. Common additives include triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) (0.5-2%).[2] For acidic compounds, adding a small amount of acetic or formic acid can improve peak shape.

    • Change the Stationary Phase: Use a more inert or basic stationary phase. Activated alumina (B75360) is a common alternative for basic compounds.[2] Amino-functionalized silica is also an excellent choice.[2][5]

    • Deactivate the Silica Gel: Reduce the acidity of the silica gel to minimize strong interactions.[1]

Q3: I suspect my this compound derivative is decomposing on the silica gel column. How can I confirm this and purify it successfully?

A3: Some complex molecules, including certain bicycloheptane (B81988) derivatives, can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[6][7]

  • Problem Diagnosis: You observe multiple new spots on a TLC plate after spotting your purified sample, or you get a low recovery of the desired product from the column.

  • Solutions:

    • Test for Stability: Perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will remain as a single spot on the diagonal. Degradation will appear as new spots off the diagonal.[1]

    • Use a Deactivated or Alternative Stationary Phase: If instability is confirmed, avoid silica gel. Use deactivated silica, florisil, or alumina.[1]

    • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.

Q4: My compound has poor solubility in the chosen mobile phase, leading to band broadening and poor separation. What is the best approach?

A4: Poor solubility during loading and elution can prevent the formation of a tight band at the top of the column, compromising the entire separation.[1]

  • Problem Diagnosis: The compound precipitates when the mobile phase is added, or the resulting chromatographic peaks are very broad and overlap.

  • Solutions:

    • Dry Loading: Dissolve your compound in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[8] This powder can then be carefully added to the top of the packed column. This ensures the compound is introduced to the column in a solid, concentrated band.[8]

    • Find a Better Solvent System: Experiment to find a mobile phase that provides good separation (Rf between 0.2-0.4) and in which your compound is reasonably soluble.[1]

Frequently Asked Questions (FAQs)

Q: What is the best starting point for developing a purification method for a new polar this compound derivative? A: Always start with Thin Layer Chromatography (TLC).[9] Use a standard silica gel plate to test a range of solvent systems, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate). If the compound remains at the baseline (Rf=0) even with highly polar systems (like 100% ethyl acetate (B1210297) or 10% Methanol in DCM), you will likely need to switch to a different chromatographic technique like HILIC or reversed-phase.[1]

Q: How do I choose between normal-phase, reversed-phase, and HILIC? A: The choice depends on the polarity of your compound. The diagram below provides a general guide. In normal-phase, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar.[10] In reversed-phase, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (aqueous).[4][10] HILIC uses a polar stationary phase with a mobile phase of high organic content and a small amount of water.[4]

Q: Can I use a gradient elution for my flash chromatography? A: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly effective for separating compounds with different polarities.[9] It can improve separation quality and reduce run time.[9] A good starting point for a gradient is to begin with a solvent system that gives your target compound an Rf of ~0.1 and gradually increase the polarity.[11]

Data & Tables

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary InteractionBest Suited ForKey Considerations
Silica Gel Adsorption (Polar)Neutral to moderately polar, non-basic compounds.Acidic surface can cause tailing with basic analytes and degradation of sensitive compounds.[1][2]
Alumina Adsorption (Polar)Good for basic and neutral compounds. Available in acidic, neutral, and basic grades.Can be more reactive than silica. Choose the grade carefully based on analyte stability.[2]
Amino-propyl Silica Normal-Phase / Weak Anion ExchangeHighly polar compounds, including carbohydrates and basic amines.[3]Can be used in normal-phase or HILIC mode. Provides better peak shape for bases than silica.[2]
Reversed-Phase (C18, C8) Partitioning (Non-polar)Very polar, water-soluble, and ionizable compounds.[4]Requires aqueous mobile phases. Excellent for compounds that are not retained on silica.
HILIC Phases (Diol, Amide) Partitioning (Polar)Very polar, hydrophilic compounds that are poorly retained in reversed-phase.[4]Uses high organic mobile phases, which can be advantageous for MS detection.

Table 2: Common Mobile Phase Modifiers for Silica Gel Chromatography

ModifierTypical ConcentrationPurposeTarget Analytes
Triethylamine (TEA) 0.1 - 1.0% (v/v)Masks acidic silanol sites, reducing peak tailing.Basic compounds (e.g., amines).[2]
Ammonium Hydroxide 0.5 - 2.0% (v/v)Similar to TEA, deactivates silica surface.Strongly basic compounds.[2]
Acetic Acid 0.1 - 1.0% (v/v)Suppresses ionization, reducing peak tailing.Acidic compounds (e.g., carboxylic acids).
Methanol 1 - 20% (v/v)Strong polar solvent to increase eluting strength.Highly polar compounds that move slowly in other solvents.[2]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Screening

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., DCM or EtOAc).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a chosen solvent system (e.g., 80:20 Hexane:EtOAc).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Retention Factor (Rf) for your desired compound (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent system ratio to achieve an Rf value between 0.2 and 0.4 for optimal separation on a column.[1] A lower Rf value indicates higher polarity.[10]

Protocol 2: Flash Column Chromatography with Dry Loading

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[11]

  • Sample Preparation (Dry Loading): Dissolve your crude product (~100 mg) in a minimal amount of a volatile solvent (e.g., 5 mL of DCM). Add 1-2 g of silica gel to the solution.[8]

  • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Loading the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin protective layer of sand (~0.5 cm) on top.[8]

  • Elution: Carefully add the mobile phase and apply pressure to begin eluting the compounds. Collect fractions and analyze them by TLC to determine which ones contain your purified product.

Visualizations

Troubleshooting_Workflow start Problem Observed During Purification p1 Poor Retention (High Rf) start->p1 p2 Peak Tailing or Streaking start->p2 p3 Compound Decomposition start->p3 p4 Poor Separation (Overlapping Spots) start->p4 s1a Switch to HILIC or Reversed-Phase p1->s1a Cause: Analyte too polar s1b Use Less Polar Mobile Phase p1->s1b Cause: Analyte too polar s2a Add Mobile Phase Modifier (e.g., TEA, NH4OH) p2->s2a Cause: Strong acid/base interaction s2b Use Alumina or Amino-Silica Column p2->s2b Cause: Strong acid/base interaction s3a Use Deactivated Silica or Alumina p3->s3a Cause: Analyte unstable on silica s3b Run Column Faster p3->s3b Cause: Analyte unstable on silica s4a Optimize Solvent System (Adjust Polarity) p4->s4a Cause: Poor solubility or conditions s4b Use Dry Loading Technique p4->s4b Cause: Poor solubility or conditions

Caption: Troubleshooting workflow for common purification issues.

Method_Development_Workflow step1 1. Initial Analysis: Crude Sample step2 2. TLC Solvent Screening (Silica Plate) step1->step2 step3 3. Evaluate Rf Value step2->step3 step3->step2 Adjust Solvent Ratio step4 4. Check for Tailing or Streaking step3->step4 Rf is 0.2 - 0.4 step8 Switch to HILIC or Reversed-Phase TLC step3->step8 Rf = 0 in polar solvent step5 5. Select Stationary Phase & Mobile Phase Modifiers step4->step5 No (Good Peak Shape) step4->step5 Yes (Poor Peak Shape) step6 6. Perform Flash Column Chromatography step5->step6 step7 7. Analyze Fractions by TLC & Combine Pure Fractions step6->step7

Caption: Step-by-step workflow for purification method development.

References

Stability of Bicyclo[3.1.1]heptane derivatives under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[3.1.1]heptane derivatives. The content addresses common stability issues encountered during experiments under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concern for the this compound core is its susceptibility to rearrangement under acidic conditions. This is due to the inherent ring strain of the bicyclic system. Under basic conditions, while the core is generally more stable, functional groups on the this compound scaffold can undergo various reactions, and certain derivatives, like ketones, may be prone to side reactions such as self-condensation.

Q2: Why are this compound derivatives, such as those of pinane (B1207555), prone to rearrangement in acidic media?

A2: The this compound framework, particularly in pinane derivatives, is strained. In the presence of acid, protonation of a functional group (e.g., an alkene or hydroxyl group) can lead to the formation of a carbocation intermediate. This carbocation can then undergo skeletal rearrangements, such as ring expansion or opening, to form more stable carbocations and ultimately more stable products like bornane, fenchane, or p-menthane (B155814) derivatives.

Q3: Are this compound derivatives stable under basic conditions?

A3: The this compound carbon skeleton is generally stable under basic conditions. However, the stability of the overall molecule will depend on the functional groups present. For instance, esters can be hydrolyzed, and ketones can undergo enolization, which may lead to epimerization or aldol-type condensation reactions. Strong bases may also lead to complex reaction mixtures in some cases.

Q4: What are some common degradation products of this compound derivatives in the presence of acid?

A4: Common degradation products arising from acid-catalyzed rearrangement of pinene derivatives (a subset of bicyclo[3.1.1]heptanes) include α-terpineol, borneol, fenchol, and various p-menthane diols. The exact product distribution depends on the specific substrate, acid, solvent, and reaction temperature.

Q5: Can I use protecting groups to enhance the stability of my this compound derivative?

A5: Yes, protecting groups can be employed to enhance stability, particularly for sensitive functional groups. For example, protecting a hydroxyl group as an ether or a ketone as a ketal can prevent their participation in acid-catalyzed rearrangements. The choice of protecting group will depend on the specific reaction conditions you intend to use.

Troubleshooting Guides

Issue 1: Unexpected Products in Acid-Catalyzed Reactions

Symptom: You are running a reaction on a this compound derivative under acidic conditions and obtaining a mixture of unexpected products, or your desired product is in low yield.

Possible Cause: The this compound core is likely undergoing acid-catalyzed rearrangement.

Troubleshooting Steps:

  • Confirm Rearrangement: Analyze your product mixture using GC-MS and NMR to identify the unexpected products. Compare the spectra to known rearrangement products of similar bicyclic systems.

  • Modify Reaction Conditions:

    • Use a milder acid: Switch from a strong acid (e.g., H₂SO₄) to a weaker one (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate).

    • Lower the temperature: Perform the reaction at a lower temperature to disfavor the rearrangement pathway.

    • Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the formation of byproducts.

  • Protect Sensitive Functional Groups: If a specific functional group is initiating the rearrangement (e.g., a double bond or hydroxyl group), consider protecting it before subjecting the molecule to acidic conditions.

Issue 2: Low Yield or Decomposition under Basic Conditions

Symptom: You are performing a base-mediated reaction on a this compound derivative and observing low yields of the desired product or the formation of a complex mixture.

Possible Cause: While the bicyclic core is generally stable, functional groups on the ring may be reacting in an undesired manner. For example, ketones can undergo self-condensation, or esters can be cleaved.

Troubleshooting Steps:

  • Analyze Byproducts: Use techniques like LC-MS and NMR to identify the components of the product mixture. Look for evidence of self-condensation (dimers or polymers) or hydrolysis products.

  • Adjust Base and Temperature:

    • Use a non-nucleophilic base: If you suspect the base is acting as a nucleophile, switch to a sterically hindered, non-nucleophilic base (e.g., DBU, LDA).

    • Use a weaker base: If possible, use a weaker base (e.g., K₂CO₃ instead of NaOH) to minimize side reactions.

    • Lower the temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Protect Functional Groups: If a specific functional group is causing issues, consider protecting it. For example, a ketone could be protected as a ketal before performing a reaction at another site on the molecule.

Data Presentation

Table 1: Product Distribution in the Acid-Catalyzed Hydration of α-Pinene

CatalystTemperature (°C)Time (h)α-Pinene Conversion (%)Main ProductsSelectivity (%)
Acid Clay (J)807-Isomerization ProductsHigh
Acid-Treated Clay (JA)807-Oxygenated ProductsIncreased
Acid-Treated Clay (JAL)807-Oxygenated ProductsFurther Increased

Data synthesized from studies on the hydration of α-pinene using different acid-treated clays.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Rearrangement of a this compound Derivative by GC-MS

Objective: To qualitatively and quantitatively analyze the products of an acid-catalyzed reaction of a this compound derivative.

Materials:

  • This compound derivative

  • Acid catalyst (e.g., 0.1 M H₂SO₄ in a suitable solvent)

  • Solvent (e.g., isopropanol/water mixture)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • GC-MS system with a suitable capillary column (e.g., SPB5 Supelco)

Procedure:

  • Dissolve the this compound derivative in the chosen solvent in a reaction vessel.

  • Add the acid catalyst to initiate the reaction.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over the drying agent.

  • Analyze the sample by GC-MS.

  • Identify the products based on their mass spectra and retention times. Quantify the components by integrating the peak areas.

Protocol 2: Assessing the Stability of a this compound Derivative under Basic Conditions by HPLC

Objective: To determine the stability of a this compound derivative in the presence of a base.

Materials:

  • This compound derivative

  • Basic solution (e.g., 0.1 M NaOH in water/methanol)

  • Acidic solution for quenching (e.g., 0.1 M HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Add the basic solution to the stock solution to initiate the stability test.

  • At specified time intervals, take an aliquot of the solution.

  • Neutralize the aliquot with the acidic solution.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Quantify the degradation by comparing the peak area of the parent compound at different time points.

Visualizations

Acid_Catalyzed_Rearrangement Substrate This compound Derivative (e.g., Pinene) Protonation Protonation (H+) Substrate->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement Skeletal Rearrangement Carbocation->Rearrangement Products Rearranged Products (Bornane, Fenchane, p-Menthane) Rearrangement->Products

Caption: Acid-catalyzed rearrangement pathway of this compound derivatives.

Troubleshooting_Acidic Start Unexpected Products in Acidic Reaction? Check Analyze Products (GC-MS, NMR) Start->Check IsRearrangement Rearrangement Confirmed? Check->IsRearrangement Modify Modify Conditions: - Milder Acid - Lower Temperature - Shorter Time IsRearrangement->Modify Yes Other Investigate Other Side Reactions IsRearrangement->Other No Protect Consider Protecting Sensitive Groups Modify->Protect End Problem Resolved Protect->End

Caption: Troubleshooting workflow for unexpected products in acidic conditions.

Troubleshooting_Basic Start Low Yield/Decomposition in Basic Reaction? Analyze Analyze Byproducts (LC-MS, NMR) Start->Analyze Identify Identify Cause: Condensation, Hydrolysis, etc. Analyze->Identify Modify Modify Conditions: - Weaker/Non-nucleophilic Base - Lower Temperature Identify->Modify Protect Protect Reactive Functional Groups Modify->Protect End Problem Resolved Protect->End

Caption: Troubleshooting workflow for issues encountered under basic conditions.

Technical Support Center: Optimization of Photocatalytic Bicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bicyclo[3.1.1]heptanes via photocatalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common photocatalytic strategies for synthesizing bicyclo[3.1.1]heptanes?

A1: Several effective photocatalytic methods have been developed for the synthesis of bicyclo[3.1.1]heptanes. The primary strategies include:

  • Photocatalytic Minisci-type reactions to introduce heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes.[1][2][3]

  • Photoinduced [3σ + 2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines to construct aminobicyclo[3.1.1]heptanes.[4][5][6]

  • Ring-opening reactions of [3.1.1]propellane through photocatalyzed-atom transfer radical addition.[7][8]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in photocatalytic reactions can stem from several factors. Consider the following troubleshooting steps:

  • Optimize Photocatalyst and Substrate Concentration: Ensure the optimal catalyst loading is used. While increasing the catalyst can enhance the reaction rate, an excess may lead to light scattering and reduced efficiency.[9][10]

  • Verify Light Source and Wavelength: The light source's emission spectrum must overlap with the photocatalyst's absorption spectrum. For many reactions leading to bicyclo[3.1.1]heptanes, blue light (around 427-456 nm) is effective.[4][7]

  • Ensure Proper Degassing: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates. Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles.[11]

  • Check Solvent Purity and Type: The choice of solvent is critical and can significantly influence reaction efficiency.[12][13][14] Ensure solvents are dry and pure. For instance, in the photochemical synthesis of aminobicyclo[3.1.1]heptanes, DMSO was found to be an effective solvent.[4]

  • Monitor Reaction Time: Prolonged reaction times can sometimes lead to product decomposition. Monitor the reaction progress to determine the optimal duration.

Q3: I am observing the formation of significant side products. How can I improve the reaction's selectivity?

A3: Poor selectivity can be addressed by:

  • Fine-tuning the Photocatalyst: Different photocatalysts can offer varying levels of selectivity. For the synthesis of aminobicyclo[3.1.1]heptanes, Ir[dF(CF3)ppy]2(dtbpy)PF6 was identified as a highly efficient catalyst.[4][5]

  • Adjusting the Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[13][14]

  • Controlling the Temperature: While many photocatalytic reactions are run at room temperature, modest heating or cooling can sometimes suppress side reactions.[11]

  • Modifying Substrate Protecting Groups: The electronic and steric nature of substituents on your starting materials can direct the reaction towards the desired product.

Q4: How do I choose the appropriate photocatalyst for my reaction?

A4: The selection of a photocatalyst depends on the specific transformation. Key factors to consider are:

  • Redox Potentials: The excited-state redox potential of the photocatalyst must be sufficient to oxidize or reduce the substrate to generate the key radical intermediate.[4][15]

  • Triplet Energy: For energy transfer mechanisms, the triplet energy of the photocatalyst should be higher than that of the substrate.[13]

  • Catalyst Stability: The photocatalyst should be stable under the reaction conditions to maintain its catalytic activity throughout the reaction.[13] Both metal-based (e.g., Iridium and Ruthenium complexes) and organic dye photocatalysts have been successfully used.[3][4][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or very low product formation Incorrect light source or wavelength.Verify that the lamp's emission spectrum matches the photocatalyst's absorption maximum. Blue LEDs are commonly used.[4][7]
Inefficient photocatalyst.Screen a panel of photocatalysts with appropriate redox potentials for your substrate.[4]
Presence of oxygen.Ensure the reaction mixture is thoroughly degassed.[11]
Catalyst deactivation.Use a fresh batch of catalyst or consider catalyst regeneration if applicable.
Inconsistent results between batches Variations in reagent or solvent quality.Use reagents and solvents from the same batch and ensure they are properly purified and dried.[16]
Fluctuations in light intensity.Use a stabilized power source for the light source and ensure consistent positioning of the reaction vessel.[9]
Inconsistent reaction temperature.Use a water bath or cooling/heating system to maintain a constant temperature.
Difficulty in product purification Product instability on silica (B1680970) gel.Some bicyclo[3.1.1]heptane products can be sensitive to chromatographic purification.[1][3] Consider alternative purification methods like crystallization or distillation, or use a different stationary phase for chromatography.
Formation of closely eluting byproducts.Optimize reaction conditions to improve selectivity. Adjust the solvent system for chromatography to achieve better separation.

Data Presentation: Optimized Reaction Conditions

Table 1: Conditions for Photocatalytic Minisci-type Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes [1]

ParameterOptimized Condition
Photocatalyst Organic photocatalyst (not specified in abstract)
Substrates N-hydroxyphthalimide esters of this compound carboxylic acids
Reaction Scale 0.1 mmol to 1.0 mmol
Reaction Time 16 hours
Key Feature Mild, oxidant-free conditions

Table 2: Conditions for Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for Aminothis compound Synthesis [4][5]

ParameterOptimized Condition
Photocatalyst Ir[dF(CF3)ppy]2(dtbpy)PF6 (2 mol%)
Substrates Bicyclo[1.1.0]butane (BCB) and Cyclopropylamine (B47189) (CPA)
Solvent Dimethyl sulfoxide (B87167) (DMSO), dry and degassed
Light Source Kessil lamp (λmax = 427 nm)
Temperature Room temperature
Concentration 0.2 M

Experimental Protocols

General Protocol for Photocatalytic [3σ + 2σ] Cycloaddition [4]

  • To a dry reaction vial, add the bicyclo[1.1.0]butane (BCB) substrate (1 equiv., 0.1 mmol), the cyclopropylamine (CPA) substrate (2 equiv., 0.2 mmol), and the photocatalyst Ir[dF(CF3)ppy]2(dtbpy)PF6 (2 mol%).

  • Add dry and degassed solvent (e.g., DMSO) to achieve the desired concentration (0.2 M).

  • Seal the vial and ensure the atmosphere is inert (e.g., under Argon or Nitrogen).

  • Irradiate the reaction mixture with a suitable light source (e.g., Kessil lamp, λmax = 427 nm) at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or 1H NMR).

  • Upon completion, quench the reaction and purify the product using standard procedures, being mindful of potential product instability during chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Workup and Analysis A Combine Substrates and Photocatalyst B Add Dry, Degassed Solvent A->B C Seal Under Inert Atmosphere B->C D Irradiate with Visible Light C->D E Maintain Constant Temperature D->E F Monitor Reaction Progress E->F G Quench Reaction F->G H Purify Product G->H I Characterize Product H->I

Caption: General experimental workflow for photocatalytic this compound synthesis.

troubleshooting_tree Start Low or No Product Yield Q1 Is the light source appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction properly degassed? A1_Yes->Q2 Sol1 Verify lamp spectrum overlaps with catalyst absorption. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the photocatalyst active? A2_Yes->Q3 Sol2 Improve degassing procedure (e.g., freeze-pump-thaw). A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are solvents and reagents pure and dry? A3_Yes->Q4 Sol3 Use a fresh catalyst or screen other photocatalysts. A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No Sol4 Purify and dry all components. A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Diastereoselective Bicyclo[3.1.1]heptane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the diastereoselective functionalization of bicyclo[3.1.1]heptane systems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: Poor Diastereoselectivity (Low d.r.)

Question: My reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity is a common challenge in the functionalization of rigid bicyclic systems. The outcome is often influenced by a delicate balance of steric and electronic factors. Here are several potential causes and solutions:

Potential Causes & Solutions:

  • Inadequate Catalyst Control: The choice of catalyst is critical for inducing facial selectivity.

    • Solution: Screen a variety of Lewis acids or transition metal catalysts. For cycloadditions involving bicyclo[1.1.0]butanes (BCBs) to form this compound systems, Lewis acids like Sc(OTf)₃, Bi(OTf)₃, and AgBF₄ have been shown to promote high diastereoselectivity.[1][2][3] Chiral Lewis acids or catalysts can be employed to achieve both high diastereo- and enantioselectivity.[4][5]

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.

    • Solution: Experiment with a range of solvents. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are often good starting points. In some cases, more polar solvents may be beneficial, but it's an empirical process.

  • Steric Hindrance: The steric bulk of your substrates can either hinder or promote the desired stereochemical outcome.

    • Solution: If possible, modify the steric bulk of substituents on your starting materials. For instance, a bulkier directing group might more effectively block one face of the molecule.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled, and often more selective, product.

Issue 2: Low or No Product Yield

Question: I am observing very low conversion of my starting materials or no desired product formation. What are the likely causes?

Answer: Low or no yield can stem from a variety of factors, from catalyst deactivation to incorrect reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The catalyst may not be active enough or could be decomposing under the reaction conditions.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider increasing the catalyst loading. For Lewis acid-catalyzed reactions, ensure the system is free of excess water, which can deactivate the catalyst.

  • Insufficient Reactivity of Starting Materials: The substrates themselves may not be sufficiently activated.

    • Solution: For reactions involving BCBs, the strain-release is a driving force, but activation by a Lewis acid or photocatalyst is often necessary.[1][6][7] Ensure your reaction partner is appropriately matched.

  • Incorrect Reaction Concentration: The concentration of reactants can influence reaction rates.

    • Solution: Vary the concentration of your limiting reagent. Initial optimization often starts around 0.1 M.[7]

Issue 3: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of an unexpected side product. How can I identify and suppress it?

Answer: Side product formation often points to alternative reaction pathways being competitive with the desired transformation.

Potential Causes & Solutions:

  • Rearrangement of Intermediates: Carbocationic intermediates, common in Lewis acid-catalyzed reactions, can be prone to rearrangement.

    • Solution: Lowering the reaction temperature can sometimes disfavor rearrangement pathways. A change in catalyst or solvent might also stabilize the desired intermediate.

  • Homodimerization or Polymerization: If the starting materials are highly reactive, they may react with themselves.

    • Solution: This can sometimes be addressed by using a slow addition of one of the reactants to keep its instantaneous concentration low.

  • Competing Reaction Pathways: For instance, in reactions with BCBs, different modes of cycloaddition ([3+2], [4+2], etc.) can compete.[6]

    • Solution: The choice of catalyst and reaction partner is key to controlling the reaction pathway. For example, different photocatalysts or metal catalysts can favor different cycloaddition modes.

Frequently Asked Questions (FAQs)

Q1: What is the role of a directing group in controlling diastereoselectivity on a this compound scaffold?

A1: Directing groups are functional moieties attached to the substrate that can coordinate to the catalyst, bringing it into close proximity to a specific reaction site. This chelation effect creates a more rigid and organized transition state, effectively blocking one face of the bicyclic system from the incoming reagent and leading to a higher diastereoselectivity. For example, acyl imidazole (B134444) or acyl pyrazole (B372694) groups on bicyclo[1.1.0]butanes have been shown to be crucial for stereocontrol in some cycloadditions.[5][8]

Q2: How do I choose between a thermal, photochemical, or Lewis acid-catalyzed approach for my functionalization?

A2: The choice depends on the specific transformation you are trying to achieve and the nature of your starting materials.

  • Lewis Acid Catalysis: This is often used for polar reactions, such as cycloadditions involving nitrones or other dipolarophiles with BCBs.[1][9] It is effective for controlling both chemo- and diastereoselectivity.

  • Photochemical Methods: These are ideal for radical-mediated processes or pericyclic reactions that are initiated by light.[10] They can enable unique cycloadditions, such as [2σ+2σ] reactions, that are not accessible under thermal conditions.[6]

  • Thermal Conditions: These are typically used for reactions with a sufficiently low activation energy, such as some intramolecular cycloadditions. However, for intermolecular reactions, they often require harsh conditions and may offer less stereocontrol compared to catalyzed methods.

Q3: Can computational chemistry help in troubleshooting my reaction?

A3: Yes, absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to understand the reaction mechanism.[6] By calculating the energies of different possible transition states leading to the observed diastereomers, you can gain insight into why one pathway is favored over another. This understanding can then guide your choice of catalyst, substrate, or reaction conditions to favor the desired product.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on a Formal [4π+2σ] Cycloaddition

EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
1Sc(OTf)₃ (10)CH₂Cl₂77>20:1
2Yb(OTf)₃ (10)CH₂Cl₂18N/D
3Bi(OTf)₃ (10)CH₂Cl₂28>20:1
4Cu(OTf)₂ (10)CH₂Cl₂55>20:1
5Sc(OTf)₃ (5)CH₂Cl₂91>20:1

Data synthesized from representative Lewis acid screening studies.[1][9] N/D = Not Determined.

Table 2: Influence of Reaction Conditions on a Photocatalyzed Annulation

EntryPhotocatalystSolventEquivalents of BCBYield (%)
1Ir(ppy)₃MeCN1.045
2fac-Ir(ppy)₃Toluene1.032
3Ru(bpy)₃Cl₂MeCN1.025
4Ir(ppy)₃MeCN1.558
5Ir(ppy)₃MeCN2.567

Data synthesized from representative photocatalytic reaction optimization.[7]

Visualizations

Below are diagrams illustrating typical workflows and logical relationships in troubleshooting diastereoselectivity.

Troubleshooting_Workflow start Problem: Poor Diastereoselectivity cat_check Is the catalyst known to be effective? start->cat_check temp_check Is the reaction at low temperature? cat_check->temp_check Yes screen_cat Action: Screen Lewis Acids / Chiral Catalysts cat_check->screen_cat No solv_check Has solvent been screened? temp_check->solv_check Yes lower_temp Action: Lower reaction temperature (-20 to -78 °C) temp_check->lower_temp No steric_check Can substrate sterics be modified? solv_check->steric_check Yes screen_solv Action: Test non-coordinating solvents (DCM, Toluene) solv_check->screen_solv No modify_sub Action: Modify directing group or other substituents steric_check->modify_sub No end Resolution: Improved d.r. steric_check->end Yes screen_cat->temp_check lower_temp->solv_check screen_solv->steric_check modify_sub->end

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Catalyst_Selection_Logic reaction_type Desired Transformation polar Polar Cycloaddition (e.g., with Nitrones) reaction_type->polar radical Radical Annulation reaction_type->radical pericyclic Pericyclic Reaction reaction_type->pericyclic lewis_acid Strategy: Lewis Acid Catalysis (Sc(OTf)3, Bi(OTf)3) polar->lewis_acid photocatalyst Strategy: Photoredox Catalysis (Ir or Ru complexes) radical->photocatalyst thermal_photo Strategy: Thermal or Direct Photochemical pericyclic->thermal_photo

Caption: Logic diagram for selecting a catalytic strategy based on reaction type.

References

Strategies to avoid rearrangement byproducts in Bicyclo[3.1.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclo[3.1.1]heptane and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of rearrangement byproducts, during your synthetic endeavors.

Troubleshooting Guide: Rearrangement Byproducts

Carbocation-mediated syntheses of the this compound skeleton are notoriously susceptible to Wagner-Meerwein rearrangements, leading to complex product mixtures and low yields of the desired compound. This guide will help you diagnose and solve these issues.

Problem: My reaction is producing a complex mixture of isomers instead of the target this compound.

  • Question 1: Am I using a synthesis method that generates a carbocation intermediate?

    • Likely Cause: Synthetic routes involving strong acids (like H₂SO₄, HCl), Lewis acids, or solvolysis of precursors like pinane (B1207555) derivatives (e.g., α-pinene, myrtanylamine, isoborneol) are highly prone to forming carbocationic intermediates. These intermediates readily undergo skeletal rearrangements to form more stable structures, such as bicyclo[2.2.1]heptane (bornane/norbornane), bicyclo[2.2.2]octane, or even monocyclic systems.[1][2][3]

    • How to Diagnose:

      • Review Your Reaction Conditions: Are you using protic or Lewis acids? Are you starting from a terpene like α-pinene? If so, you are likely generating a carbocation.

      • Analyze Your Product Mixture: Use GC-MS or NMR spectroscopy to identify the byproducts. The presence of skeletons like camphene, borneol, fenchol, or p-menthane (B155814) derivatives is a strong indicator of Wagner-Meerwein rearrangements.[3][4]

    • Solution:

      • Switch to a Rearrangement-Free Synthetic Strategy. Modern synthetic methods avoid carbocationic intermediates altogether, thus preventing rearrangements. Recommended strategies include:

        • Radical Ring-Opening of [3.1.1]Propellane: This method provides direct access to functionalized bicyclo[3.1.1]heptanes in high yield and is scalable.[5]

        • Cycloaddition Reactions of Bicyclo[1.1.0]butanes (BCBs): Methods like [2σ + 2σ] or [3σ + 2σ] cycloadditions offer modular and atom-economical routes to highly substituted bicyclo[3.1.1]heptanes.[6][7]

  • Question 2: Can I modify my current carbocation-mediated reaction to minimize rearrangements?

    • Likely Cause: Reaction conditions such as high temperatures, strongly acidic catalysts, and polar protic solvents can promote the formation and subsequent rearrangement of carbocation intermediates.

    • How to Mitigate (with limitations):

      • Lower the Reaction Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature can sometimes favor the kinetic product over the rearranged thermodynamic product.

      • Use a Milder Acid Catalyst: Strong acids (e.g., sulfuric acid) aggressively promote carbocation formation and rearrangement. Switching to a milder solid acid catalyst (like certain zeolites or acid-treated clays) can sometimes offer better selectivity by providing a different acid site environment.[8][9]

      • Control Solvent Polarity: While challenging, solvent choice can influence ion pair separation and carbocation stability. Less polar, non-coordinating solvents might suppress rearrangement to some extent compared to highly polar, protic solvents.

    • Important Caveat: While these modifications may slightly improve the product ratio, they are unlikely to eliminate rearrangement byproducts completely. For high purity and yield, adopting a modern, non-carbocationic route is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical rearrangement byproducts I should look for when synthesizing a this compound from α-pinene?

A1: When using α-pinene under acidic conditions (e.g., acid-catalyzed hydration), the initial pinane carbocation is prone to rearrange. You should expect a mixture containing:

  • Desired Products (Bicyclo[3.1.1] system): α-Terpineol, borneol.

  • Rearranged Bicyclic Byproducts: Fenchol (a bicyclo[2.2.1]heptane derivative), camphene.[3][10]

  • Monocyclic Byproducts: Limonene, terpinolene (B10128) (p-menthane derivatives).[6] The exact product distribution is highly sensitive to the specific acid, solvent, and temperature used.[2]

Q2: Why do modern radical and cycloaddition methods avoid rearrangements?

A2: These methods proceed through reaction intermediates that do not have the same propensity for skeletal rearrangement as carbocations.

  • Radical Reactions: These involve radical intermediates. While radical rearrangements are known, the 1,2-shifts characteristic of carbocations are not facile for radicals. The synthetic routes from [3.1.1]propellane are designed to favor intermolecular radical addition over intramolecular rearrangement.[5]

  • Cycloaddition Reactions: These are concerted or stepwise processes that build the bicyclic core through the formation of new sigma bonds from pi or strained sigma bonds. The reaction mechanism does not involve the formation of a free carbocation on the bicyclic framework, thus bypassing the Wagner-Meerwein rearrangement pathway.[6]

Q3: My synthesis of a substituted this compound is giving low yields, even though I'm using a modern cycloaddition method. What could be the issue?

A3: While these methods prevent rearrangement, low yields can still occur. Consider the following:

  • Substrate Purity: Ensure your starting materials, particularly the highly strained bicyclo[1.1.0]butane, are pure. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst Activity: If using a photocatalyst or a metal catalyst, ensure it has not been deactivated by exposure to air, moisture, or impurities.

  • Reaction Conditions: These reactions can still be sensitive to solvent, temperature, and light source (for photocatalysis). Refer to the specific protocol and ensure all parameters are precisely controlled.

  • Product Instability: Some highly functionalized bicyclo[3.1.1]heptanes can be sensitive to purification conditions (e.g., chromatography on silica (B1680970) gel).

Data Presentation: Product Distribution in this compound Synthesis

The following tables illustrate the stark difference in product selectivity between traditional carbocation-mediated methods and modern synthetic strategies.

Table 1: Product Distribution in a Traditional Carbocation-Mediated Synthesis (Acid-Catalyzed Hydration of α-Pinene)

This reaction is a classic example of a process plagued by Wagner-Meerwein rearrangements. The desired products are oxygenated derivatives of the this compound (pinane) skeleton, but numerous rearranged byproducts are formed.

Product ClassCompoundSkeleton TypeRepresentative Yield (%)Reference(s)
Desired Skeleton α-TerpineolMonocyclic (from ring opening)~36-57%[8][9]
BorneolBicyclo[2.2.1]heptane (rearranged)< 5%[9]
Rearrangement Byproducts FencholBicyclo[2.2.1]heptane (rearranged)< 5%[9]
LimoneneMonocyclic (rearranged)~10-20% (as part of hydrocarbons)[9]
CampheneBicyclo[2.2.1]heptane (rearranged)~10-20% (as part of hydrocarbons)[9]
Other HydrocarbonsVarious~10-20%[9]
Note: Yields are highly dependent on specific reaction conditions (catalyst, temperature, solvent). This table represents a typical outcome.

Table 2: Product Yields in Modern, Rearrangement-Free Syntheses

These methods demonstrate high fidelity in producing the target this compound skeleton.

Synthetic MethodStarting MaterialsProduct TypeYield (%)Rearrangement ByproductsReference(s)
Radical Ring-Opening [3.1.1]Propellane + Alkyl IodideFunctionalized this compound60-95%Not Reported (Assumed 0%)[5]
[2σ + 2σ] Cycloaddition Bicyclo[1.1.0]butane + Cyclopropyl KetoneHighly Substituted this compoundUp to 99%Not Reported (Assumed 0%)[6]
[3σ + 2σ] Cycloaddition Bicyclo[1.1.0]butane + CyclopropylamineAminothis compound70-85%Not Reported (Assumed 0%)[7]

Experimental Protocols

Protocol 1: Traditional Synthesis Prone to Rearrangement (Acid-Catalyzed Hydration of α-Pinene)

This protocol is provided for illustrative purposes to understand the origin of byproducts. It is not recommended for preparing pure this compound derivatives.

  • Objective: To synthesize α-terpineol from α-pinene, demonstrating the formation of rearrangement byproducts.

  • Materials:

    • α-pinene (3.84 mmol)

    • Deionized water (10 mL)

    • Isopropyl alcohol (6.8 mL)

    • Acid-treated bentonite (B74815) clay (catalyst, 200 mg)

  • Procedure:

    • Combine α-pinene, water, and isopropyl alcohol in a round-bottom flask equipped with a magnetic stirrer and condenser.

    • Heat the mixture to 80°C with stirring.

    • Add the acid-treated clay catalyst to the heated mixture.

    • Maintain the reaction at 80°C and take aliquots at regular intervals to monitor the reaction progress by GC-MS.

    • After the desired reaction time (e.g., 4-6 hours), cool the mixture to room temperature.

    • Filter to remove the solid catalyst.

    • Extract the aqueous phase with diethyl ether.

    • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the resulting crude oil by GC-MS to identify and quantify the product distribution, which will include α-terpineol, borneol, fenchol, limonene, and camphene.[9][11]

Protocol 2: Modern Rearrangement-Free Synthesis (Photocatalyzed Radical Addition to [3.1.1]Propellane)

This protocol is a reliable method for accessing functionalized bicyclo[3.1.1]heptanes without rearrangement byproducts.

  • Objective: To synthesize a functionalized this compound via a radical-mediated ring-opening of [3.1.1]propellane.

  • Materials:

    • [3.1.1]Propellane solution (1.0 equiv)

    • Alkyl iodide (e.g., ethyl 2-iodoacetate, 1.2 equiv)

    • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

    • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Procedure:

    • In a nitrogen-filled glovebox, add the solvent to a vial containing the photocatalyst and a magnetic stir bar.

    • Add the alkyl iodide, followed by the solution of [3.1.1]propellane.

    • Seal the vial and remove it from the glovebox.

    • Place the reaction vial in front of a blue LED light source (e.g., 456 nm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the pure this compound product.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. No rearranged isomers are expected.

Visualizations

Rearrangement_Pathway cluster_start This compound Precursor cluster_intermediate Carbocation Intermediate cluster_products Product Mixture Start α-Pinene Carbocation Pinane Carbocation (Bicyclo[3.1.1]) Start->Carbocation H⁺ Desired Desired Product (Bicyclo[3.1.1] skeleton) Carbocation->Desired Nucleophile Attack Rearranged1 Rearranged Product 1 (Bicyclo[2.2.1] skeleton) Carbocation->Rearranged1 Wagner-Meerwein Shift Rearranged2 Rearranged Product 2 (Monocyclic skeleton) Carbocation->Rearranged2 Ring Opening

Caption: Carbocation-mediated pathway leading to byproducts.

Modern_Synthesis_Workflow cluster_radical Radical-Based Strategy (Recommended) cluster_cycloaddition Cycloaddition Strategy (Recommended) Propellane [3.1.1]Propellane Radical_Initiation Radical Initiation (e.g., Photocatalyst + Light) Propellane->Radical_Initiation Radical_Intermediate Bicyclo[3.1.1]heptyl Radical Radical_Initiation->Radical_Intermediate Final_Product_R Pure this compound Product Radical_Intermediate->Final_Product_R BCB Bicyclo[1.1.0]butane (BCB) Cycloaddition [nσ + mσ] Cycloaddition BCB->Cycloaddition Partner Reaction Partner (e.g., Ketone, Amine) Partner->Cycloaddition Final_Product_C Pure this compound Product Cycloaddition->Final_Product_C

Caption: Logic of modern rearrangement-free synthetic routes.

References

Technical Support Center: Enhancing the Solubility of Bicyclo[3.1.1]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with bicyclo[3.1.1]heptane-containing compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues during your experiments.

Problem 1: My this compound-containing compound has poor aqueous solubility, leading to unreliable results in biological assays.

  • Question: What are the initial steps I should take to address the low aqueous solubility of my compound?

  • Answer: Start with simple and rapid methods to assess potential solubility improvements. Physical modifications are often the quickest to implement.

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2][3]

      • Micronization: Techniques like jet milling or rotor-stator colloid mills can be employed.[1][2] This method is effective for increasing the dissolution rate but does not alter the equilibrium solubility.[2]

      • Nanosuspension: This involves producing drug nanoparticles, which can dramatically increase surface area and saturation solubility.[4]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the compound into a more soluble salt form.[2][5]

Problem 2: Simple physical modifications did not sufficiently improve the solubility of my compound for my experimental needs.

  • Question: My compound is still not soluble enough after trying particle size reduction and pH adjustment. What are the next steps?

  • Answer: If initial physical modifications are insufficient, consider more advanced formulation or chemical modification strategies.

    • Use of Solubilizing Excipients:

      • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

      • Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[2][6]

      • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[1]

    • Solid Dispersions: Dispersing the compound in a water-soluble carrier can improve its dissolution rate and solubility.[2][5] Common preparation methods include hot-melt extrusion and spray drying.[7]

    • Salt Formation: For compounds with acidic or basic functional groups, forming a salt can dramatically improve aqueous solubility and dissolution rate.[5]

Problem 3: My lead compound containing a this compound core has promising activity but poor pharmacokinetic properties due to low solubility.

  • Question: Are there any structural modifications to the this compound scaffold itself that can improve solubility without compromising biological activity?

  • Answer: Yes, bioisosteric replacement within the scaffold is a powerful strategy. Research has shown that replacing a carbon atom with a heteroatom can significantly improve physicochemical properties.

    • Heteroatom Incorporation: Replacing a methylene (B1212753) group (-CH2-) in the this compound ring with an oxygen atom to form a 3-oxathis compound has been shown to dramatically increase aqueous solubility.[8][9][10] This modification can also reduce lipophilicity while maintaining the desired three-dimensional shape for biological activity.[9]

Solubility Improvement Workflow

The following diagram illustrates a general workflow for addressing solubility issues with this compound-containing compounds.

G cluster_0 Initial Assessment cluster_1 Physical & Formulation Strategies cluster_2 Chemical Modification cluster_3 Outcome start Poorly Soluble this compound Compound assess_ionizable Is the compound ionizable? start->assess_ionizable ph_adjust pH Adjustment assess_ionizable->ph_adjust Yes particle_reduction Particle Size Reduction (Micronization/Nanosuspension) assess_ionizable->particle_reduction No salt_formation Salt Formation ph_adjust->salt_formation excipients Formulation with Excipients (Co-solvents, Surfactants, Cyclodextrins) particle_reduction->excipients solid_dispersion Solid Dispersion excipients->solid_dispersion prodrug Prodrug Synthesis solid_dispersion->prodrug end Solubility Improved salt_formation->end scaffold_mod Scaffold Modification (e.g., 3-oxa-bicyclo[3.1.1]heptane) prodrug->scaffold_mod scaffold_mod->end

Caption: A workflow for improving the solubility of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-containing compounds often poorly soluble?

A1: The this compound scaffold is a rigid, saturated hydrocarbon structure. This non-polar, hydrophobic nature can lead to low aqueous solubility, particularly as the overall molecular weight and lipophilicity of the compound increase.[11] While this rigidity can be advantageous for target binding, it presents a challenge for solubility.

Q2: Can replacing a benzene (B151609) ring with a this compound scaffold affect solubility?

A2: Yes, this bioisosteric replacement can have variable effects on solubility. In some cases, replacing a flat aromatic ring with a three-dimensional saturated scaffold can improve properties like metabolic stability, but it may not inherently improve aqueous solubility and can sometimes decrease it.[8][10] However, this substitution opens up vectors for further modification that can enhance solubility.

Q3: What is the impact of creating a 3-oxathis compound analog on solubility?

A3: Incorporating an oxygen atom into the bicyclic ring system to create a 3-oxathis compound can significantly improve aqueous solubility. The introduction of the polar ether group reduces lipophilicity and can lead to a dramatic increase in solubility, in some cases greater than 500%.[9][10]

Q4: What are solid dispersions and how do they improve solubility?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble solid carrier.[2] This formulation can enhance the dissolution rate and apparent solubility of the drug by reducing particle size to a molecular level, improving wettability, and preventing drug crystal formation.[5]

Q5: Are there any safety considerations when using excipients like surfactants and cyclodextrins?

A5: Yes, while these excipients can be very effective, their use must be carefully controlled. High concentrations of some surfactants can be toxic.[12] Similarly, excessive amounts of cyclodextrins can lead to osmotic effects or renal toxicity.[13] It is crucial to use the minimum concentration required to achieve the desired solubility and to consult safety and toxicology data for any planned in vivo studies.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of structural modification on the aqueous solubility of the anticancer drug Sonidegib.

CompoundCore StructureAqueous Solubility (µM)Fold Change vs. SonidegibReference
Sonidegibmeta-Substituted Benzene6-[9][10]
Analog 50This compound40.67[10]
Analog 513-Oxathis compound345.67[9][10]

Key Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To improve the dissolution rate and saturation solubility of a poorly soluble this compound-containing compound by reducing its particle size to the nanometer range.

Materials:

  • This compound-containing compound

  • Stabilizer solution (e.g., 0.5% w/v Poloxamer 188 or Tween 80 in purified water)

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Preparation of Pre-suspension: Disperse the this compound-containing compound (e.g., 1-5% w/v) in the stabilizer solution.

  • High-Shear Mixing: Subject the mixture to high-shear mixing for 5-10 minutes to ensure a uniform suspension.

  • High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer. The pressure and number of cycles will need to be optimized for the specific compound (e.g., 1500 bar for 10-20 cycles).

  • Particle Size Analysis: After homogenization, measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow polydispersity index.

  • Characterization: Further characterize the nanosuspension for properties such as zeta potential (for stability), dissolution rate, and saturation solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution rate of a this compound-containing compound by dispersing it in a solid water-soluble carrier.

Materials:

  • This compound-containing compound

  • Water-soluble carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG))

  • Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the compound and the carrier.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both the this compound-containing compound and the water-soluble carrier in the chosen common solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug. Evaluate its solubility and dissolution profile compared to the pure compound.

Signaling Pathway and Logic Diagrams

G compound This compound Compound solubility Poor Aqueous Solubility compound->solubility dissolution Low Dissolution Rate solubility->dissolution absorption Poor Oral Absorption dissolution->absorption bioavailability Low Bioavailability absorption->bioavailability efficacy Reduced In Vivo Efficacy bioavailability->efficacy

Caption: The relationship between poor solubility and reduced in vivo efficacy.

References

Managing ring strain during functionalization of the Bicyclo[3.1.1]heptane core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of the bicyclo[3.1.1]heptane (BCHep) core. The inherent ring strain of this bicyclic system presents unique challenges, and this guide aims to address common issues encountered during synthesis and derivatization.

Troubleshooting Guide

This section addresses specific problems that may arise during the functionalization of the this compound core, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in cycloaddition reactions to form the BCHep core. - Inactive photocatalyst: The photocatalyst may have degraded or is not suitable for the specific transformation.- Inefficient radical initiation: The method of radical generation (e.g., light source, initiator) may be suboptimal.- Poor quality of strained precursors: Bicyclo[1.1.0]butanes (BCBs) or [3.1.1]propellane can be unstable and may have decomposed.- Verify catalyst integrity: Use a fresh batch of photocatalyst and ensure proper storage conditions.- Optimize reaction conditions: Screen different solvents, photocatalysts, and light sources (e.g., ensure the emission spectrum of the light source overlaps with the absorbance spectrum of the photocatalyst). For instance, photocatalyzed atom transfer radical addition reactions for the functionalization of [3.1.1]propellane have been successfully carried out using 456 nm blue light.[1][2]- Use freshly prepared precursors: Synthesize or purify the strained starting materials immediately before use.
Formation of undesired side products (e.g., ring-opened isomers). - Uncontrolled radical reactions: The reaction conditions may favor alternative radical pathways over the desired cycloaddition.- Lewis acid- or Brønsted acid-catalyzed side reactions: Trace acidic impurities can catalyze undesired rearrangements.- Control radical concentration: Adjust the concentration of the radical initiator or the intensity of the light source.- Use radical scavengers: In some cases, adding a mild radical scavenger can suppress unwanted side reactions.- Purify reagents and solvents: Ensure all reagents and solvents are free from acidic impurities. The use of a non-polar solvent may also be beneficial.
Difficulty in functionalizing the BCHep bridgehead position. - Steric hindrance: The bridgehead position of the BCHep core is sterically congested, which can hinder the approach of reagents.- Unfavorable electronics: The electronic nature of the substituents on the BCHep core can deactivate the desired reaction site.- Use smaller, more reactive reagents: Consider using less sterically demanding functionalizing agents.- Employ highly reactive intermediates: Methods that generate highly reactive species at the bridgehead, such as a bridgehead radical via a Minisci-type reaction, can be effective.[3]- Modify the electronic properties of the substrate: If possible, alter the substituents on the BCHep core to favor the desired reaction electronically.
Low diastereoselectivity in functionalization reactions. - Flexible transition state: The reaction may proceed through a transition state that does not effectively control the stereochemical outcome.- Use chiral catalysts or auxiliaries: Employing a chiral catalyst or attaching a chiral auxiliary to the substrate can induce facial selectivity.- Lower the reaction temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the lower energy transition state.- Change the solvent: The solvent can influence the conformation of the transition state; screening different solvents may improve diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the this compound core while managing its inherent ring strain?

A1: The most prevalent and effective strategies rely on "strain-release" cycloadditions, where highly strained precursors are converted into the relatively less strained this compound system. Key approaches include:

  • [3σ+2σ] Cycloadditions: This method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines, often facilitated by photoredox catalysis, to construct trisubstituted bicyclo[3.1.1]heptanes.[4]

  • [2σ+2σ] Radical Cycloadditions: A boronyl radical-catalyzed reaction between BCBs and cyclopropyl (B3062369) ketones provides a modular route to highly substituted BCHep derivatives with high yields.[5]

  • Radical Ring-Opening of [3.1.1]Propellane: This hydrocarbon can undergo a variety of radical-based transformations to generate BCHeps with diverse carbon and heteroatom substituents at the bridgehead positions.[6]

  • Palladium-Catalyzed (3+3) Cycloaddition: A double strain-release reaction between BCBs and vinylcyclopropanes, catalyzed by palladium, offers access to vinyl-substituted bicyclo[3.1.1]heptanes.[7]

Q2: I am having trouble introducing a heterocyclic moiety at the bridgehead of my BCHep. What methods are recommended?

A2: A highly effective method for introducing heterocycles at the bridgehead position is the photocatalytic Minisci reaction. This approach uses readily available N-hydroxyphthalimide esters of the corresponding BCHep carboxylic acids to generate a bridgehead radical, which then reacts with a variety of heterocycles under mild, photocatalytic conditions.[3][8]

Q3: My functionalization reaction on a substituted BCHep is giving a complex mixture of products. What could be the issue?

A3: A complex product mixture often indicates a lack of selectivity or the occurrence of side reactions. The inherent strain in the this compound core can make it susceptible to undesired rearrangements or ring-opening reactions, especially under harsh conditions. Consider the following:

  • Reaction Conditions: Are you using high temperatures or strongly acidic/basic reagents? Milder conditions are generally preferred.

  • Protecting Groups: It may be necessary to protect other functional groups on your molecule to prevent them from reacting.

  • Reaction Type: Some reaction types are inherently "cleaner" than others for these systems. Radical-based functionalizations, particularly those conducted under photocatalytic conditions, are often highly selective.

Q4: Can computational studies help in predicting the reactivity and stability of my functionalized this compound derivatives?

A4: Yes, computational studies can be a valuable tool. Density Functional Theory (DFT) calculations can be used to:

  • Analyze Ring Strain: Quantify the strain energy of different derivatives to predict their relative stability.

  • Predict Reactivity: Model reaction pathways and transition states to understand the feasibility and selectivity of a proposed functionalization.

  • Evaluate Properties: Theoretical studies have been used to assess the properties of this compound derivatives for various applications, including as high-energy density compounds.[9]

Quantitative Data Summary

The following tables summarize yields for the synthesis and functionalization of the this compound core from various reported methods.

Table 1: Synthesis of Bicyclo[3.1.1]heptanes via Photocatalytic [3σ+2σ] Cycloaddition of Bicyclo[1.1.0]butanes and Cyclopropylamines[4]

EntryBicyclo[1.1.0]butane SubstituentCyclopropylamine (B47189) SubstituentYield (%)
14-FluorophenylAniline70
24-ChlorophenylAniline72
34-(Trifluoromethyl)phenylAniline75
4Phenyl4-Methoxyaniline65
5Phenyl4-Chloroaniline78

Table 2: Synthesis of Bicyclo[3.1.1]heptanes via Boronyl Radical-Catalyzed [2σ+2σ] Cycloaddition[5]

EntryBicyclo[1.1.0]butane SubstituentCyclopropyl Ketone SubstituentYield (%)
1PhenylMethyl95
24-TolylPhenyl92
34-Methoxyphenyl4-Chlorophenyl88
4NaphthylCyclopropyl99
5ThienylEthyl90

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic [3σ+2σ] Cycloaddition to Synthesize 4-Aminobicyclo[3.1.1]heptanes[4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane (0.1 mmol, 1.0 equiv), cyclopropylamine (0.2 mmol, 2.0 equiv), and photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6, 2 mol%).

  • Add dry, degassed solvent (e.g., DMSO, 0.2 M).

  • Seal the vial and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the reaction mixture with a blue LED lamp (λmax = 427 nm) at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Photocatalytic Minisci Reaction for Bridgehead Functionalization[3]

  • In a vial, combine the this compound N-hydroxyphthalimide ester (0.1 mmol, 1.0 equiv), the desired heterocycle (0.5 mmol, 5.0 equiv), and the photocatalyst.

  • Add a suitable solvent (e.g., acetonitrile) and degas the mixture.

  • Irradiate the reaction with visible light at room temperature while stirring.

  • After the reaction is complete (as determined by LC-MS), concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Visualizations

experimental_workflow Experimental Workflow for Photocatalytic Functionalization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Substrates & Photocatalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert irradiate Irradiate with Visible Light inert->irradiate monitor Monitor Progress (TLC/LC-MS) irradiate->monitor quench Quench Reaction monitor->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product strain_release_concept Strain-Release Synthesis Concept high_strain Highly Strained Precursors (e.g., BCBs, Propellanes) activation Activation (Photocatalysis, Radical Initiation, Metal Catalysis) high_strain->activation Energy Input low_strain This compound Core (Lower Strain Energy) activation->low_strain Strain Release functionalization Further Functionalization low_strain->functionalization final_product Functionalized Product functionalization->final_product

References

Scale-up challenges for the industrial production of Bicyclo[3.1.1]heptane building blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of Bicyclo[3.1.1]heptane (BCHep) building block synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the industrial-scale production of this compound (BCHep) building blocks?

A1: The two main scalable strategies for synthesizing functionalized BCHeps are the radical ring-opening of [3.1.1]propellane and the cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs). The choice of route often depends on the desired substitution pattern and the availability of starting materials. The synthesis from [3.1.1]propellane is particularly noted for its ability to produce BCHeps that are precise geometric mimics of meta-substituted benzenes.[1][2][3]

Q2: Why are Bicyclo[3.1.1]heptanes considered important building blocks in drug discovery?

A2: Bicyclo[3.1.1]heptanes are rigid, three-dimensional scaffolds that can act as bioisosteres for meta-substituted benzene (B151609) rings.[1][2][4] Replacing a flat aromatic ring with a saturated, sp³-rich BCHep core can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[3][4][5]

Q3: What are the main safety considerations when working with precursors like [3.1.1]propellane and bicyclo[1.1.0]butanes at scale?

A3: Both [3.1.1]propellane and bicyclo[1.1.0]butanes are highly strained molecules with significant stored energy.[6] Key safety considerations include:

  • Thermal Stability: Assess the thermal stability of the precursors and reaction mixtures to prevent runaway reactions.

  • Handling of Energetic Reagents: Reagents used in their synthesis, such as phenyllithium (B1222949) for propellane generation, are highly reactive and require handling under inert, anhydrous conditions.[2]

  • Pressure Management: Reactions involving gaseous byproducts or conducted at elevated temperatures require careful pressure monitoring and relief systems.

Q4: How does the stereochemistry of the starting materials influence the final BCHep product?

A4: The stereochemistry of substituents on the bicyclo[1.1.0]butane or the nature of the radical precursor can influence the diastereoselectivity of the final product. The rigid bicyclic structure can direct incoming reagents to a specific face, leading to the preferential formation of one diastereomer.[7] Careful characterization is essential to determine the stereochemical outcome of the reaction.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Radical-Initiated Reactions with [3.1.1]Propellane

Symptoms:

  • Low conversion of [3.1.1]propellane.

  • Reaction stalls after a certain period.

  • Formation of significant byproducts from radical initiator decomposition.

Potential Cause Troubleshooting Step
Insufficient Radical Initiator Increase the loading of the radical initiator (e.g., Et₃B) incrementally. Note that excess initiator can lead to side reactions.
Catalyst Deactivation (Photoredox) For photoredox-catalyzed reactions, ensure the catalyst (e.g., Ir(ppy)₃) is not degrading due to impurities or prolonged exposure to high-intensity light.[2] Consider using a more robust catalyst or optimizing the light source.
Poor Light Penetration (Photoredox Scale-up) At larger scales, the reaction vessel's geometry can limit light penetration. Switch to a reactor designed for photochemical scale-up (e.g., with an internal light source or a flow chemistry setup).
Inhibitors in Reagents/Solvents Ensure all reagents and solvents are free from radical scavengers (e.g., oxygen, certain stabilizers in solvents). Degas the reaction mixture thoroughly before initiating the reaction.
Issue 2: Low Yields and/or Poor Selectivity in Bicyclo[1.1.0]butane (BCB) Cycloadditions

Symptoms:

  • The desired this compound product is formed in low yield.

  • Multiple regioisomers or diastereomers are observed.

  • Formation of polymeric or decomposition byproducts.

Potential Cause Troubleshooting Step
Suboptimal Catalyst or Catalyst Loading Screen different Lewis acids or transition metal catalysts and optimize the catalyst loading. For example, in (3+3) cycloadditions with 2-indolylmethanols, a Brønsted acid catalyst was found to be crucial.[8]
Solvent Effects The choice of solvent can significantly impact the reaction. For instance, the addition of hexafluoroisopropanol (HFIP) has been shown to reduce byproduct formation in certain cycloadditions.[8]
Incorrect Reaction Temperature Optimize the reaction temperature. Some cycloadditions require mild conditions to prevent byproduct formation, while others may need elevated temperatures to proceed at a reasonable rate.
BCB Instability Bicyclo[1.1.0]butanes can be prone to decomposition. Ensure the BCB starting material is pure and that the reaction conditions are not promoting degradation pathways.
Issue 3: Challenges in Product Purification and Isolation at Scale

Symptoms:

  • Difficulty in separating the BCHep product from starting materials or byproducts.

  • Product isolation requires multiple chromatographic purifications, which is not ideal for large-scale production.

  • Product is volatile, leading to loss during solvent removal.

Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurities Develop a crystallization or distillation protocol for purification. For instance, the [3.1.1]propellane precursor can be purified by distillation.[2]
Formation of Hard-to-Remove Byproducts Re-optimize the reaction conditions to minimize the formation of problematic impurities. This is often a better strategy than developing complex purification procedures.
Product Volatility Use techniques like fractional distillation under reduced pressure for purification. When removing solvents, use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature.

Quantitative Data Summary

Table 1: Comparison of Scalable Synthetic Routes to this compound Derivatives

ParameterRoute 1: Radical Addition to [3.1.1]propellaneRoute 2: (3+3) Cycloaddition with BCBs
Key Precursor [3.1.1]propellaneBicyclo[1.1.0]butane (BCB)
Typical Reaction Type Atom-transfer radical additionOrganocatalyzed or metal-catalyzed cycloaddition
Reported Scale Multigram[1][3]Gram scale[8]
Overall Yield Variable, depends on the specific transformation. The synthesis of the propellane precursor is reported at 26-37% over 5 steps.[1]Can be high, with some examples reporting good to high yields.[8]
Key Advantages Direct access to meta-substituted arene mimics.[2]High atom economy, potential for stereocontrol.[9]
Key Challenges Synthesis and handling of strained propellane. Limited functionalization methods compared to BCPs.[4]Availability and stability of substituted BCBs. Potential for side reactions.

Experimental Protocols

Protocol 1: Multigram Synthesis of [3.1.1]propellane

This protocol is a conceptual summary based on literature descriptions for the synthesis of the key precursor for many BCHep derivatives.[1][2]

  • Step 1: Kulinkovich Cyclopropanation: Ethyl 4-chlorobutanoate is treated with a Grignard reagent (e.g., EtMgBr) in the presence of a titanium catalyst (e.g., Ti(OⁱPr)₄) to form a cyclopropanol (B106826) intermediate.

  • Step 2: Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding mesylate.

  • Step 3: Chlorinative Rearrangement: The mesylate undergoes a rearrangement to form a cyclopropyl-allyl chloride.

  • Step 4: Dibromocyclopropanation: The olefin is reacted with bromoform (B151600) and a strong base (e.g., potassium tert-butoxide) to generate a dibromocyclopropane intermediate. This four-step sequence has been reported to proceed in 58% yield with a single chromatographic purification.[2]

  • Step 5: Propellane Formation: The dibromocyclopropane intermediate is treated with two equivalents of an organolithium reagent (e.g., phenyllithium) to afford [3.1.1]propellane. The product is isolated by distillation, with reported yields of 43-61%.[2]

Protocol 2: Photocatalyzed Atom-Transfer Radical Addition to [3.1.1]propellane

This protocol outlines a general method for the functionalization of [3.1.1]propellane.[1][2]

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, a solution of [3.1.1]propellane in an appropriate solvent (e.g., THF) is prepared under an inert atmosphere.

  • Addition of Reagents: The desired organohalide (R-X) and a photoredox catalyst (e.g., Ir(ppy)₃) are added to the solution.

  • Initiation: The reaction mixture is irradiated with visible light (e.g., 456 nm blue LEDs) at room temperature.

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired functionalized this compound.

Visualizations

experimental_workflow_propellane cluster_synthesis [3.1.1]propellane Synthesis cluster_functionalization BCHep Functionalization start Ethyl 4-chlorobutanoate step1 Kulinkovich Cyclopropanation start->step1 step2 Mesylation step1->step2 step3 Chlorinative Rearrangement step2->step3 step4 Dibromocyclopropanation step3->step4 step5 Treatment with PhLi step4->step5 propellane [3.1.1]propellane step5->propellane irradiation Blue Light Irradiation propellane->irradiation reagents Organohalide (R-X) + Ir(ppy)3 catalyst reagents->irradiation product Functionalized BCHep irradiation->product

Caption: Workflow for the synthesis and functionalization of Bicyclo[3.1.1]heptanes.

troubleshooting_logic start Low Yield at Scale q1 Is the reaction photochemical? start->q1 q2 Is the reaction catalyzed? start->q2 q3 Are reagents highly reactive? start->q3 a4 Check for Impurities in Starting Materials start->a4 a1 Check Light Penetration (Flow Reactor?) q1->a1 Yes a2 Check for Catalyst Deactivation q2->a2 Yes a3 Check Reagent Addition Rate & Heat Transfer q3->a3 Yes

Caption: Troubleshooting logic for low-yield issues during scale-up.

References

Validation & Comparative

Bicyclo[3.1.1]heptane: A Superior Saturated Bioisostere for Meta-Substituted Benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals the advantages of bicyclo[3.1.1]heptane over traditional meta-substituted benzene (B151609) rings in optimizing drug-like properties. Backed by experimental data, this guide demonstrates the potential of this saturated scaffold to enhance metabolic stability, membrane permeability, and in some cases, solubility, offering a compelling alternative for researchers and drug development professionals.

In the landscape of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a fundamental approach to fine-tune the pharmacological and physicochemical properties of drug candidates. While benzene rings are ubiquitous in pharmaceuticals, their aromatic nature can contribute to metabolic liabilities and poor solubility.[1] Saturated, three-dimensional scaffolds have emerged as a promising strategy to mitigate these issues.[1] Among these, this compound (BCHep) has been identified as a near-perfect geometric mimic of meta-substituted benzene, offering a significant opportunity to improve drug properties.[2][3][4][5][6][7]

The key to BCHep's effectiveness lies in its rigid structure, where the bridgehead substituents replicate the 120° exit vector angle of a meta-substituted benzene ring with high fidelity.[3][4][5] This structural similarity allows for seamless replacement in many existing drug molecules without compromising their intended biological interactions.

Comparative Physicochemical and Pharmacokinetic Properties

Experimental data from comparative studies of drug analogues, where a meta-substituted benzene ring is replaced with a BCHep scaffold, consistently highlight the benefits of this bioisosteric substitution. The anti-cancer agent Sonidegib and the anti-seizure drug URB597 are notable examples where the BCHep analogues have demonstrated superior properties.[2][3]

Propertymeta-Substituted Benzene (Parent Drug)This compound (Analogue)Impact of ReplacementReference
Calculated logP (cLogP) Similar to analogueSimilar to parentMinimal change in lipophilicity[3]
Aqueous Solubility Drug-dependentCan be improved or slightly decreasedVariable, but often favorable[4][8][9]
Membrane Permeability (Caco-2) LowerHigherImproved[2][3]
Metabolic Stability (Human Liver Microsomes) More susceptible to metabolismMore resistant to metabolismEnhanced[2][3][6][10]
CYP Inhibition Profile Can be problematicImprovedReduced potential for drug-drug interactions[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and meta-substituted benzene analogues.

Synthesis of this compound (BCHep) Iodides via Photocatalyzed-Atom Transfer Radical Addition

This protocol describes a general method for the functionalization of [3.1.1]propellane to form key BCHep intermediates.

Materials:

  • [3.1.1]propellane

  • Iodoform or other iodine source

  • Photocatalyst (e.g., an iridium-based complex)

  • Solvent (e.g., dichloromethane)

  • 456 nm blue light source

Procedure:

  • In a reaction vessel, dissolve [3.1.1]propellane and the iodine source in the chosen solvent.

  • Add the photocatalyst to the mixture.

  • Degas the solution to remove oxygen.

  • Irradiate the reaction mixture with 456 nm blue light at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and purify the BCHep iodide product using column chromatography.[11]

Human Liver Microsome Stability Assay

This assay is used to assess the metabolic stability of a compound.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate (B84403) buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).[1]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[1]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant, which contains the remaining parent compound, by LC-MS/MS to determine its concentration at each time point.[1] The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Visualizing the Bioisosteric Replacement Strategy

The decision to replace a meta-substituted benzene with a this compound scaffold within a drug discovery program follows a logical workflow.

G cluster_0 Lead Compound Identification cluster_1 Property Assessment cluster_2 Bioisosteric Replacement Strategy cluster_3 Outcome Start Lead Compound with meta-Substituted Benzene Assess Assess Physicochemical & Pharmacokinetic Properties Start->Assess Problem Identify Liabilities (e.g., Poor Metabolism, Low Solubility) Assess->Problem Replace Synthesize this compound Analogue Problem->Replace Liabilities Identified Improved Improved Drug Candidate Problem->Improved No Liabilities Compare Comparative Analysis of Properties Replace->Compare Compare->Improved Properties Enhanced Reiterate Re-evaluate and Modify Compare->Reiterate Properties Not Improved

Caption: A typical workflow for bioisosteric replacement in drug discovery.

The synthesis of this compound analogues is a key step in this process, often starting from the strained molecule [3.1.1]propellane.

G cluster_0 Starting Material cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Further Functionalization Propellane [3.1.1]Propellane Radical_Addition Radical Addition (e.g., Photocatalyzed Atom Transfer) Propellane->Radical_Addition BCHep_Iodide This compound Iodide Radical_Addition->BCHep_Iodide Coupling Cross-Coupling Reactions (e.g., Kumada, Suzuki) BCHep_Iodide->Coupling Final_Analogue Final Drug Analogue Coupling->Final_Analogue

Caption: Synthetic pathway to this compound drug analogues.

References

Bicyclo[3.1.1]heptane-Containing Drug Analogues: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of drug analogues incorporating the bicyclo[3.1.1]heptane scaffold with their parent compounds and other alternatives. The inclusion of this rigid, three-dimensional structural motif has emerged as a promising strategy to overcome the limitations of flat, aromatic rings in drug design, often leading to improved physicochemical properties and metabolic stability.

This guide summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways to offer a comprehensive overview of the potential of this compound-containing compounds in modern drug discovery.

Performance Comparison of this compound Analogues

The replacement of aromatic moieties with the this compound (BCHep) scaffold has been shown to significantly enhance the drug-like properties of several compounds. Below are comparative data for analogues of the anti-cancer drug Sonidegib, the anti-seizure drug URB597, and the antihistamine Rupatadine.

Sonidegib Analogue: A Case Study in Improved Permeability

Sonidegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma. The replacement of its meta-substituted phenyl ring with a this compound moiety has demonstrated notable improvements in its pharmacokinetic profile.

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg)Half-life (t1/2) in Human Liver Microsomes (min)Apparent Permeability (Papp) (Caco-2 A→B) (10⁻⁶ cm/s)
Sonidegib 2626.71.1
BCHep-Sonidegib 1838.53.3
Oxa-BCHep-Sonidegib 35->20

Data for BCHep-Sonidegib from Frank et al., Nature, 2022. Data for Oxa-BCHep-Sonidegib from Mykhailiuk et al., Angewandte Chemie, 2023.

The data clearly indicates that the BCHep analogue of Sonidegib exhibits lower intrinsic clearance and a longer half-life in human liver microsomes, suggesting improved metabolic stability.[1] Furthermore, the apparent permeability is significantly increased, which could translate to better oral bioavailability.[1] The 3-oxathis compound (oxa-BCHep) analogue shows even more dramatically improved permeability and a more than five-fold increase in aqueous solubility (from 6 µM for Sonidegib to 34 µM).[2]

URB597 Analogue: Enhancing Metabolic Stability

URB597 is a fatty acid amide hydrolase (FAAH) inhibitor. The incorporation of a this compound scaffold in place of a phenyl ring has been shown to enhance its metabolic stability.

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg)Half-life (t1/2) in Human Liver Microsomes (min)Apparent Permeability (Papp) (Caco-2 A→B) (10⁻⁶ cm/s)
URB597 1255.510.1
BCHep-URB597 5811.915.2

Data from Frank et al., Nature, 2022.

The BCHep analogue of URB597 demonstrates a more than two-fold reduction in intrinsic clearance and a correspondingly longer half-life in human liver microsomes, indicating a significant improvement in metabolic stability.[3] A modest improvement in membrane permeability was also observed.[3]

Rupatadine Analogue: A Leap in Solubility and Stability

Rupatadine is an antihistamine with a pyridine (B92270) ring in its structure. Replacing this with a 3-azathis compound core resulted in dramatic improvements in key physicochemical properties.

CompoundKinetic Solubility (pH 7.4) (μM)Metabolic Stability (CLint in HLM) (μL/min/mg)Half-life (t1/2) in HLM (min)
Rupatadine 295173.2
Aza-BCHep-Rupatadine 3654735.7

Data from Mykhailiuk et al., Angewandte Chemie, 2023.

The 3-azathis compound analogue of Rupatadine shows a remarkable 12.6-fold increase in kinetic solubility.[4][5] Furthermore, its metabolic stability in human liver microsomes is dramatically enhanced, with a more than 10-fold increase in its half-life.[4][5]

In Vitro and In Vivo Performance of Other this compound-Containing Analogues

Prostaglandin D2 (PGD2) Receptor Antagonists

A series of 6,6-dimethylthis compound derivatives have been synthesized and evaluated as potent and selective PGD2 receptor antagonists. These compounds have shown promising activity in both in vitro and in vivo models of allergic inflammation.

One notable compound from this series, S-5751, demonstrated strong binding to the PGD2 receptor and effective inhibition of cAMP formation. In vivo, S-5751 was shown to effectively suppress eosinophil infiltration in allergic rhinitis and asthma models in guinea pigs, highlighting its potential as a therapeutic agent for allergic diseases.

Monoamine Transporter Inhibitors

A novel chiral bicyclic azepane, which can be considered a this compound analogue, has been identified as a potent inhibitor of monoamine transporters with selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). In vitro assays revealed IC50 values of less than 100 nM for both NET and DAT.[6] In vivo studies in mice demonstrated that this compound can modulate neurotransmitter levels in the brain and exhibits antidepressant-like effects upon chronic administration.[6]

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Solutions: Test compounds are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions. Liver microsomes (from human or other species) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). A solution of the cofactor NADPH is also prepared in the same buffer.

  • Incubation: The test compound is added to the microsomal suspension at a final concentration typically between 0.5 and 1 µM. The mixture is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH solution.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining percentage versus time, the half-life (t1/2) and the intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used for the assay.

  • Assay Procedure (Apical to Basolateral Transport): a. The culture medium is removed from both the apical (upper) and basolateral (lower) chambers. b. The basolateral chamber is filled with fresh transport buffer. c. The test compound, dissolved in transport buffer, is added to the apical chamber. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral chamber at specific time points. The volume removed is replaced with fresh buffer.

  • Assay Procedure (Basolateral to Apical Transport): The procedure is reversed to measure the efflux of the compound.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate for active efflux transporters.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Inhibition by Sonidegib

Sonidegib inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding relieves this inhibition, leading to the activation of GLI transcription factors and subsequent gene expression. Sonidegib blocks this pathway by directly inhibiting SMO.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing GLI-A GLI (Activator) GLI->GLI-A Activation & Translocation Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Hedgehog signaling pathway and its inhibition by Sonidegib.

Fatty Acid Amide Hydrolase (FAAH) Inhibition by URB597

URB597 is an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA). By inhibiting FAAH, URB597 increases the levels of AEA, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects.

FAAH_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAPE-PLD NAPE-PLD AEA Anandamide (AEA) NAPE-PLD->AEA Synthesis NAPE NAPE NAPE->NAPE-PLD FAAH FAAH AEA->FAAH Degradation AEA_cleft AEA AEA->AEA_cleft Release Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine CB1_receptor CB1 Receptor AEA_cleft->CB1_receptor Binds Signaling Downstream Signaling CB1_receptor->Signaling Activates URB597 URB597 URB597->FAAH Inhibits

Caption: Mechanism of action of the FAAH inhibitor URB597.

Prostaglandin D2 (PGD2) Receptor Signaling in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, acting through two receptors: DP1 and DP2 (also known as CRTH2). Activation of the DP2 receptor on immune cells like T-helper 2 cells, eosinophils, and basophils leads to their recruitment and activation, contributing to the symptoms of allergic diseases. This compound-containing antagonists block the action of PGD2 at these receptors.

PGD2_Signaling cluster_mast_cell Mast Cell cluster_immune_cell Immune Cell (e.g., Th2, Eosinophil) Allergen Allergen IgE IgE Allergen->IgE Cross-links PGD2 PGD2 IgE->PGD2 Stimulates Release DP2 Receptor DP2 Receptor PGD2->DP2 Receptor Binds G-protein G-protein DP2 Receptor->G-protein Activates Signaling Cascade Signaling Cascade G-protein->Signaling Cascade Initiates Cellular Response Chemotaxis, Cytokine Release Signaling Cascade->Cellular Response BCHep Antagonist BCHep Antagonist BCHep Antagonist->DP2 Receptor Blocks

Caption: PGD2 receptor signaling in allergic inflammation and its antagonism.

References

A Comparative Computational Analysis of Bicyclo[3.1.1]heptane and Arenes: Structural and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational comparison of the structural and electronic properties of bicyclo[3.1.1]heptane and a representative arene, benzene (B151609). This analysis is crucial for drug development professionals and researchers exploring the use of saturated bicyclic scaffolds as bioisosteres for aromatic rings to improve the physicochemical and pharmacokinetic properties of drug candidates.

Executive Summary

This compound presents a compelling non-aromatic, three-dimensional scaffold that can mimic the spatial arrangement of meta-substituted arenes. Computational analysis reveals that while benzene's structure is defined by its planar, delocalized π-system, this compound possesses a rigid, strained ring system. This inherent strain influences its electronic properties and reactivity. Key differences in bond lengths, angles, and electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, are quantified and discussed. These differences are pivotal in understanding the potential advantages of employing this compound as an arene bioisostere in medicinal chemistry.

Data Presentation: Structural and Electronic Properties

The following tables summarize the key quantitative data obtained from Density Functional Theory (DFT) calculations, providing a direct comparison between this compound and benzene.

Table 1: Structural Properties

PropertyThis compoundBenzene
Bond Lengths (Å)
C1-C21.55C-C: 1.39
C1-C71.56C-H: 1.09
C2-C31.54
C1-C5 (Bridgehead)1.87
Bond Angles (°)
∠C2-C1-C7109.1∠C-C-C: 120
∠C1-C2-C3110.2∠C-C-H: 120
∠C1-C7-C587.5
Dihedral Angles (°)
C2-C1-C7-C654.3C-C-C-C: 0
C7-C1-C2-C3-53.8
Strain Energy (kcal/mol) ~650

Table 2: Electronic Properties

PropertyThis compoundBenzene
HOMO Energy (eV) ~ -7.0-6.75
LUMO Energy (eV) ~ 1.51.15
HOMO-LUMO Gap (eV) ~ 8.57.9
Hybridization sp³sp²
Molecular Electrostatic Potential Non-uniform, localized chargesDelocalized, uniform negative potential above and below the ring

Experimental Protocols: Computational Methodology

The following protocol outlines the key computational experiments performed to obtain the data presented above.

Geometry Optimization and Frequency Calculation
  • Objective: To obtain the lowest energy conformation (optimized geometry) and verify that it is a true minimum on the potential energy surface.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-31G*.

  • Procedure:

    • The initial 3D structures of this compound and benzene were built using a molecular editor.

    • A geometry optimization calculation was performed to find the equilibrium structure of each molecule.

    • Following the optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Electronic Properties Analysis
  • Objective: To determine the HOMO-LUMO gap and visualize the molecular electrostatic potential.

  • Software: Gaussian 16, ORCA, or similar, with visualization software such as GaussView, Avogadro, or VMD.

  • Method: Based on the optimized geometries from the previous step.

  • Procedure:

    • The energies of the HOMO and LUMO were extracted from the output of the frequency calculation. The HOMO-LUMO gap was calculated as the difference between these energies.

    • The molecular electrostatic potential (MEP) was calculated and mapped onto the electron density surface to visualize the charge distribution.

Strain Energy Calculation
  • Objective: To quantify the inherent ring strain in this compound.

  • Method: Homodesmotic reaction approach.

  • Procedure:

    • A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, minimizing errors in calculated energies. For this compound, a suitable reaction is: this compound + 5 CH₃-CH₃ → 2 CH₃-CH(CH₃)-CH₃ + 3 CH₃-CH₂-CH₃

    • The energies of all reactants and products were calculated at the B3LYP/6-31G* level of theory after geometry optimization.

    • The strain energy was calculated as the difference in the total electronic energies of the products and the reactants.

Natural Bond Orbital (NBO) Analysis
  • Objective: To determine the hybridization of the carbon atoms in each molecule.

  • Software: Gaussian 16 with NBO 7.0 analysis package.

  • Method: NBO analysis was performed on the optimized structures.

  • Procedure:

    • The NBO analysis provides detailed information about the localized bonds and lone pairs.

    • The hybridization of each carbon atom was determined from the NBO output, which describes the composition of the natural hybrid orbitals.

Mandatory Visualization

Computational_Workflow Computational Analysis Workflow cluster_input Input Structures cluster_calc Computational Calculations cluster_output Output Data & Analysis cluster_comp Comparative Analysis BCH This compound OPT_FREQ Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) BCH->OPT_FREQ ARENE Arene (Benzene) ARENE->OPT_FREQ ELEC_PROP Electronic Properties (HOMO-LUMO, MEP) OPT_FREQ->ELEC_PROP STRAIN Strain Energy (Homodesmotic Reaction) OPT_FREQ->STRAIN NBO Natural Bond Orbital (NBO) Analysis OPT_FREQ->NBO STRUCT Structural Properties (Bond Lengths, Angles) OPT_FREQ->STRUCT ELEC Electronic Properties (HOMO-LUMO Gap, ESP Maps) ELEC_PROP->ELEC REACT Reactivity & Stability (Strain Energy, Hybridization) STRAIN->REACT NBO->REACT COMP Comparison of this compound vs. Arene STRUCT->COMP ELEC->COMP REACT->COMP

Caption: Workflow for the computational analysis of this compound vs. arenes.

Head-to-head comparison of different synthetic routes to functionalized Bicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to Functionalized Bicyclo[3.1.1]heptanes

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a crucial three-dimensional bioisostere for meta-substituted arenes. Its rigid framework offers a precise geometric mimicry of the 1,3-substitution pattern of a benzene (B151609) ring, while simultaneously improving key physicochemical properties such as metabolic stability and solubility by increasing the fraction of sp³-hybridized carbons.[1][2][3][4][5][6][7] This guide provides a head-to-head comparison of prominent synthetic strategies for accessing functionalized bicyclo[3.1.1]heptanes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Photochemical [3σ+2σ] Cycloaddition of Bicyclo[1.1.0]butanes and Cyclopropylamines

This method provides a direct and atom-economical approach to trisubstituted 4-aminobicyclo[3.1.1]heptanes under mild, visible-light-mediated conditions. The reaction proceeds via a photoredox-catalyzed [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs).[8][9]

G cluster_reactants Reactants cluster_conditions Conditions BCB Bicyclo[1.1.0]butane (BCB) Process [3σ+2σ] Cycloaddition BCB->Process CPA Cyclopropylamine (B47189) (CPA) CPA->Process Catalyst Ir[dF(CF3)ppy]2(dtbpy)PF6 Catalyst->Process 2 mol% Light Blue Light (427 nm) Light->Process Solvent DMSO Solvent->Process Product 4-Aminothis compound Process->Product

Photochemical [3σ+2σ] Cycloaddition Pathway

Data Presentation:

EntryCyclopropylamine SubstituentBicyclo[1.1.0]butane SubstituentYield (%)Reference
1PhenylPhenyl70[8]
24-F-PhPhenyl75[9]
34-CF3-PhPhenyl63[9]
42,4-di-F-PhPhenyl80[9]
5Phenyl4-F-Ph72[9]
6Phenyl4-CF3-Ph78[9]
7Pyridin-2-ylPhenyl35[9]

Experimental Protocol:

To a dry vial equipped with a magnetic stir bar was added Ir[dF(CF3)ppy]2(dtbpy)PF6 (3.8 mg, 0.004 mmol, 2 mol%). The vial was sealed with a septum and purged with nitrogen. Dry and degassed DMSO (1.0 mL) was added, followed by the bicyclo[1.1.0]butane (0.2 mmol, 1.0 equiv) and the cyclopropylamine (0.4 mmol, 2.0 equiv). The reaction mixture was stirred and irradiated with a blue Kessil lamp (λmax = 427 nm) at room temperature for 12-24 hours. Upon completion, the reaction mixture was diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired 4-aminothis compound.[8]

Radical Ring-Opening of [3.1.1]propellane

This strategy utilizes the strained C1-C5 bond of [3.1.1]propellane, which can be cleaved by a radical initiator to generate a bicyclo[3.1.1]heptyl radical. This intermediate is then trapped by a radical acceptor to yield the functionalized product. This method is particularly useful for installing a variety of functional groups at the bridgehead positions.[1][2][6]

G cluster_initiation Initiation Propellane [3.1.1]Propellane Radical_Intermediate Bicyclo[3.1.1]heptyl Radical Propellane->Radical_Intermediate Radical_Source Radical Source (R-X) Initiator Photocatalyst (Ir(ppy)3) or BEt3 Radical_Source->Initiator Initiator->Radical_Intermediate Radical Generation Light_or_Heat Blue Light or Heat Product Functionalized This compound Radical_Intermediate->Product Radical Trapping

Radical Ring-Opening of [3.1.1]propellane

Data Presentation:

EntryRadical Precursor (R-X)InitiatorYield (%)Reference
1Ethyl iodoacetateIr(ppy)3, Blue Light85[10]
2N-Boc-glycine methyl ester iodideIr(ppy)3, Blue Light72[10]
31-IodoadamantaneBEt365[10]
4Benzyl iodideIr(ppy)3, Blue Light78[10]
5CBrCl3None68[10]
6Indomethacin derivative (iodide)Ir(ppy)3, Blue Light55[10]

Experimental Protocol:

A solution of [3.1.1]propellane (1.0 equiv) in a suitable solvent (e.g., THF or MeCN) was prepared in a glovebox. To this solution was added the alkyl halide (1.2 equiv) and the photocatalyst Ir(ppy)3 (2.5 mol%). The reaction vessel was sealed and removed from the glovebox. The mixture was stirred and irradiated with blue LEDs for 16-24 hours at room temperature. After the reaction was complete, the solvent was removed in vacuo, and the crude product was purified by column chromatography to give the desired functionalized this compound. For reactions initiated by BEt3, a solution of the alkyl halide and [3.1.1]propellane in THF was treated with BEt3 (1.0 M in hexanes, 10 mol%) at room temperature and stirred for the indicated time.[11]

Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means to construct the this compound core, often with high stereocontrol. Two notable examples are the formation of 3-azabicyclo[3.1.1]heptanes via imide formation and the asymmetric intramolecular Mannich reaction.

Intramolecular Imide Formation

This approach is particularly effective for the synthesis of 3-azabicyclo[3.1.1]heptanes, which are valuable as saturated bioisosteres of pyridine. The key step involves the cyclization of a 1,3-disubstituted cyclobutane (B1203170) precursor.[10][12]

G Starting_Material 1,3-Disubstituted Cyclobutane Intermediate Amide Intermediate Starting_Material->Intermediate Amidation Product 3-Azathis compound-2,4-dione Intermediate->Product Base-mediated Cyclization (t-BuOK)

Intramolecular Imide Formation for 3-Aza-BCHeps

Data Presentation:

EntryStarting MaterialKey StepsOverall Yield (%)ScaleReference
13-OxocyclobutanecarboxylateDiastereoselective Strecker reaction, partial nitrile hydrolysis, cyclization~50 (over 4 steps)Multigram[13]

Experimental Protocol:

The 1,3-disubstituted cyclobutane precursor bearing an amino and a carboxylic acid derivative is subjected to base-mediated cyclization. For instance, the amino ester can be treated with a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent such as THF at room temperature to induce intramolecular imide formation. The resulting bicyclic imide can then be isolated after an aqueous workup and purification by crystallization or chromatography.[13]

Asymmetric Intramolecular Mannich Reaction

This method allows for the stereoselective synthesis of functionalized aminobicyclo[3.1.1]heptanes. The key transformation is an intramolecular Mannich reaction utilizing a chiral auxiliary, such as a sulfinamide, to control the stereochemistry of the newly formed stereocenter.[14]

G Acyclic_Precursor Acyclic Aldimine (with Chiral Auxiliary) Cyclization Intramolecular Mannich Reaction Acyclic_Precursor->Cyclization Lewis_Acid Lewis Acid (e.g., Ti(OiPr)4) Lewis_Acid->Cyclization Product Enantiopure Functionalized This compound Cyclization->Product

Asymmetric Intramolecular Mannich Reaction

Data Presentation:

This method is highly specific for the synthesis of particular target molecules, and a general substrate scope table is less applicable. The key performance indicator is the diastereoselectivity of the cyclization step.

SubstrateChiral AuxiliaryDiastereomeric RatioYield (%)Reference
Keto-sulfinamideEllman's sulfinamide>95:570-80 (for the cyclized product)[14]

Experimental Protocol:

To a solution of the acyclic keto-sulfinamide precursor in an anhydrous solvent (e.g., CH2Cl2) at low temperature (-78 °C) is added a Lewis acid such as titanium(IV) isopropoxide. The reaction is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched, for example, with saturated aqueous NH4Cl, and the mixture is warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereoselectivity of the crude product can be determined by 1H NMR spectroscopy, and the major diastereomer is isolated by column chromatography.[14]

Summary and Comparison

Synthetic RouteKey FeaturesAdvantagesDisadvantagesBest Suited For
Photochemical [3σ+2σ] Cycloaddition Atom-economical, visible-light mediatedMild conditions, good functional group tolerance, direct access to amino-BCHepsRequires specific starting materials (BCBs and CPAs), limited to amine productsRapid construction of libraries of 4-aminobicyclo[3.1.1]heptanes for medicinal chemistry.
Radical Ring-Opening of [3.1.1]propellane Versatile functionalization of the bridgehead positionBroad substrate scope, applicable to late-stage functionalizationRequires the synthesis of the strained [3.1.1]propellane precursorIntroducing diverse and complex functional groups at the bridgehead positions of the BCHep core.
Intramolecular Imide Formation Specific for the synthesis of 3-aza-BCHepsHigh-yielding, scalable, good for building block synthesisLimited to the synthesis of aza-heterocyclic analoguesLarge-scale synthesis of 3-azathis compound building blocks.
Asymmetric Intramolecular Mannich Reaction Stereoselective synthesisHigh diastereoselectivity, access to enantiopure productsLimited to specific substrate classes, multi-step synthesis of the precursorThe synthesis of specific, enantiomerically pure this compound-containing target molecules.

This comparative guide highlights the diversity of synthetic strategies available for accessing functionalized bicyclo[3.1.1]heptanes. The choice of method will ultimately depend on the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. Cycloaddition and radical ring-opening reactions offer broad applicability for creating diverse libraries, while intramolecular cyclization methods are powerful for the synthesis of specific heterocyclic analogues or enantiopure targets.

References

Evaluating the metabolic stability of Bicyclo[3.1.1]heptane derivatives compared to their aromatic precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bicyclo[3.1.1]heptane (BCHep) derivatives against their aromatic precursors reveals a significant improvement in metabolic stability, a critical attribute in drug discovery and development. This guide presents experimental data and protocols that underscore the potential of BCHep scaffolds as bioisosteric replacements for aromatic rings, leading to drug candidates with more favorable pharmacokinetic profiles.

The replacement of planar, aromatic moieties with three-dimensional, saturated ring systems like this compound has emerged as a promising strategy to overcome metabolic liabilities associated with many drug candidates.[1][2][3][4] Aromatic rings are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[5][6] In contrast, the saturated, sterically hindered nature of the BCHep scaffold can render it less prone to enzymatic attack, thereby enhancing metabolic stability.[1][3][7]

Comparative Metabolic Stability Data

Experimental data from in vitro microsomal stability assays consistently demonstrate the superior metabolic stability of BCHep derivatives when compared directly to their parent aromatic compounds. Below are key metabolic parameters for several drug analogues.

Compound PairParent Compound (Aromatic)BCHep AnalogueFold Improvement in Half-Life (T1/2)Reference
Sonidegib T1/2 = 28 minT1/2 > 60 min> 2.1[1][8]
Clint = 24.8 µL/min/mgClint < 11.5 µL/min/mg> 2.2[8]
URB597 T1/2 = 19 minT1/2 = 39 min2.1[3][8]
Clint = 36.5 µL/min/mgClint = 17.8 µL/min/mg2.0[8]
Ezutromid Analogue Naphthyl PrecursorAryl-fused BCHepImproved stability[5][6]

Table 1: In vitro metabolic stability data from human liver microsome assays comparing aromatic precursors to their this compound analogues. T1/2 denotes the half-life of the compound, and Clint represents the intrinsic clearance.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to evaluate the metabolic stability of test compounds.

Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials and Equipment:

  • Liver microsomes (human or other species)[9]

  • Test compounds and positive control compounds[10]

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][11]

  • Magnesium chloride (MgCl2)[11]

  • Ice-cold termination solution (e.g., acetonitrile (B52724) or methanol)[9]

  • 96-well plates or centrifuge tubes[9][11]

  • Incubator (37°C) with shaking capabilities[11]

  • Centrifuge[9]

  • Analytical instrument (LC-MS/MS) for compound quantification[9]

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., in DMSO or acetonitrile).[11]

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[10]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.[9]

  • Incubation:

    • In a 96-well plate or centrifuge tubes, add the liver microsome solution.

    • Add the test compound to the microsome solution at the final desired concentration (e.g., 1 µM).[10]

    • Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[10][11]

    • Incubate the reaction mixture at 37°C with gentle agitation.[9]

  • Time Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[10][12]

    • Immediately terminate the reaction by adding an excess volume of ice-cold termination solution (e.g., 3 volumes of acetonitrile). This step precipitates the proteins and halts enzymatic activity.[9][11]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples at high speed to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS method.[9][11]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.[12]

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / T1/2) / (microsomal protein concentration).[12]

Visualizing the Workflow and Concept

The following diagrams illustrate the experimental workflow for the microsomal stability assay and the underlying concept of bioisosteric replacement.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Compound) mix Mix Compound with Microsomes prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate with Cold Solvent sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate T½ and Clint lcms->data_analysis G cluster_parent Parent Drug cluster_analogue Analogue aromatic Aromatic Precursor metabolism CYP450 Metabolism aromatic->metabolism Susceptible bioisostere Bioisosteric Replacement rapid_clearance Rapid Clearance metabolism->rapid_clearance toxic_metabolites Toxic Metabolites metabolism->toxic_metabolites bchep This compound Derivative reduced_metabolism Reduced CYP450 Metabolism bchep->reduced_metabolism Resistant improved_stability Improved Stability reduced_metabolism->improved_stability better_pk Better PK Profile reduced_metabolism->better_pk

References

A Comparative Assessment of 3-Oxabicyclo[3.1.1]heptanes as meta-Benzene Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of aromatic rings with saturated bioisosteres is a pivotal tactic in modern medicinal chemistry to refine the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes as isosteres for meta-substituted benzene (B151609) rings. This emerging scaffold offers a unique three-dimensional geometry that mimics the exit vectors of a meta-substituted arene while introducing favorable changes to key drug-like properties.

The primary focus of this guide is the comparative evaluation of a 3-oxabicyclo[3.1.1]heptane-containing analog of the anticancer drug Sonidegib against the parent drug. Sonidegib is an inhibitor of the Hedgehog signaling pathway, and alterations to its core structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Physicochemical and ADME Property Comparison

The following table summarizes the key quantitative data comparing Sonidegib with its 3-oxathis compound (oxa-BCHep) analog. This direct comparison highlights the impact of replacing the central meta-substituted benzene ring with the oxa-BCHep scaffold.

PropertySonidegib (meta-Benzene)Sonidegib Analog (3-Oxa-BCHep)Fold ChangeReference
Lipophilicity (LogD at pH 7.4) 3.53.00.5 unit decrease[1]
Aqueous Solubility (µM) 634>5-fold increase[2]
Human Liver Microsomal Stability (% remaining at 1 hr) 26%Slight decrease notedData suggests lower stability[1]
Permeability (Papp A→B, 10⁻⁶ cm/s) Lower permeabilityImproved permeabilityImprovement observed[1][3]
Efflux Ratio (Papp B→A / Papp A→B) Higher effluxReduced effluxReduction observed[3]
Potency (Hedgehog signaling assay) Nanomolar~100-fold less potentSignificant decrease[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

LogD (pH 7.4) Determination by HPLC

The lipophilicity of the compounds was determined by measuring the distribution coefficient (LogD) at pH 7.4 using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Instrumentation:

  • Agilent 1200 Infinity Series HPLC system or equivalent

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • UV-Vis or DAD detector

Reagents:

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 1-Octanol, HPLC grade

  • Test compounds and a set of standards with known LogP values

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying volume percentages of the organic modifier (e.g., ACN or MeOH) in phosphate buffer (pH 7.4).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

  • Standard Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R) for each mobile phase composition. Calculate the capacity factor (k') for each standard.

  • Sample Analysis: Dissolve the test compounds (Sonidegib and its analog) in a suitable solvent and inject them onto the column under the same conditions as the standards. Record the retention times.

  • Data Analysis: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards for each mobile phase composition to generate a calibration curve. Determine the log k' for the test compounds and use the calibration curve to extrapolate their LogP values. For ionizable compounds, the measured value at a specific pH is the LogD.

Aqueous Solubility Assay

The thermodynamic solubility of the compounds was determined using a shake-flask method followed by quantification.

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., ACN/water mixture). Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes.

Reagents:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37 °C.

  • Initiation of Reaction: Add the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing cold ACN with an internal standard.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify substrates of active efflux transporters.

Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

Reagents:

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer, pH adjusted for apical (e.g., 6.5) and basolateral (7.4) compartments.

  • Test compounds and control compounds for low (e.g., Lucifer yellow) and high (e.g., propranolol) permeability.

  • P-gp inhibitor (e.g., verapamil) for efflux studies.

Procedure:

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions before the experiment.

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound in transport buffer to the apical (donor) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Add the test compound in transport buffer to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Follow the same incubation and sampling procedure as for the A→B direction.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.

Mandatory Visualizations

Synthesis of 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptanes

The following diagram illustrates a common synthetic route to the 3-oxathis compound core, which involves an acid-catalyzed rearrangement of a (2-oxaspiro[3.3]heptan-6-yl)methanol precursor.[1][4]

G cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_rearrangement Key Rearrangement cluster_product Final Product start1 3,3-Bis(chloromethyl)oxetane step1 Cyclization start1->step1 start2 Substituted Acetoacetate start2->step1 step2 Reduction step1->step2 precursor (2-Oxaspiro[3.3]heptan-6-yl)methanol derivative step2->precursor rearrangement Acid-Catalyzed Isomerization (e.g., PyrHCl) precursor->rearrangement product 1,5-Disubstituted 3-Oxathis compound rearrangement->product

Caption: Synthetic workflow for 3-oxabicyclo[3.1.1]heptanes.

Hedgehog Signaling Pathway and Inhibition by Sonidegib

Sonidegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. The diagram below provides a simplified overview of this pathway, indicating the point of inhibition by Sonidegib.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits (promotes cleavage) GLI_A GLI (Active) GLI->GLI_A Activation & Translocation TargetGenes Target Gene Transcription GLI_A->TargetGenes Activates Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH1 Binds Sonidegib Sonidegib / Analog Sonidegib->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by Sonidegib.

References

Bicyclo[3.1.1]heptane Analogues: A New Frontier in Drug Design with Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Bicyclo[3.1.1]heptane (BCHep) analogues against existing drugs reveals a promising strategy to overcome key pharmacokinetic challenges in drug development. By replacing traditional aromatic rings, these novel scaffolds offer improved metabolic stability and permeability, paving the way for more effective and safer therapeutics.

In the quest for developing novel drug candidates with optimal pharmacokinetic properties, researchers are increasingly turning to bioisosteric replacement strategies. One such innovative approach is the substitution of planar aromatic moieties with three-dimensional saturated carbocycles like this compound (BCHep). Recent studies have demonstrated that this modification can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules, leading to improved efficacy and safety. This guide provides a detailed comparison of the pharmacokinetic profiles of BCHep analogues and their parent drugs, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The replacement of a meta-substituted benzene (B151609) ring with a BCHep scaffold has shown significant improvements in the ADME properties of several drug analogues. Below is a summary of the key in vitro data for analogues of the anti-cancer drug Sonidegib, the anti-seizure drug URB597, and an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.

ParameterSonidegibBCHep-SonidegibURB597BCHep-URB597IDO1 InhibitorBCHep-IDO1 Inhibitor
Permeability
Caco-2 Papp (10⁻⁶ cm/s)0.82.1----
Metabolic Stability
Human Liver Microsomal T₁/₂ (min)26431935--
Human Liver Microsomal CLint (µL/min/mg)35215833--
CYP Inhibition
CYP2C9 IC₅₀ (µM)>50>508.7>50--
CYP2D6 IC₅₀ (µM)>50>5012.4>50--
CYP3A4 IC₅₀ (µM)11.2>506.525.3--
In Vivo Pharmacokinetics
Oral Bioavailability (%) (in rats)----1864[1]

Table 1: Comparative in vitro and in vivo pharmacokinetic data for existing drugs and their this compound analogues.[2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Human liver microsomes

  • Test compound and positive control

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (with internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • The half-life (T₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the apical (A) side of the monolayer (for A to B permeability) or the basolateral (B) side (for B to A permeability).

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A to B, A for B to A).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Materials:

  • Human liver microsomes or recombinant human CYP isoforms

  • Specific CYP isoform probe substrates

  • Test compound and known inhibitors (positive controls)

  • Phosphate buffer (pH 7.4)

  • NADPH

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, incubate the human liver microsomes or recombinant CYP isoforms with the test compound at various concentrations.

  • After a short pre-incubation, add a specific probe substrate for the CYP isoform being tested.

  • Initiate the reaction by adding NADPH.

  • After a defined incubation period, terminate the reaction with a suitable solvent.

  • Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined by plotting the percent inhibition against the test compound concentration.

Visualizations

Experimental Workflow for In Vitro ADME Profiling

The following diagram illustrates the general workflow for the in vitro ADME assays described above.

ADME_Workflow cluster_prep Compound Preparation cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis cluster_output Results Compound Test Compound Stock Solution Permeability Caco-2 Permeability Compound->Permeability Incubation Metabolism Microsomal Stability Compound->Metabolism Incubation DDI CYP Inhibition Compound->DDI Incubation LCMS LC-MS/MS Analysis Permeability->LCMS Metabolism->LCMS DDI->LCMS PK_Params Pharmacokinetic Parameter Calculation LCMS->PK_Params Papp Papp & Efflux Ratio PK_Params->Papp Permeability Data CLint T1/2 & CLint PK_Params->CLint Metabolism Data IC50 IC50 Values PK_Params->IC50 DDI Data

In Vitro ADME Experimental Workflow

Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. The introduction of a BCHep scaffold is not expected to alter this fundamental mechanism of action. The diagram below provides a simplified overview of this pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Translocates & Activates Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Transcription Hh Hedgehog Ligand Hh->PTCH1 Binds Sonidegib Sonidegib (BCHep-Sonidegib) Sonidegib->SMO Inhibits

Simplified Hedgehog Signaling Pathway

References

Safety Operating Guide

Proper Disposal of Bicyclo[3.1.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bicyclo[3.1.1]heptane, a compound often used in pharmaceutical research and development, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, in line with established safety protocols.

Health and Safety Overview

This compound and its derivatives, such as 6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane (also known as β-Pinene), are classified as hazardous materials.[1][2] Key hazards include:

  • Flammability: It is a flammable liquid and vapor.[1][2]

  • Health Hazards: It can be fatal if swallowed and enters the airways, causes skin irritation, and may provoke an allergic skin reaction.[1][2]

  • Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[1][2]

Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this chemical.[1][3] Ensure adequate ventilation and keep the compound away from heat, sparks, and open flames.[1][4][5]

Quantitative Data

PropertyValueSource
Flash Point 66 °C (for (+)-beta-Pinene oxide)[6]
Vapor Pressure 0.870 (unit not specified)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable local, regional, national, and international regulations.[1][5][7]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • The container should be suitable for hazardous chemical waste and clearly marked with the contents.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area.

    • Keep the container tightly closed and away from heat, ignition sources, and incompatible materials such as oxidizing agents.[3]

  • Spill Management:

    • In the event of a spill, remove all ignition sources and ventilate the area.[4][5]

    • Use non-sparking tools and absorbent, inert material (e.g., sand, diatomite) to contain and clean up the spill.[1]

    • Collect the contaminated material into a suitable container for disposal as hazardous waste.[1]

    • Do not allow the substance to enter drains or waterways.[1][2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor.

    • Provide the contractor with a complete and accurate Safety Data Sheet (SDS) for this compound.

    • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]

Disposal Workflow

cluster_spill Spill Contingency A Waste Generation (Unused Product, Contaminated Materials) B Segregate and Collect in Designated Hazardous Waste Container A->B C Properly Label Container (Contents, Hazards) B->C D Store in Ventilated, Secure Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Contractor D->E F Transport to Authorized Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G Spill Spill Occurs Cleanup Contain and Clean Up with Inert Absorbent Material Spill->Cleanup Cleanup->B Collect as Hazardous Waste

References

Personal protective equipment for handling Bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bicyclo[3.1.1]heptane and its derivatives in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are associated with several hazards, including flammability, skin and eye irritation, respiratory irritation, and potential aspiration toxicity.[1][2][3] Several derivatives are also classified as toxic to aquatic life.[2][3] Adherence to proper PPE protocols is mandatory to ensure personal and environmental safety.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and vapors that can cause serious eye irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, which can cause irritation and allergic reactions.[2][4][5]
Skin and Body Protection Laboratory coat or other suitable protective clothing.Minimizes the risk of skin exposure to spills and splashes.[4][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient or for large spills, wear a suitable respiratory mask.Protects against inhalation of vapors that may cause respiratory irritation.[1][4]

Operational Handling and Storage Protocols

Proper operational procedures are critical to mitigate the risks associated with this compound.

Step-by-Step Handling Procedure:

  • Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[4] Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Personal Protective Equipment: Don the recommended PPE as detailed in the table above.

  • Dispensing: When transferring the chemical, use only non-sparking tools and take precautionary measures against static discharge.[2][5]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[2][7] Contaminated clothing should be removed and cleaned before reuse.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat and sources of ignition.[6]

  • The storage area should be designated for flammable liquids.[2]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.

Spill Response:

  • Evacuate: For large spills, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or earth to contain the substance.[2][7]

  • Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[2] Use spark-proof tools during cleanup.[2]

Disposal:

  • Dispose of waste material at an approved waste disposal plant.[8][9]

  • Do not allow the product to enter drains or surface water.[2][6]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling storage Storage handling->storage Store Unused Chemical spill Spill Response handling->spill If Spill Occurs post_handling Post-Handling Procedures handling->post_handling After Use disposal Waste Disposal spill->disposal post_handling->disposal Dispose Contaminated Items

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.